molecular formula C8H9ClO B1365493 2-Chloro-4-methoxy-1-methylbenzene CAS No. 54788-38-4

2-Chloro-4-methoxy-1-methylbenzene

Cat. No.: B1365493
CAS No.: 54788-38-4
M. Wt: 156.61 g/mol
InChI Key: ZMZVVVASCILFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methoxy-1-methylbenzene is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZVVVASCILFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426249
Record name 2-CHLORO-4-METHOXY-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54788-38-4
Record name 2-CHLORO-4-METHOXY-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxytoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-methoxy-1-methylbenzene (CAS: 54788-38-4): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-methoxy-1-methylbenzene, also known by synonyms such as 2-Chloro-4-methoxytoluene and 3-Chloro-4-methylanisole, is a substituted aromatic compound of significant interest.[1][2][3] Its utility stems from the unique interplay of its three functional groups: a reactive chlorine atom, an electron-donating methoxy group, and a methyl group. This combination makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular properties is critical for achieving desired biological activity.[1][4][5] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, its role in drug discovery, and essential safety protocols, offering a holistic resource for laboratory professionals.

Section 1: Core Physicochemical and Structural Properties

The compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its hydrophobic nature results in low solubility in water, while it remains moderately soluble in common organic solvents.[1] A summary of its key physical and chemical properties is provided below.

Molecular Structure

The structural arrangement of the chloro, methoxy, and methyl groups on the benzene ring dictates the compound's reactivity and steric profile.

Caption: Molecular structure of this compound.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 54788-38-4[2][6]
Molecular Formula C₈H₉ClO[1][5][6]
Molecular Weight 156.61 g/mol [5][6][7]
Appearance Colorless to light yellow clear liquid[1][7]
Boiling Point 76 °C / 2 mmHg[7][8]
Density ~1.105 g/cm³[7][8]
Refractive Index ~1.534[8]
SMILES Cc1ccc(cc1Cl)OC[1][5]
InChI Key ZMZVVVASCILFJL-UHFFFAOYSA-N[6]
Spectroscopic Profile

Full characterization and quality control of this compound relies on standard spectroscopic techniques. While raw spectral data is beyond the scope of this guide, authoritative databases and suppliers confirm the availability of ¹H NMR, ¹³C NMR, FT-IR, and other analytical data.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the substitution pattern on the aromatic ring. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons, with chemical shifts and coupling patterns confirming their relative positions.

  • Infrared (IR) Spectroscopy: The FT-IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would be observed for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Cl stretching.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of a chlorine atom would be readily identified by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Section 2: Synthesis and Reactivity

Established Synthesis Protocol

A reliable method for the synthesis of this compound is through the methylation of the corresponding phenol.[8] This Williamson ether synthesis is a robust and high-yielding reaction.

Reaction: 3-Chloro-4-methylphenol → this compound

Methodology:

  • Reagent Preparation: In a suitable reaction vessel, combine 3-Chloro-4-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, ~1.5 eq), and dimethylformamide (DMF) as the solvent.[8]

    • Scientific Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, facilitating the dissolution of the reagents. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Addition of Methylating Agent: Add iodomethane (CH₃I, ~1.5 eq) to the mixture.[8]

    • Scientific Rationale: Iodomethane is a highly effective methylating agent. The iodide is an excellent leaving group, promoting a rapid Sₙ2 reaction with the phenoxide.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir continuously for approximately 2 hours.[8] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • Scientific Rationale: Moderate heating increases the reaction rate without promoting significant side reactions.

  • Work-up and Quenching: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding 1N HCl solution.[8]

    • Scientific Rationale: The acid neutralizes the excess potassium carbonate and any remaining phenoxide.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent, such as diethyl ether (Et₂O). Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[8]

    • Scientific Rationale: This standard liquid-liquid extraction procedure isolates the product from the aqueous phase. The brine wash removes residual water and inorganic salts, and MgSO₄ is a common drying agent.

  • Isolation: Remove the solvent under reduced pressure to yield the final product, 3-chloro-4-methylanisole (an accepted synonym for this compound).[8] The reported yield for this protocol is quantitative.[8]

Synthesis Workflow Diagram

G start Start Materials: 3-Chloro-4-methylphenol Iodomethane, K₂CO₃, DMF react Reaction @ 50°C, 2h Williamson Ether Synthesis start->react quench Quench with 1N HCl react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry evap Solvent Evaporation (Reduced Pressure) dry->evap product Final Product: This compound evap->product

Caption: Step-by-step workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity is governed by the substituents on the benzene ring. The methoxy group is a strong activating, ortho, para-director for electrophilic aromatic substitution, while the chlorine atom is a deactivating, yet also ortho, para-director. This electronic profile makes the positions ortho and para to the methoxy group (positions 3 and 5) particularly susceptible to electrophilic attack, though the overall reactivity is tempered by the deactivating effect of the chlorine. The chlorine atom itself can participate in nucleophilic aromatic substitution reactions under forcing conditions or in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a handle for further molecular elaboration.

Section 3: Applications in Research and Drug Development

This compound is primarily utilized as a versatile organic building block for constructing more complex molecules.[4] Its value in drug discovery is intrinsically linked to the properties imparted by its chloro and methoxy functional groups.[5]

  • Role of the Methoxy Group: The methoxy group can serve as a key hydrogen bond acceptor, interacting with biological targets. Its presence can also block a potential site of metabolism (e.g., preventing oxidation of a phenol), thereby improving a drug candidate's metabolic stability and pharmacokinetic profile.

  • Role of the Chloro Group: Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance binding affinity through halogen bonding, improve membrane permeability, and increase metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.

The combination of these groups on a simple scaffold allows medicinal chemists to explore structure-activity relationships (SAR) efficiently, making this compound a valuable starting point for the synthesis of novel therapeutic agents.[5]

Section 4: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a hazardous substance, and all work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Information
Hazard ClassPictogramCodeStatementSource(s)
Flammable liquidsGHS02H225Highly flammable liquid and vapour[2]
Acute toxicity, oralGHS07H302Harmful if swallowed
Serious eye irritationGHS07H319Causes serious eye irritation[2]
STOT, single exposureGHS07H335May cause respiratory irritation[2]
Chronic aquatic hazardNoneH413May cause long lasting harmful effects to aquatic life

Signal Word: Danger

Handling and Storage Recommendations
  • Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing vapors or mist. Wash hands and skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.

  • Response: In case of fire, use appropriate extinguishing media. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do and continue rinsing. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.

  • Storage: Store in a well-ventilated place and keep the container tightly closed. Keep cool and store locked up. The recommended storage condition is sealed in dry, room temperature.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS: 54788-38-4) is a well-characterized chemical intermediate with a defined physicochemical profile and established synthetic routes. Its strategic importance lies in its utility as a building block for higher-value compounds in the pharmaceutical and agrochemical industries. The functional groups it possesses are known to favorably modulate the properties of bioactive molecules, making it a compound of continued interest for research and development professionals. Adherence to strict safety protocols is mandatory when handling this versatile but hazardous chemical.

References

physical and chemical properties of 2-Chloro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-methoxytoluene: Properties, Synthesis, and Handling

Introduction

2-Chloro-4-methoxytoluene, also known as 3-chloro-4-methylanisole, is a halogenated aromatic ether. Its molecular structure, featuring a toluene backbone substituted with a chloro and a methoxy group, makes it a versatile intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity and physical properties, rendering it a valuable building block for more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and safety protocols, tailored for researchers and professionals in chemical and drug development.

Physicochemical Properties

The physical characteristics of 2-Chloro-4-methoxytoluene are foundational to its handling, purification, and application in synthetic chemistry. A summary of these properties is presented below.

PropertyValueSource(s)
IUPAC Name 2-chloro-4-methoxy-1-methylbenzene[1]
Synonyms This compound, 3-Chloro-4-methylanisole[1]
CAS Number 54788-38-4[1]
Molecular Formula C8H9ClO[1][2]
Molecular Weight 156.61 g/mol [1][2]
Appearance Colorless to light yellow clear liquid
Boiling Point 186 °C (lit.); 76 °C at 2 mmHg; 210.4 ± 20.0 °C at 760 mmHg[2][3][4]
Melting Point 2 °C (lit.)[3]
Density 1.049 g/mL at 25 °C (lit.); 1.105 ± 0.06 g/cm³ (Predicted)[3][4]
Refractive Index (n²⁰/D) 1.524 (lit.); 1.5340[3][4]
Flash Point 86.9 ± 15.8 °C[2]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of 2-Chloro-4-methoxytoluene. While publicly available spectra are limited, a predictive analysis based on its structure and data from analogous compounds provides valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl/methoxy protons. The three aromatic protons will appear as a complex splitting pattern in the range of δ 6.7-7.2 ppm. The methoxy group (-OCH₃) protons should appear as a singlet at approximately δ 3.8 ppm, while the methyl group (-CH₃) protons will also be a singlet, slightly upfield around δ 2.3 ppm. The relative positions of the aromatic protons are influenced by the electronic effects of the substituents; the methoxy group is electron-donating, shielding the ortho and para positions, while the chloro group is electron-withdrawing and de-shielding.[5]

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the methoxy group will be the most downfield-shifted aromatic carbon due to the oxygen's electronegativity. The carbons attached to the chlorine and methyl groups will also have characteristic shifts. The methoxy carbon is expected around δ 55 ppm, and the methyl carbon around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-4-methoxytoluene would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, from -CH₃ and -OCH₃): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

  • C-O stretching (aryl ether): A strong band around 1250 cm⁻¹

  • C-Cl stretching: ~1000-1100 cm⁻¹

FTIR and ATR-IR spectral data for this compound are available from commercial suppliers and databases.[1]

Synthesis and Reactivity

Synthetic Protocol: Williamson Ether Synthesis

A common and efficient method for the preparation of 2-Chloro-4-methoxytoluene is via the Williamson ether synthesis, starting from the corresponding phenol.[6]

Reaction: 3-Chloro-4-methylphenol + Iodomethane → 2-Chloro-4-methoxytoluene

Synthesis Reactant1 3-Chloro-4-methylphenol Reaction_Node Williamson Ether Synthesis Reactant1->Reaction_Node Reactant2 Iodomethane (CH3I) Reactant2->Reaction_Node Base K2CO3 (Base) Base->Reaction_Node Deprotonates phenol Solvent DMF (Solvent) Solvent->Reaction_Node 50 °C, 2h Product 2-Chloro-4-methoxytoluene Reaction_Node->Product SN2 reaction

Caption: Williamson Ether Synthesis of 2-Chloro-4-methoxytoluene.

Step-by-Step Methodology: [6]

  • Reagent Charging: In a suitable reaction vessel, combine 3-chloro-4-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF) as the solvent.

  • Addition of Alkylating Agent: To the stirred mixture, add iodomethane (CH₃I, 1.5 eq) dropwise at room temperature. The use of potassium carbonate, a mild base, is to deprotonate the phenol to its corresponding phenoxide, which is a more potent nucleophile. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the cation (K⁺) while leaving the nucleophilic phenoxide anion relatively free to react.

  • Reaction: Heat the reaction mixture to 50 °C and maintain stirring for approximately 2 hours. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding 1N aqueous HCl to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent, such as diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with brine to remove residual water and inorganic salts. Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Chemical Reactivity

The reactivity of the aromatic ring is governed by the directing effects of the substituents. The methoxy group is a strong activating, ortho, para-director due to resonance electron donation. The chloro group is deactivating due to its inductive electron withdrawal but is also an ortho, para-director because of lone pair donation. The methyl group is a weak activating, ortho, para-director. These combined effects make the molecule susceptible to electrophilic aromatic substitution at the positions ortho and para to the activating groups, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Safety and Handling

2-Chloro-4-methoxytoluene is a chemical that requires careful handling to minimize exposure and risk. The following table summarizes its key hazard classifications according to the Globally Harmonized System (GHS).[1][7]

Pictogram(s)Hazard Statement(s)
alt text
alt text
H225: Highly flammable liquid and vapor. H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE): [8][9]

  • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]

  • Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.

Storage: [9]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from oxidizing agents.

First-Aid Measures: [8]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.

Conclusion

2-Chloro-4-methoxytoluene is a key chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry protocols, and its reactivity profile allows for further functionalization. A thorough understanding of its characteristics, coupled with strict adherence to safety and handling guidelines, is essential for its effective and safe utilization in research and development.

References

3-Chloro-4-methylanisole structural information and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-methylanisole: Structure, Isomers, and Characterization

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methylanisole, a substituted aromatic compound of interest in synthetic chemistry. As a Senior Application Scientist, this document synthesizes core structural data, explores its isomeric landscape, outlines a viable synthetic pathway from a common precursor, predicts its spectroscopic signature, and details critical safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's properties and synthesis. Every section is grounded in authoritative data to ensure scientific integrity and practical applicability in a laboratory setting.

Core Molecular Identity of 3-Chloro-4-methylanisole

Precise identification is the foundation of all chemical research and development. 3-Chloro-4-methylanisole is a disubstituted anisole derivative with specific physicochemical properties derived from its unique arrangement of chloro, methyl, and methoxy functional groups on the benzene ring.

Identification and Physicochemical Properties

The fundamental identifiers and properties of 3-Chloro-4-methylanisole are summarized below. This data is critical for procurement, registration, and computational modeling.

IdentifierValueSource
IUPAC Name 3-Chloro-4-methylanisole[1]
CAS Number 54788-38-4[2][3]
Molecular Formula C₈H₉ClO[2][4]
Molecular Weight 156.61 g/mol [2][4]
SMILES COc1ccc(C)c(Cl)c1[4]
InChIKey ZMZVVVASCILFJL-UHFFFAOYSA-N[4]
Structural Representation

The spatial arrangement of substituents on the aromatic ring dictates the molecule's reactivity and physical properties. The structure of 3-Chloro-4-methylanisole is visualized below.

Isomers cluster_target Target Molecule cluster_isomers Positional Isomers Target 3-Chloro-4-methylanisole (CAS: 54788-38-4) Target_img Target_img Isomer1 3-Chloro-2-methylanisole (CAS: 3260-88-6) Target->Isomer1 Share C₈H₉ClO Formula Isomer2 4-Chloro-2-methylanisole (CAS: 3260-85-3) Target->Isomer2 Share C₈H₉ClO Formula Isomer3 4-Chloro-3-methylanisole (CAS: 13334-71-9) Target->Isomer3 Share C₈H₉ClO Formula SynthesisWorkflow Start 2-Chloro-4-nitrotoluene Precursor 3-Chloro-4-methylaniline Start->Precursor Intermediate1 Diazonium Salt Precursor->Intermediate1 Intermediate2 3-Chloro-4-methylphenol Intermediate1->Intermediate2 Product 3-Chloro-4-methylanisole Intermediate2->Product Reagent1 Fe / HCl (aq) Reduction Reagent1->Start Reagent2 NaNO₂ / H₂SO₄ 0-5°C Diazotization Reagent2->Precursor Reagent3 H₂O / Δ Hydrolysis Reagent3->Intermediate1 Reagent4 (CH₃)₂SO₄ / Base Methylation Reagent4->Intermediate2

References

Spectroscopic Analysis of 2-Chloro-4-methoxy-1-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxy-1-methylbenzene, also known as 2-chloro-4-methoxytoluene, is a substituted aromatic compound with the chemical formula C₈H₉ClO.[1] Its structure, featuring a chlorinated and methoxylated toluene backbone, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its molecular structure is paramount for its application in drug development and materials science. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.

This technical guide provides an in-depth analysis of the spectral data of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic properties of this compound. The guide will delve into the theoretical principles behind each technique and offer a comprehensive interpretation of the experimental data.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to interpreting its spectral data. The arrangement of the methyl, methoxy, and chloro substituents on the benzene ring gives rise to a unique spectroscopic fingerprint.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; cl [label="Cl"]; ch3 [label="CH3"]; och3 [label="OCH3"]; a -- b -- c -- d -- e -- f -- a; a -- ch3 [len=1.5]; b -- cl [len=1.5]; d -- och3 [len=1.5]; } Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing valuable information about the molecule's composition. The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its aromatic ring and substituent groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of neat (undiluted) this compound is placed directly onto the ATR crystal.

  • Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used for analysis.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Interpretation of the IR Spectrum

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch (from CH₃ and OCH₃)
~1600, ~1480Medium-StrongAromatic C=C ring stretching
~1250StrongAryl-O (methoxy) asymmetric stretch
~1040StrongAryl-O (methoxy) symmetric stretch
~1000-1100MediumC-Cl stretch
~800-880StrongC-H out-of-plane bending (indicative of substitution pattern)

The presence of strong bands around 1250 cm⁻¹ and 1040 cm⁻¹ is a clear indication of the methoxy group. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring. The C-Cl stretch is typically weaker and can be found in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) gives information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument: A Varian CFT-20 spectrometer or a modern equivalent (e.g., Bruker 400 MHz) is used.

  • Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3Singlet3H-CH₃ (Methyl group on the ring)
~3.8Singlet3H-OCH₃ (Methoxy group)
~6.7-6.9Multiplet2HAromatic protons (H-3 and H-5)
~7.1Doublet1HAromatic proton (H-6)
  • The upfield singlets at approximately 2.3 ppm and 3.8 ppm correspond to the protons of the methyl and methoxy groups, respectively. Their integration value of 3H each confirms their identity.

  • The aromatic region will display signals for the three protons on the benzene ring. The exact chemical shifts and coupling patterns depend on the electronic effects of the substituents. The proton at position 6, being adjacent to the electron-withdrawing chlorine atom, is expected to be the most deshielded.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated solution (20-50 mg in ~0.7 mL of CDCl₃) is typically used compared to ¹H NMR.

  • Instrument: A standard NMR spectrometer with ¹³C capabilities.

  • Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Interpretation of the ¹³C NMR Spectrum

Due to the lack of symmetry, all eight carbon atoms in this compound are chemically non-equivalent and should give rise to eight distinct signals in the ¹³C NMR spectrum.

Chemical Shift (δ, ppm)Assignment
~20-CH₃ (Methyl group)
~55-OCH₃ (Methoxy group)
~112-135Aromatic carbons (C1-C6)
~155Aromatic carbon attached to the methoxy group (C-4)
  • The aliphatic carbons of the methyl and methoxy groups will appear at the high-field (upfield) end of the spectrum.

  • The six aromatic carbons will resonate in the typical downfield region for aromatic compounds. The carbon atom bonded to the electronegative oxygen of the methoxy group (C-4) is expected to be the most deshielded among the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph, which separates it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will provide key information:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 156.61 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 156. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z = 158 with an intensity of approximately one-third of the M⁺ peak is also expected.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this type of molecule include the loss of a methyl radical from the methoxy group, loss of a chlorine atom, and cleavage of the methyl group from the aromatic ring.

Predicted Fragmentation Pathway

graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize=9];

M [label="[C8H9ClO]+.\nm/z = 156/158", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C7H6ClO]+.\nm/z = 141/143", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C8H9O]+.\nm/z = 121"]; F3 [label="[C7H7O]+.\nm/z = 107"];

M -> F1 [label="- CH3"]; M -> F2 [label="- Cl"]; F1 -> F3 [label="- Cl"]; }

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

The combined application of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, from the identification of functional groups by IR, to the detailed mapping of the carbon-hydrogen framework by NMR, and the confirmation of molecular weight and fragmentation patterns by MS. This detailed spectroscopic analysis is essential for ensuring the identity and purity of this compound in its various applications, particularly in the rigorous context of pharmaceutical research and development.

References

synthesis precursors for "2-Chloro-4-methoxy-1-methylbenzene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Precursors for 2-Chloro-4-methoxy-1-methylbenzene

Abstract

This compound (CAS No. 54788-38-4), also known as 2-chloro-4-methoxytoluene, is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its substituted benzene ring offers a versatile scaffold for building active pharmaceutical ingredients (APIs) and other high-value compounds. This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of precursors and the underlying chemical principles that govern each pathway. We will explore three distinct and industrially relevant strategies: Williamson Ether Synthesis, Electrophilic Aromatic Substitution, and the Sandmeyer Reaction. Each section will detail the reaction mechanisms, provide field-proven experimental protocols, and discuss the strategic advantages and limitations, offering researchers and process chemists a comprehensive playbook for its synthesis.

Introduction: Strategic Importance of this compound

The molecular architecture of this compound, featuring a chloro, a methoxy, and a methyl group on a benzene ring, provides multiple points for synthetic modification.[2][3] The chlorine atom can be displaced or used in cross-coupling reactions, the methoxy group can be cleaved to reveal a phenol for further functionalization, and the methyl group can be oxidized or halogenated. This versatility makes it an indispensable building block.[1] The selection of an optimal synthetic route depends on several factors including precursor cost and availability, desired purity, scalability, and environmental impact. This guide dissects the most common pathways to empower chemists to make informed decisions based on these critical parameters.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. Below is a summary of the primary routes discussed in this guide.

Strategy Primary Precursor(s) Key Transformation Advantages Challenges
Route A 3-Chloro-4-methylphenolWilliamson Ether SynthesisHigh yield, simple procedure, readily available precursors.Requires handling of alkylating agents (e.g., iodomethane).
Route B 4-MethylanisoleElectrophilic ChlorinationPotentially high atom economy, direct C-Cl bond formation.Risk of over-chlorination, requires careful control of regioselectivity.
Route C 4-Methoxy-2-methylaniline (p-Cresidine)Sandmeyer ReactionExcellent regiochemical control, reliable for specific isomer synthesis.Multi-step (diazotization then substitution), handling of unstable diazonium salts.

Route A: Williamson Ether Synthesis from 3-Chloro-4-methylphenol

This is arguably the most direct and high-yielding approach, building the target molecule by forming the ether linkage as the final key step.

Precursors and Mechanistic Rationale

The primary precursors are 3-Chloro-4-methylphenol and a methylating agent, such as iodomethane or dimethyl sulfate . The reaction proceeds via a classic Williamson ether synthesis, an SN2 reaction.

Mechanism:

  • Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 3-chloro-4-methylphenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., iodomethane).

  • Displacement: The attack displaces the leaving group (iodide in this case), forming the C-O ether bond and yielding the final product.

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively solvates the potassium cations while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the SN2 reaction.

Experimental Protocol

This protocol is adapted from established laboratory procedures.[4]

Materials:

  • 3-Chloro-4-methylphenol (15 g, 0.11 mol)

  • Iodomethane (9.8 mL, 0.16 mol)

  • Potassium carbonate (22 g, 0.16 mol), finely powdered

  • N,N-Dimethylformamide (DMF) (200 mL)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine 3-Chloro-4-methylphenol, potassium carbonate, and DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add iodomethane to the mixture.

  • Heat the reaction mixture to 50 °C with vigorous stirring for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 1N HCl aqueous solution until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 100 mL).[4]

  • Combine the organic layers and wash with brine to remove residual DMF and water.[4]

  • Dry the organic phase over anhydrous magnesium sulfate.[4]

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by vacuum distillation if necessary.[4]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine 3-Chloro-4-methylphenol, K₂CO₃, and DMF B Add Iodomethane A->B C Heat to 50°C for 2h (Monitor by TLC) B->C D Cool to RT & Quench with 1N HCl C->D E Extract with Et₂O D->E F Wash with Brine E->F G Dry over MgSO₄ F->G H Filter & Concentrate G->H I Product: 2-Chloro-4-methoxy- 1-methylbenzene H->I

Caption: Workflow for Williamson Ether Synthesis.

Route C: Sandmeyer Reaction from 4-Methoxy-2-methylaniline

The Sandmeyer reaction is a powerful and regiochemically precise method for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced.[5][6][7]

Precursors and Mechanistic Rationale

The key precursor for this route is 4-Methoxy-2-methylaniline (also known as p-Cresidine).[8] The synthesis involves two distinct stages: diazotization and copper-catalyzed substitution.

Mechanism:

  • Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). This converts the amino group (-NH₂) into an excellent leaving group, the diazonium salt (-N₂⁺).[9] Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Radical-Nucleophilic Aromatic Substitution (SRNAr): The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction proceeds via a single-electron transfer from Cu(I) to the diazonium ion, releasing nitrogen gas and forming an aryl radical.[5] This radical then abstracts a chlorine atom from a copper(II) species, yielding the final product, this compound, and regenerating the Cu(I) catalyst.[5]

This method's primary advantage is its exquisite control over isomer formation. The position of the chlorine atom is dictated solely by the initial position of the amino group on the precursor.

Experimental Protocol

Materials:

  • 4-Methoxy-2-methylaniline (13.7 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (HCl) (30 mL)

  • Sodium Nitrite (NaNO₂) (7.6 g, 0.11 mol)

  • Copper(I) Chloride (CuCl) (12 g, 0.12 mol)

  • Ice

  • Water

Procedure: Part 1: Diazotization

  • In a beaker, dissolve 4-methoxy-2-methylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate flask, prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

Part 2: Sandmeyer Reaction 4. In a larger flask, prepare a solution of copper(I) chloride in concentrated HCl. Cool this solution in an ice bath. 5. Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. 6. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. 7. The product can then be isolated by steam distillation or solvent extraction (e.g., with dichloromethane). 8. The organic extract should be washed with dilute NaOH to remove any phenolic byproducts, then with water, dried over a suitable drying agent, and concentrated. 9. Purify the crude product by vacuum distillation.

Synthetic Pathway Diagram

G cluster_overview Overview of Synthetic Pathways P1 3-Chloro-4-methylphenol Product 2-Chloro-4-methoxy- 1-methylbenzene P1->Product Route A: Williamson Ether Synthesis (+ CH₃I, K₂CO₃) P2 4-Methylanisole P2->Product Route B: Electrophilic Chlorination (e.g., + SO₂Cl₂) P3 4-Methoxy-2-methylaniline P3->Product Route C: Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCl)

Caption: Major synthetic routes to the target compound.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

  • Purification: The most common method for purifying the liquid product is vacuum distillation . For smaller scales or to remove closely related impurities, flash column chromatography on silica gel can be employed, typically using a non-polar eluent system like hexanes/ethyl acetate.[10]

  • Characterization: The structure and purity of this compound are confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and chemical environment of all protons and carbons.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for C-O ether stretching, C-Cl stretching, and aromatic C-H bonds.[2]

    • Mass Spectrometry (MS): Will confirm the molecular weight (156.61 g/mol ) and show the characteristic isotopic pattern for a molecule containing one chlorine atom.[2]

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The Williamson ether synthesis (Route A) stands out for its simplicity and high yield, making it an excellent choice for many laboratory and industrial applications.[4] The Sandmeyer reaction (Route C) offers unparalleled regiochemical control, which is essential when a specific isomer is required and the precursor amine is readily available.[11] Finally, direct electrophilic chlorination (Route B) presents a more atom-economical approach but requires careful optimization to control selectivity. The choice of precursor and methodology should be tailored to the specific needs of the project, balancing factors of cost, scale, purity requirements, and available starting materials.

References

The Strategic Application of 3-Chloro-4-methylanisole in Modern Chemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-methylanisole, a substituted aromatic ether, represents a key, yet often overlooked, building block in the fine chemical industry. Its unique substitution pattern—a chloro group ortho to a methoxy group and meta to a methyl group—imparts a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the potential research applications of 3-Chloro-4-methylanisole. Directed at researchers, scientists, and professionals in drug development and materials science, this document aims to serve as a comprehensive resource, elucidating the untapped potential of this versatile intermediate. We will delve into detailed synthetic protocols, explore its utility in the construction of bioactive scaffolds, and provide a forward-looking perspective on its role in the development of next-generation pharmaceuticals and agrochemicals.

Introduction: The Untapped Potential of a Versatile Building Block

In the vast landscape of chemical intermediates, the strategic value of a molecule is often dictated by the interplay of its functional groups. 3-Chloro-4-methylanisole (CAS No: 54788-38-4) is a prime example of a compound whose potential is greater than the sum of its parts.[1] The electron-donating methoxy group, the electron-withdrawing chloro group, and the sterically influencing methyl group create a unique electronic and steric environment on the benzene ring. This intricate balance governs the regioselectivity of further chemical transformations, making it a valuable precursor for the synthesis of highly substituted aromatic compounds.

While its close relative, 3-chloro-4-methylaniline, has found extensive use as an intermediate in the manufacturing of pigments, coatings, and agrochemicals, the applications of 3-Chloro-4-methylanisole remain less explored.[2] This guide seeks to bridge this gap by providing a detailed scientific overview and actionable insights into how this molecule can be leveraged in cutting-edge research.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use in a laboratory setting.

PropertyValue
CAS Number 54788-38-4
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance Likely a liquid or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Expected to be soluble in common organic solvents

Safety Precautions: As with any chlorinated organic compound, appropriate safety measures must be taken when handling 3-Chloro-4-methylanisole. While specific toxicity data for this compound is not widely available, it is prudent to handle it with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 3-Chloro-4-methylanisole: A Reliable and Scalable Protocol

A practical and efficient synthesis of 3-Chloro-4-methylanisole is crucial for its accessibility in research. A robust two-step synthesis starting from the commercially available 3-chloro-4-methylaniline is proposed here. This method involves a diazotization reaction followed by hydrolysis to yield 3-chloro-4-methylphenol, which is then methylated.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Diazotization and Hydrolysis cluster_1 Step 2: Methylation 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Diazonium_Salt Diazonium Salt Intermediate 3-Chloro-4-methylaniline->Diazonium_Salt NaNO₂, H₂SO₄, H₂O 0-5 °C 3-Chloro-4-methylphenol 3-Chloro-4-methylphenol Diazonium_Salt->3-Chloro-4-methylphenol H₂O, Δ 3-Chloro-4-methylanisole 3-Chloro-4-methylanisole 3-Chloro-4-methylphenol->3-Chloro-4-methylanisole Dimethyl sulfate, K₂CO₃ Acetone, Reflux Functionalization_Pathways cluster_0 Electrophilic Aromatic Substitution cluster_1 Cross-Coupling Reactions 3-Chloro-4-methylanisole 3-Chloro-4-methylanisole Nitration Nitration 3-Chloro-4-methylanisole->Nitration HNO₃, H₂SO₄ Acylation Acylation 3-Chloro-4-methylanisole->Acylation RCOCl, AlCl₃ Suzuki_Coupling Suzuki Coupling 3-Chloro-4-methylanisole->Suzuki_Coupling ArB(OH)₂, Pd catalyst Buchwald_Hartwig Buchwald-Hartwig Amination 3-Chloro-4-methylanisole->Buchwald_Hartwig R₂NH, Pd catalyst Amino_Derivative Amino_Derivative Nitration->Amino_Derivative Reduction (e.g., Fe/HCl) Ketone_Derivative Ketone_Derivative Acylation->Ketone_Derivative Biphenyl_Derivative Biphenyl_Derivative Suzuki_Coupling->Biphenyl_Derivative Arylamine_Derivative Arylamine_Derivative Buchwald_Hartwig->Arylamine_Derivative

References

"2-Chloro-4-methoxy-1-methylbenzene" safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methoxy-1-methylbenzene

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 54788-38-4), a chemical intermediate crucial in various research and drug development applications. The protocols and guidelines herein are designed for researchers, laboratory scientists, and chemical manufacturing professionals. The core philosophy of this guide is to build a self-validating system of safety by understanding the causality behind each procedural step, grounded in the compound's specific chemical and toxicological properties.

Chemical Identity and Hazard Profile

This compound, also known as 3-chloro-4-methylanisole, is a substituted aromatic ether.[1][2] Understanding its fundamental properties is the first step in a robust risk assessment.

GHS Classification and Core Hazards

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound. It is classified with significant risks that demand stringent control measures.[1][3]

  • Flammability: The compound is classified as a highly flammable liquid and vapor (H225), necessitating rigorous control of ignition sources.[1][3]

  • Health Hazards:

    • Eye Irritation: It is known to cause serious eye irritation (H319).[1][3]

    • Respiratory Irritation: It may cause respiratory irritation (H335).[1][3]

    • Skin Irritation: Some classifications indicate it causes skin irritation (H315).[3][4]

    • Acute Toxicity: It may be harmful if swallowed (H302).[3][5]

The signal word associated with this chemical is "Danger," reflecting the severity of these potential hazards.[1][3] The causality is clear: the chemical's reactivity and volatility lead to these specific physiological risks upon exposure.

Physicochemical Data Summary

A summary of key quantitative data provides at-a-glance information critical for experimental design and safety planning.

PropertyValueSource
CAS Number 54788-38-4[1][2][3]
Molecular Formula C₈H₉ClO[3][4]
Molecular Weight 156.61 g/mol [3]
GHS Hazard Statements H225, H319, H335, H302, H315[1][3]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on the hierarchy of controls, a system that prioritizes risk reduction strategies from most to least effective. This approach moves beyond simple reliance on personal protective equipment (PPE) to create a fundamentally safer working environment.

Elimination and Substitution

Before using this compound, a thorough analysis should determine if a less hazardous chemical can be substituted without compromising research objectives. While not always feasible, this is the most effective safety control.

Engineering Controls: Isolating the Hazard

Engineering controls are the primary line of defense, designed to isolate the operator from the chemical hazard.

  • Chemical Fume Hood: All work involving the handling of this compound must be performed in a properly functioning and certified chemical fume hood.[6][7] This is non-negotiable. The hood's exhaust ventilation is critical to prevent the inhalation of vapors, which may cause respiratory irritation.[1][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][9]

  • Ignition Source Control: Due to its high flammability, all potential ignition sources—such as sparks from electrical equipment, static discharge, and open flames—must be eliminated from the work area.[1][8] Use only explosion-proof equipment and non-sparking tools.[1] Grounding and bonding of containers and receiving equipment during transfers is mandatory to prevent static discharge.[1]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][9]

Administrative Controls: Safe Work Practices

Administrative controls are the standard operating procedures (SOPs) that dictate how work is performed safely.

  • Restricted Access: Designate specific areas for the handling and storage of this chemical and restrict access to authorized personnel only.

  • Training: All personnel must receive documented training on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the laboratory's specific SOPs before beginning work.[6]

  • Hygiene Practices: Users must wash hands thoroughly after handling the chemical.[1] Contaminated work clothing should not be allowed out of the workplace.[10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][11]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after all other controls have been implemented. The choice of PPE must be based on a thorough risk assessment of the specific tasks being performed.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][12] Given the serious eye irritation risk (H319), this is a minimum requirement.[1][3]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber, inspected for integrity before each use.[6][7] Proper glove removal technique must be used to avoid skin contact.[7]

    • Lab Coat: A full-length laboratory coat, preferably made of fire-resistant material, must be worn and kept fastened.[9]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination ABEK) must be used.[7][12] All respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[7]

Experimental Protocol: Safe Weighing and Dispensing

This protocol provides a step-by-step methodology for safely handling this compound during a typical laboratory workflow.

  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker and is functioning correctly.

    • Clear the fume hood of all unnecessary equipment and potential ignition sources.

    • Assemble all necessary equipment (beakers, spatula, balance, secondary containment tray) inside the hood. .

  • Donning PPE:

    • Don a lab coat, followed by safety goggles.

    • Inspect and don the appropriate chemical-resistant gloves. .

  • Chemical Handling:

    • Place the stock container of this compound in a secondary containment tray inside the fume hood.

    • Ground the container if transferring a significant quantity.

    • Carefully uncap the container, keeping your face behind the sash of the fume hood.

    • Dispense the required amount of the liquid into a tared container. Perform this action slowly to minimize splashing or aerosol generation.

    • Securely recap the stock container immediately after dispensing. .

  • Cleanup and Doffing PPE:

    • Wipe down any minor drips on the container or work surface with a suitable absorbent material. Dispose of the contaminated material as hazardous waste.

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: A Validated Response Plan

Preparedness is paramount. All personnel must be trained on these emergency response protocols.

Accidental Release Measures

The response to a spill is dictated by its scale and location.

  • Personal Precautions: Evacuate non-essential personnel. Remove all sources of ignition.[1] Ensure adequate ventilation. Avoid breathing vapors.[1]

  • Small Spill (Inside Fume Hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[1][8]

    • Decontaminate the area with an appropriate solvent.

  • Large Spill (Outside Fume Hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify the institutional emergency response team.

    • Prevent the spill from entering drains.[1]

Emergency Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Severity & Location Start->Assess IsLarge Large Spill or Outside Hood? Assess->IsLarge SmallSpill Small Spill Procedure IsLarge->SmallSpill No   LargeSpill Large Spill Procedure IsLarge->LargeSpill  Yes Contain Contain with Inert Absorbent Material SmallSpill->Contain Evacuate EVACUATE AREA & Alert Emergency Response LargeSpill->Evacuate Dispose Package & Label for Hazardous Waste Disposal Evacuate->Dispose After EHS arrival Collect Collect Waste with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Decontaminate->Dispose End Procedure Complete Dispose->End

Caption: Workflow for responding to an accidental chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[1][8]

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes.[1][8]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Containers may explode when heated.[8] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride.[8]

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Storage and Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6] Keep it away from heat, sparks, open flames, and other ignition sources.[8][9] Store locked up and apart from incompatible materials such as strong oxidizing agents.[1][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1] Do not discharge into sewer systems.[12]

References

A Technical Guide to the IUPAC Nomenclature of 2-Chloro-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a molecular structure corresponds to a single, globally recognized name. The International Union of Pure and Applied Chemistry (IUPAC) provides the systematic framework for this process. This technical guide offers an in-depth analysis of the IUPAC nomenclature for the compound 2-Chloro-4-methylanisole. We will deconstruct the naming process into a logical, step-by-step workflow, elucidating the principles of parent structure selection, substituent priority, and locant assignment. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of systematic chemical nomenclature.

Foundational Principles: Naming Substituted Aromatic Compounds

The IUPAC system for naming organic compounds is built on a set of hierarchical rules designed to produce a unique name for any given structure.[1] For substituted aromatic compounds, the core of the process involves three critical decisions:

  • Identifying the Parent Structure : The primary carbon framework that forms the base of the name must be determined. For many substituted benzene derivatives, IUPAC retains common names that are used as the parent name.[2][3] Examples include toluene (methylbenzene), phenol (hydroxybenzene), and anisole (methoxybenzene).[4][5][6][7]

  • Prioritizing and Numbering Substituents : Once the parent structure is identified, the carbon atoms of the ring are numbered to assign locants to the other attached groups. The primary objective is to assign the lowest possible set of locants to the substituents.[1]

  • Assembling the Name Alphabetically : The substituent groups are then prefixed to the parent name in alphabetical order, each preceded by its locant number.

The causality behind these rules is to create a system that is not only systematic but also rooted in chemical significance, often prioritizing key functional groups that define the molecule's characteristic reactions.

Systematic Derivation of 2-Chloro-4-methylanisole

We will now apply these foundational principles to the specific structure of 2-Chloro-4-methylanisole.

Step 2.1: Identification of the Parent Structure

The molecule has a benzene ring with three substituents:

  • A methoxy group (-OCH₃)

  • A chloro group (-Cl)

  • A methyl group (-CH₃)

According to IUPAC guidelines, when a methoxy group is attached to a benzene ring, the common name "anisole" is retained and serves as the parent name.[4][7] This takes precedence over naming the compound as a derivative of toluene (methylbenzene) or simply as a substituted benzene. The carbon atom bearing the methoxy group is, by definition, assigned the locant '1'.

Step 2.2: Assigning Locants to Substituents

With the C1 position fixed at the methoxy-substituted carbon, we must number the ring to give the remaining substituents—chloro and methyl—the lowest possible locants. There are two potential numbering pathways:

  • Pathway A (Clockwise): This direction assigns the chloro group to position 2 and the methyl group to position 4. This results in the locant set (2, 4).

  • Pathway B (Counter-Clockwise): This direction assigns the methyl group to position 4 and the chloro group to position 6. This results in the locant set (4, 6).

The IUPAC "lowest locant rule" dictates that the set of locants is compared term by term, and the set that contains the lower number at the first point of difference is chosen.[1] Comparing (2, 4) and (4, 6), the first term '2' is lower than '4'. Therefore, Pathway A is the correct numbering scheme.

Step 2.3: Assembling the Final IUPAC Name

Having established the parent name and the locants of the substituents, the final step is to assemble the full name.

  • Parent Name : Anisole

  • Substituents and Locants : 2-chloro and 4-methyl

  • Alphabetization : The substituents are listed alphabetically. "Chloro" precedes "methyl".

Combining these components yields the final, correct IUPAC name: 2-Chloro-4-methylanisole .

Validation and Data Summary

To ensure the integrity of this nomenclature, the logical workflow and resulting data are summarized below.

Experimental Workflow: IUPAC Naming Decision Process

The following diagram illustrates the decision-making pathway for deriving the IUPAC name.

IUPAC_Nomenclature Workflow for Naming 2-Chloro-4-methylanisole cluster_0 Step 1: Parent Structure Identification cluster_1 Step 2: Locant Assignment cluster_2 Step 3: Final Assembly A Identify Substituents: - Methoxy (-OCH3) - Chloro (-Cl) - Methyl (-CH3) B Select Parent Based on IUPAC Retained Names A->B C Parent is Anisole B->C Methoxy group defines 'Anisole' D Assign C1 to carbon with -OCH3 group C->D E Determine Numbering Direction for Lowest Locants D->E F Path A (Clockwise): Locants {2, 4} E->F G Path B (Counter-Clockwise): Locants {4, 6} E->G H Select Path A (2 < 4 at first point of difference) F->H G->H I Alphabetize Substituents: 'Chloro' before 'Methyl' H->I J Combine Locants, Substituents, and Parent Name I->J K Final IUPAC Name: 2-Chloro-4-methylanisole J->K

Workflow for deriving the IUPAC name of 2-Chloro-4-methylanisole.
Data Presentation: Substituent Analysis

The following table provides a clear summary of the substituents, their assigned locants, and their order of appearance in the final name.

SubstituentFormulaFunctionLocantAlphabetical Priority
Methoxy-OCH₃Defines Parent Structure1N/A (Part of Parent Name)
Chloro-ClSubstituent21
Methyl-CH₃Substituent42
Discussion of Alternative Systematic Names

While "2-Chloro-4-methylanisole" is the preferred IUPAC name, a purely systematic name can be constructed by treating benzene as the parent. In this case, the substituents would be methoxy, chloro, and methyl. Following the lowest locant rule would lead to the name 4-chloro-1-methoxy-2-methylbenzene .[8] However, IUPAC strongly recommends the use of retained common names like anisole to simplify nomenclature for well-known structures, making 2-Chloro-4-methylanisole the most appropriate and widely used name.

Conclusion

The IUPAC nomenclature for 2-Chloro-4-methylanisole is derived through a logical and hierarchical process. The key determining factor is the recognition of anisole as the retained parent name, which anchors the numbering system. Subsequent application of the lowest locant rule and alphabetical ordering of the remaining chloro and methyl substituents systematically leads to the unambiguous name. This guide demonstrates that a thorough understanding of IUPAC principles allows for the precise and verifiable naming of complex organic molecules, a critical skill for all chemistry professionals.

References

A Researcher's Guide to Sourcing and Qualifying 2-Chloro-4-methoxy-1-methylbenzene for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals on the Procurement and Quality Control of a Key Pharmaceutical Intermediate.

Executive Summary

2-Chloro-4-methoxy-1-methylbenzene, a substituted toluene derivative, serves as a critical building block in the synthesis of complex molecular entities within the pharmaceutical industry. Its specific arrangement of chloro, methoxy, and methyl groups on a benzene ring makes it a valuable intermediate in the development of targeted therapies, including kinase and sodium channel inhibitors. The successful integration of this intermediate into a synthetic workflow is contingent not only on its availability but, more importantly, on its purity and consistent quality. This guide provides an in-depth framework for researchers, chemists, and procurement specialists to navigate the commercial landscape of this compound, from supplier selection and quality evaluation to incoming material verification and safe handling.

Introduction: The Strategic Importance of this compound in Synthesis

This compound (CAS No. 54788-38-4), also known as 3-Chloro-4-methylanisole, is an aromatic organic compound with the molecular formula C₈H₉ClO.[1] Its utility in pharmaceutical research stems from the specific reactivity conferred by its functional groups. The chlorine atom provides a reactive site for cross-coupling reactions, while the methoxy and methyl groups influence the electronic properties and steric hindrance of the molecule, guiding its interaction in multi-step syntheses.

Notably, this compound has been identified as a key starting material in the synthesis of bicyclic sulfonamide compounds, which are investigated as potent and selective inhibitors of voltage-gated sodium channels (Nav1.7).[2][3] These channels are significant targets for the treatment of chronic pain. The precise structure of this compound is integral to forming the core scaffold of these advanced inhibitor molecules. Therefore, the quality of this raw material has a direct and cascading impact on the yield, purity, and ultimate viability of the final active pharmaceutical ingredient (API).[2]

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound, ranging from large, well-established manufacturers to smaller, specialized chemical synthesis companies. The selection of a supplier should be a deliberate process, weighing factors beyond mere cost.

Key Supplier Evaluation Criteria:
  • Transparency of Documentation: Reputable suppliers will readily provide comprehensive documentation, including Safety Data Sheets (SDS), and lot-specific Certificates of Analysis (CoA).

  • Stated Purity and Specifications: Purity levels for this compound typically range from 97% to over 99%. The required purity will be dictated by the sensitivity of the subsequent synthetic steps.

  • Manufacturing and Quality Control Capabilities: Inquire about the supplier's quality management system (e.g., ISO 9001 certification) and their in-house analytical capabilities.

  • Scalability and Lead Times: For drug development programs, the ability of a supplier to scale up production from gram to kilogram or even metric ton quantities is a critical consideration.

Below is a comparative table of representative commercial suppliers for this compound:

Supplier CategoryRepresentative CompaniesTypical PurityScaleNoteworthy Aspects
Major Chemical Manufacturers Alfa Chemical, Bide Pharmatech>97%Grams to BulkBroad portfolio, established supply chains.[4][5]
Specialty Chemical Suppliers To be determined based on specific project needs>98%Grams to KilogramsOften provide more detailed analytical data and support.
Research Chemical Marketplaces ChemicalBook>97%GramsUseful for initial small-scale studies and screening.

The Certificate of Analysis (CoA): A Critical Tool for Quality Verification

The Certificate of Analysis is the single most important document accompanying a chemical shipment. It provides a batch-specific "report card" of the material's quality. A comprehensive CoA for this compound should include the following sections:

  • Product Identification: Chemical name, CAS number, molecular formula, and lot/batch number.

  • Physical Properties: Appearance (e.g., colorless liquid), boiling point, and density.[4]

  • Analytical Test Results: This is the core of the CoA, detailing the tests performed, the specifications, and the actual results for the specific batch.

Below is a representative example of what to expect in the analytical section of a CoA for this compound:

TestMethodSpecificationResult
Purity (Assay) Gas Chromatography (GC)≥ 97.0%98.5%
Identity ¹H NMRConforms to StructureConforms
Water Content Karl Fischer Titration≤ 0.5%0.12%
Appearance VisualColorless LiquidConforms
Interpreting the Data:
  • Purity (Assay): The GC result indicates the percentage of the desired compound in the sample. Any significant unidentified peaks should be a red flag.

  • Identity (¹H NMR): The Nuclear Magnetic Resonance (NMR) spectrum provides a fingerprint of the molecule's structure. The provided spectrum should match the known spectrum for this compound, confirming the correct isomer and absence of major structural impurities.[1]

  • Water Content: Excessive moisture can interfere with many organic reactions, particularly those involving organometallic reagents.

Incoming Quality Control: A Self-Validating Protocol

While a supplier's CoA is a crucial starting point, it is best practice in a research and development setting to perform independent verification of critical raw materials. This not only validates the supplier's data but also protects downstream experiments from costly failures due to out-of-specification materials.

Experimental Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for verifying the purity of a received sample of this compound.

1. Objective: To confirm the identity and determine the purity of this compound using GC-MS.

2. Materials and Equipment:

  • Sample of this compound

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

  • Microsyringe

3. Sample Preparation:

  • Prepare a dilute solution of the sample by dissolving approximately 10 mg of this compound in 10 mL of the chosen solvent.

  • Vortex the solution to ensure complete dissolution.

4. GC-MS Parameters (Illustrative):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 40-300 amu

5. Data Analysis:

  • Identity Confirmation: The mass spectrum of the major peak should correspond to the molecular weight of this compound (156.61 g/mol ) and exhibit a characteristic isotopic pattern for a monochlorinated compound.

  • Purity Calculation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

The following diagram illustrates the workflow for supplier qualification and incoming quality control:

G cluster_0 Supplier Qualification cluster_1 Incoming Material Workflow a Identify Potential Suppliers b Request Documentation (CoA, SDS) a->b c Evaluate Purity & Specifications b->c d Assess Scalability & Lead Times c->d e Select & Approve Supplier d->e f Receive Material & Supplier CoA e->f Initiate Procurement g Quarantine Lot f->g h Perform In-House QC (GC-MS, NMR) g->h i Compare Results to CoA & Specification h->i j Release Lot for Use i->j Pass k Reject Lot & Contact Supplier i->k Fail

Caption: Workflow for supplier selection and incoming material verification.

Safe Handling and Storage

As a chlorinated aromatic compound, this compound requires careful handling to minimize exposure and ensure stability.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents. The recommended storage temperature is room temperature.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The following diagram illustrates the key considerations for the safe handling and storage of this compound:

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Storage Conditions cluster_3 Emergency Procedures a Fume Hood b Safety Shower & Eyewash c Safety Goggles d Nitrile Gloves e Lab Coat f Cool, Dry Place g Tightly Sealed Container h Away from Oxidizers i Consult SDS j First Aid Measures k Spill Containment center Safe Handling of This compound center->a center->c center->f center->i

Caption: Key pillars of safe handling and storage.

Conclusion

The procurement of this compound for pharmaceutical research and development is a multi-faceted process that extends far beyond a simple purchasing transaction. It requires a diligent approach to supplier vetting, a thorough understanding of quality documentation, and a commitment to in-house verification. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate risks associated with raw material quality, enhance the reproducibility of their synthetic processes, and ultimately contribute to the successful and efficient development of novel therapeutics.

References

Methodological & Application

synthesis of "2-Chloro-4-methoxy-1-methylbenzene" from 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-Chloro-4-methoxy-1-methylbenzene

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate in pharmaceutical development and fine chemical manufacturing.[1] The protocol details the O-methylation of 3-Chloro-4-methylphenol via the Williamson ether synthesis, a robust and widely adopted method.[2] We will explore the underlying reaction mechanism, provide a detailed, step-by-step laboratory protocol, address critical safety considerations, and outline methods for purification and characterization of the final product.

Introduction and Scientific Rationale

The conversion of phenols to their corresponding methyl ethers is a fundamental transformation in organic synthesis. The target molecule, this compound (also known as 3-chloro-4-methylanisole), possesses a substitution pattern that makes it a key building block for more complex molecular architectures. The synthesis begins with the readily available starting material, 3-Chloro-4-methylphenol.

The chosen synthetic route is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] This method is renowned for its reliability and broad applicability in preparing both symmetrical and asymmetrical ethers.[2] The core of this process involves the deprotonation of the phenolic hydroxyl group to form a potent nucleophile (a phenoxide), which then attacks an electrophilic methylating agent.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis is achieved in two primary mechanistic steps, which occur in a single pot.

Step 1: Deprotonation to Form the Nucleophile The phenolic proton of 3-Chloro-4-methylphenol is weakly acidic. The addition of a strong base, such as sodium hydroxide (NaOH), is sufficient to deprotonate the hydroxyl group, forming the sodium 3-chloro-4-methylphenoxide ion.[5][6] This phenoxide is a significantly stronger nucleophile than the starting phenol, a crucial factor for the subsequent SN2 reaction.[4]

Step 2: SN2 Nucleophilic Attack The generated phenoxide ion attacks the electrophilic methyl group of the methylating agent, in this case, dimethyl sulfate.[7][8] The reaction proceeds via a concerted SN2 mechanism, where the phenoxide attacks the carbon atom, and the sulfate group acts as the leaving group.[2][7] This backside attack results in the formation of the C-O ether bond, yielding the desired product, this compound.

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism Start 3-Chloro-4-methylphenol Deprotonation Deprotonation Start->Deprotonation Base NaOH Base->Deprotonation MethylatingAgent Dimethyl Sulfate (CH₃)₂SO₄ SN2_Attack SN2 Attack MethylatingAgent->SN2_Attack Product This compound Na_ion Na⁺ Water H₂O Byproduct Na(CH₃)SO₄ Deprotonation->Water Phenoxide Sodium 3-chloro-4-methylphenoxide (Nucleophile) Deprotonation->Phenoxide SN2_Attack->Product SN2_Attack->Byproduct Phenoxide->SN2_Attack

Caption: Figure 1: Reaction Mechanism

Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations involving dimethyl sulfate must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Required Purity
3-Chloro-4-methylphenol615-62-3[9]142.58>97%
Sodium Hydroxide (NaOH)1310-73-2[10]40.00>98% (pellets)
Dimethyl Sulfate ((CH₃)₂SO₄)77-78-1126.13>99%
Methanol (MeOH)67-56-132.04Anhydrous
Diethyl Ether (Et₂O)60-29-774.12Anhydrous
Hydrochloric Acid (HCl)7647-01-036.461 M Aqueous Solution
Saturated Sodium Chloride (Brine)7647-14-558.44Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Critical Safety Precautions
  • Dimethyl Sulfate: EXTREMELY TOXIC, CORROSIVE, AND CARCINOGENIC.[11][12][13] It is fatal if inhaled, toxic if swallowed, and causes severe skin burns.[11] Handle only in a chemical fume hood. Wear nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.[13] Prepare a quenching solution (e.g., concentrated ammonia or 10% NaOH solution) to decontaminate glassware and spills.[8]

  • Sodium Hydroxide: CORROSIVE. Causes severe skin burns and eye damage.[10][14][15][16] Avoid creating dust. Wear gloves and eye protection.

  • Solvents: Diethyl ether and methanol are flammable. Keep away from ignition sources.

First Aid:

  • Skin Contact (Dimethyl Sulfate or NaOH): Immediately remove contaminated clothing.[13][14] Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[14] Seek immediate medical attention.

  • Inhalation (Dimethyl Sulfate): Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

Step-by-Step Synthesis Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is dry.

  • Phenoxide Formation:

    • To the flask, add 3-Chloro-4-methylphenol (14.26 g, 0.10 mol).

    • Add methanol (100 mL) and stir until the solid is fully dissolved.

    • Separately, prepare a solution of sodium hydroxide (4.40 g, 0.11 mol) in 20 mL of water. Caution: Dissolution is exothermic.

    • Cool the flask containing the phenol solution in an ice-water bath.

    • Slowly add the NaOH solution to the stirred phenol solution over 10-15 minutes, maintaining the temperature below 10 °C. Stir for an additional 20 minutes in the ice bath to ensure complete formation of the sodium phenoxide.

  • Methylation (SN2 Reaction):

    • While still in the ice bath, add dimethyl sulfate (13.24 g, 9.95 mL, 0.105 mol) to the dropping funnel.

    • Add the dimethyl sulfate dropwise to the reaction mixture over 30 minutes. A white precipitate may form. Ensure the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 2-3 hours.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.

    • After completion, cool the mixture back to room temperature.

    • CRITICAL STEP: Carefully and slowly add 20 mL of concentrated aqueous ammonia to the flask to quench and destroy any unreacted dimethyl sulfate. Stir for 30 minutes at room temperature.

  • Workup and Extraction:

    • Transfer the reaction mixture to a 1 L beaker and add 200 mL of water.

    • Most of the methanol will be removed by adding water. Pour the entire mixture into a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer with 1 M HCl (1 x 50 mL) to remove any remaining base, followed by saturated brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator. The remaining liquid is the crude this compound.

Purification

The crude product, a liquid, can be purified by vacuum distillation.

  • Expected Boiling Point: 210.4 °C at 760 mmHg.[17] Distillation under reduced pressure is recommended to prevent decomposition.

  • Typical Yield: 85-95% after purification.

Data and Characterization

Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Chloro-4-methylphenol in Methanol B Add NaOH Solution (0-10 °C) Form Phenoxide A->B C Add Dimethyl Sulfate (0-10 °C) B->C D Reflux for 2-3 hours C->D E Quench with Ammonia D->E F Aqueous Workup & Extraction with Et₂O E->F G Wash with HCl and Brine F->G H Dry over MgSO₄ G->H I Solvent Removal (Rotary Evaporator) H->I J Vacuum Distillation I->J K Characterization (NMR, MS) J->K

Caption: Figure 2: Experimental Workflow

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Expect signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), and the methyl group protons (-CH₃).

  • ¹³C NMR Spectroscopy: Expect distinct signals for each of the eight unique carbon atoms in the molecule.[18]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 156.61, with a characteristic (M+2)⁺ peak at ~3:1 intensity ratio due to the ³⁵Cl and ³⁷Cl isotopes.[18]

  • Appearance: Colorless to pale yellow liquid.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 3-Chloro-4-methylphenol. By following the Williamson ether synthesis methodology and adhering strictly to the outlined safety precautions, researchers can effectively produce this important chemical intermediate with high yield and purity. This procedure is well-suited for professionals in organic synthesis, medicinal chemistry, and process development.

References

Application Note and Detailed Protocol for the Methylation of 2-Chloro-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive, in-depth guide for the methylation of 2-chloro-p-cresol to synthesize 2-chloro-4-methylanisole. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The methodology is grounded in the principles of the Williamson ether synthesis and incorporates best practices for safety, efficiency, and product purity. This guide will detail the reaction mechanism, provide a step-by-step experimental procedure, and outline methods for purification and characterization of the final product.

Introduction

The methylation of phenolic compounds is a fundamental transformation in organic synthesis, yielding valuable aryl ethers. The target molecule, 2-chloro-4-methylanisole, serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. The protocol described herein employs the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an electrophilic methylating agent.[2]

The choice of methylating agent is critical and dictates the reaction conditions and safety considerations. While reagents like dimethyl carbonate can be used under phase-transfer catalysis conditions[4][5][6], this protocol will focus on the use of dimethyl sulfate, a potent and efficient methylating agent.[7][8][9] It is imperative to acknowledge that dimethyl sulfate is extremely toxic and carcinogenic; therefore, stringent safety precautions must be observed throughout the procedure.[7][8][10][11]

Reaction Mechanism and Rationale

The methylation of 2-chloro-p-cresol follows the Williamson ether synthesis pathway. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-chloro-p-cresol using a suitable base, typically a strong hydroxide like sodium hydroxide, to form the corresponding sodium phenoxide. This phenoxide is a potent nucleophile.

In the subsequent step, the phenoxide ion attacks the electrophilic methyl group of dimethyl sulfate in an SN2 fashion. The sulfate group acts as an excellent leaving group, facilitating the formation of the ether linkage. The overall reaction is illustrated below:

Reaction Scheme:

Step 1: Deprotonation 2-Chloro-4-methylphenol + NaOH → Sodium 2-chloro-4-methylphenoxide + H₂O

Step 2: Nucleophilic Attack (SN2) Sodium 2-chloro-4-methylphenoxide + (CH₃)₂SO₄ → 2-Chloro-4-methylanisole + Na(CH₃)SO₄

The choice of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the concentration of the nucleophilic phenoxide and driving the reaction towards completion.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
2-Chloro-p-cresol≥97%e.g., Sigma-Aldrich6640-27-3Skin irritant and toxic.[12]
Dimethyl sulfate≥99%e.g., Sigma-Aldrich77-78-1Extremely Toxic & Carcinogenic .[7][10][11]
Sodium hydroxide (NaOH)Reagent Gradee.g., Fisher Scientific1310-73-2Corrosive.
Diethyl etherAnhydrouse.g., Fisher Scientific60-29-7Highly flammable.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Gradee.g., Fisher Scientific7487-88-9
Deionized Water7732-18-5

Safety Precautions

Extreme caution must be exercised when handling dimethyl sulfate. It is a potent poison and a suspected human carcinogen.[8][10] All manipulations involving dimethyl sulfate must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including:

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[10]

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[10]

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: In case of potential vapor exposure, a respirator with an appropriate cartridge should be used.[8]

2-Chloro-p-cresol is also hazardous and can cause skin irritation.[12] Avoid inhalation and skin contact.

Sodium hydroxide is corrosive and can cause severe burns.[13] Handle with care and avoid contact with skin and eyes.

Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity during its use.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7][11] An emergency shower and eyewash station must be readily accessible.

Experimental Protocol

Part 1: Preparation of the Sodium Phenoxide
  • Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is dry.

  • Reagents: In the round-bottom flask, dissolve 14.26 g (0.1 mol) of 2-chloro-p-cresol in 100 mL of deionized water.

  • Basification: While stirring, slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of deionized water to the flask. The addition should be done cautiously as it is an exothermic process. Stir the mixture until the 2-chloro-p-cresol has completely dissolved and a clear solution of the sodium salt is formed.

Part 2: Methylation Reaction
  • Cooling: Cool the reaction mixture in an ice bath to below 10°C.

  • Addition of Dimethyl Sulfate: Slowly add 13.88 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40°C for 30 minutes, followed by heating at reflux (approximately 100°C) for 2 hours to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.[9][14]

Part 3: Work-up and Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with:

    • 50 mL of 10% sodium hydroxide solution (to remove any unreacted 2-chloro-p-cresol).

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution.

    • 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

Part 4: Purification

The crude 2-chloro-4-methylanisole can be purified by vacuum distillation.

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Distill the crude product under reduced pressure. Collect the fraction boiling at the appropriate temperature for 2-chloro-4-methylanisole.

Characterization

The identity and purity of the synthesized 2-chloro-4-methylanisole can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts will be influenced by the positions of the chloro and methoxy substituents.[15]

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C-O-C ether linkage, aromatic C-H stretching, and C-Cl stretching should be observable.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight.[17]

Visualizing the Workflow

experimental_workflow cluster_prep Part 1: Phenoxide Preparation cluster_reaction Part 2: Methylation cluster_workup Part 3: Work-up & Isolation cluster_purification Part 4: Purification prep_start Dissolve 2-chloro-p-cresol in H₂O prep_base Add NaOH solution prep_start->prep_base prep_end Sodium 2-chloro-4-methylphenoxide solution prep_base->prep_end react_cool Cool to <10°C prep_end->react_cool react_add Add Dimethyl Sulfate react_cool->react_add react_heat Warm to RT, then reflux react_add->react_heat react_end Crude reaction mixture react_heat->react_end workup_extract Extract with Diethyl Ether react_end->workup_extract workup_wash Wash organic layer workup_extract->workup_wash workup_dry Dry over MgSO₄ workup_wash->workup_dry workup_evap Rotary Evaporation workup_dry->workup_evap purify_distill Vacuum Distillation workup_evap->purify_distill purify_end Pure 2-chloro-4-methylanisole purify_distill->purify_end

Caption: Experimental workflow for the methylation of 2-chloro-p-cresol.

Expected Results

The methylation of 2-chloro-p-cresol is expected to yield 2-chloro-4-methylanisole in good to excellent yields, typically ranging from 80-95%, depending on the reaction conditions and purification efficiency. The final product should be a colorless liquid.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete deprotonation of the phenol.Ensure the correct stoichiometry of the base is used and that the phenol is fully dissolved before adding the methylating agent.
Incomplete reaction.Ensure the reaction is heated at reflux for the specified time.
Loss of product during work-up.Be careful during extractions to avoid emulsions and ensure complete separation of layers.
Impure ProductPresence of unreacted starting material.Ensure the reaction goes to completion. The final product can be purified by vacuum distillation.
Side products from reaction with water.While some hydrolysis of dimethyl sulfate is unavoidable, using anhydrous conditions where possible can minimize this.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 2-chloro-4-methylanisole from 2-chloro-p-cresol. By adhering to the outlined procedures and safety precautions, researchers can confidently and safely perform this important chemical transformation. The principles and techniques described are broadly applicable to the methylation of other phenolic compounds.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on 3-Chloro-4-methylanisole. This substrate, an electron-rich aryl chloride, presents unique challenges for classical nucleophilic aromatic substitution (SNAr). Consequently, this document focuses on modern catalytic methodologies that enable efficient carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bond formation. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights into reaction optimization and execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage 3-Chloro-4-methylanisole as a versatile building block in organic synthesis.

Introduction: Navigating the Reactivity of an Electron-Rich Aryl Chloride

3-Chloro-4-methylanisole is a readily available aromatic compound with significant potential as a synthetic intermediate. However, its inherent electronic properties—specifically the presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups—render the aromatic ring electron-rich. This electronic character deactivates the substrate towards traditional nucleophilic aromatic substitution (SNAr) pathways, which typically require electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate.[1][2]

The sluggishness of classical SNAr on electron-rich aryl halides necessitates the use of transition metal catalysis. This guide will focus on three primary classes of palladium- and copper-catalyzed cross-coupling reactions that have revolutionized the functionalization of such challenging substrates:

  • Buchwald-Hartwig Amination (C-N bond formation)

  • Ullmann Condensation (C-O and C-S bond formation)

  • Copper-Catalyzed Cyanation (C-C bond formation)

By employing these powerful catalytic systems, a diverse array of functional groups can be efficiently introduced at the C-3 position of the 3-Chloro-4-methylanisole scaffold, opening avenues for the synthesis of novel chemical entities in pharmaceutical and materials science research.

Foundational Principles: Overcoming the Inertness of 3-Chloro-4-methylanisole

The primary obstacle to nucleophilic substitution on 3-Chloro-4-methylanisole is the high electron density of the aromatic ring, which repels incoming nucleophiles.[1] Transition metal catalysts, particularly those based on palladium and copper, circumvent this issue by fundamentally altering the reaction mechanism from an addition-elimination pathway to one involving organometallic intermediates.

The Catalytic Cycles: A Conceptual Overview

The success of these transformations hinges on a series of well-defined steps within a catalytic cycle. While the specifics vary between reaction types, a generalized workflow can be conceptualized.

G cluster_0 Catalytic Cycle for Cross-Coupling A Active Catalyst (e.g., Pd(0) or Cu(I)) B Oxidative Addition (Aryl Halide Insertion) A->B Ar-Cl C Ligand Exchange/ Nucleophile Coordination B->C Nucleophile D Reductive Elimination (Product Formation) C->D Base (for amination/ alcohol condensation) D->A Product

Figure 1. Generalized catalytic cycle for cross-coupling reactions.

Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[1] This reaction is particularly well-suited for the amination of electron-rich aryl chlorides like 3-Chloro-4-methylanisole, which are notoriously difficult to functionalize using other methods. The choice of palladium precursor, ligand, and base is critical for achieving high yields and reaction efficiency.

Key Parameters and Reagent Selection
ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective in generating the active Pd(0) catalyst in situ.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)The base is required to deprotonate the amine, forming the active nucleophile. The choice of base can influence reaction rate and substrate compatibility.
Solvent Anhydrous, aprotic polar solvents (e.g., Toluene, Dioxane, THF)These solvents effectively dissolve the reactants and catalyst system while remaining inert under the reaction conditions.
Temperature 80-120 °CElevated temperatures are typically required to overcome the activation energy for the oxidative addition of the aryl chloride.
Experimental Protocol: Synthesis of N-(4-methoxy-2-methylphenyl)morpholine

This protocol provides a detailed procedure for the Buchwald-Hartwig amination of 3-Chloro-4-methylanisole with morpholine, a common secondary amine.

G cluster_0 Buchwald-Hartwig Amination Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Aryl Halide, Amine, Base, Catalyst, Ligand, Solvent) A->B C Heating and Stirring (80-120 °C) B->C D Reaction Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E

Figure 2. Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 3-Chloro-4-methylanisole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%). Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2-1.5 equivalents), 3-Chloro-4-methylanisole (1.0 equivalent), and anhydrous toluene.

  • Nucleophile Addition: Add morpholine (1.1-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(4-methoxy-2-methylphenyl)morpholine.

Copper-Catalyzed Reactions: Ullmann Condensation and Cyanation

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a classical yet effective alternative for forming C-O, C-S, and C-N bonds.[4] Modern advancements have led to milder reaction conditions and improved catalyst systems. Copper-catalyzed cyanation provides a direct route to valuable benzonitrile derivatives.

Ullmann-Type Etherification and Thiolation

The Ullmann condensation typically requires higher temperatures than palladium-catalyzed reactions but can be advantageous due to the lower cost of copper catalysts.[4]

General Reaction Conditions:

ParameterRecommended ChoiceRationale
Copper Source CuI, Cu₂O, or Cu powderCuI is often preferred due to its solubility and reactivity.
Ligand Diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline)Ligands can accelerate the reaction and allow for lower reaction temperatures.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄A base is required to deprotonate the alcohol or thiol nucleophile.
Solvent High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP)These solvents are necessary to reach the high temperatures often required for the Ullmann condensation.
Temperature 120-180 °CHigh temperatures are generally needed to drive the reaction to completion.
Protocol: Copper-Catalyzed Cyanation

This protocol outlines a general procedure for the copper-catalyzed cyanation of 3-Chloro-4-methylanisole.

G cluster_0 Copper-Catalyzed Cyanation Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Aryl Halide, CuCN, Solvent) A->B C Heating and Stirring (High Temperature) B->C D Reaction Work-up (Quenching, Filtration) C->D E Purification (Crystallization or Chromatography) D->E

Figure 3. Experimental workflow for copper-catalyzed cyanation.

Materials:

  • 3-Chloro-4-methylanisole

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Chloro-4-methylanisole (1.0 equivalent) and Copper(I) cyanide (1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF or NMP to the flask.

  • Reaction: Heat the mixture to 140-160 °C under an inert atmosphere and stir vigorously for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ammonia to complex with the copper salts.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or toluene.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield 4-methoxy-2-methylbenzonitrile.

Troubleshooting and Field-Proven Insights

  • Low Yields in Buchwald-Hartwig Amination: Ensure all reagents and solvents are strictly anhydrous. The quality of the palladium precursor and ligand is paramount. Consider screening different ligands and bases.

  • Sluggish Ullmann Condensation: Higher temperatures may be required. The use of a ligand such as 1,10-phenanthroline or L-proline can significantly improve reaction rates. Ensure the copper catalyst is of high purity.

  • Side Reactions: In the case of amination with primary amines, double arylation can be a side reaction. Using a slight excess of the primary amine can help to mitigate this.

  • Purification Challenges: The removal of copper salts after Ullmann reactions can be challenging. Thoroughly washing with an ammonia or ethylenediamine solution during work-up is crucial.

Conclusion

While 3-Chloro-4-methylanisole is unreactive towards classical nucleophilic aromatic substitution, modern palladium- and copper-catalyzed cross-coupling reactions provide a powerful toolkit for its selective functionalization. The Buchwald-Hartwig amination, Ullmann condensation, and copper-catalyzed cyanation enable the efficient formation of C-N, C-O, C-S, and C-C bonds, respectively. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize 3-Chloro-4-methylanisole as a versatile building block in their synthetic endeavors. Careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and base, is key to achieving high yields and purity.

References

Application Notes and Protocols for Monitoring Reactions with 2-Chloro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Monitoring 2-Chloro-4-methoxytoluene Reactions

2-Chloro-4-methoxytoluene is a key intermediate in the synthesis of a variety of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs). Its substituted toluene ring makes it a versatile building block for constructing more complex molecular architectures. The precise control and monitoring of reactions involving this compound are paramount to ensure reaction completion, maximize yield, minimize byproduct formation, and guarantee the purity of the final product. This application note provides a detailed guide to the analytical methods and protocols for effectively monitoring reactions with 2-Chloro-4-methoxytoluene, grounded in scientific principles and practical, field-proven insights. We will explore both offline and in-situ monitoring techniques, providing detailed protocols and the rationale behind experimental choices.

Part 1: Foundational Analytical Techniques for Reaction Monitoring

The choice of analytical technique is dictated by the specific reaction, the properties of the reactants and products, and the information required (e.g., qualitative progress, quantitative conversion). For reactions involving 2-Chloro-4-methoxytoluene, chromatographic and spectroscopic methods are the most powerful tools.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Analysis

HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its versatility, high resolution, and quantitative accuracy. For compounds like 2-Chloro-4-methoxytoluene and its derivatives, reversed-phase HPLC is typically the method of choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a good starting point due to its hydrophobicity, which allows for the retention and separation of moderately polar to non-polar aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. Acetonitrile is a polar aprotic solvent with a low UV cutoff, making it ideal for gradient elution and UV detection. The ratio of acetonitrile to water is adjusted to achieve optimal separation of reactants, products, and any impurities.

  • Detector: A UV detector is highly effective as aromatic compounds like 2-Chloro-4-methoxytoluene and its derivatives typically exhibit strong UV absorbance. Monitoring at a wavelength where both reactant and product absorb, or at their respective λmax, allows for accurate quantification.

Part 2: Detailed Application Protocols

Application Protocol 1: Monitoring a Nucleophilic Aromatic Substitution (SNAr) Reaction using HPLC

Reaction Context: Nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides like 2-Chloro-4-methoxytoluene, especially when the aromatic ring is activated by electron-withdrawing groups. In this example, we will consider the reaction of 2-Chloro-4-methoxytoluene with a generic nucleophile (Nu-H) to displace the chloride.

Diagram of the Experimental Workflow:

HPLC_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start Reaction (2-Chloro-4-methoxytoluene + Nucleophile) sample Withdraw Aliquot at Time (t) start->sample Periodically quench Quench Reaction (e.g., with cold solvent) sample->quench dilute Dilute with Mobile Phase quench->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject onto HPLC System filter->inject data Data Acquisition & Analysis (Peak Integration, % Conversion) inject->data

Caption: Workflow for HPLC monitoring of a chemical reaction.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).[1]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 220 nm (or a wavelength determined by UV-Vis scan of reactants and products).[2]

    • Injection Volume: 10 µL.[2]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 2-Chloro-4-methoxytoluene reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.[2]

    • Reaction Sample Preparation:

      • At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

      • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold acetonitrile. This prevents further reaction.

      • Vortex the quenched sample thoroughly.

      • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Analysis and Data Interpretation:

    • Inject the prepared samples onto the HPLC system.

    • Identify the peaks corresponding to 2-Chloro-4-methoxytoluene and the product by comparing retention times with the standard.

    • Integrate the peak areas of the reactant and product.

    • Calculate the percent conversion at each time point to monitor the reaction progress.

Quantitative Data Summary Table (Example):

Time (hours)Peak Area of ReactantPeak Area of Product% Conversion
01,250,00000%
1875,000375,00030%
2500,000750,00060%
4125,0001,125,00090%
6< 10,0001,240,000>99%
Application Protocol 2: Monitoring a Palladium-Catalyzed Cross-Coupling Reaction using GC-MS

Reaction Context: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[4][5] 2-Chloro-4-methoxytoluene can serve as the aryl halide partner in these transformations. GC-MS is an excellent technique for monitoring these reactions, offering high resolution and definitive identification of components through mass spectrometry.

Diagram of the Logical Relationship in GC-MS Analysis:

GCMS_Logic cluster_process Analytical Process cluster_data Data Output cluster_interpretation Interpretation ReactionMixture Reaction Mixture (Analyte, Byproducts, Catalyst) SamplePrep Sample Preparation (Quenching, Extraction, Derivatization if needed) ReactionMixture->SamplePrep GC_Separation Gas Chromatography (Separation by Volatility/Polarity) SamplePrep->GC_Separation MS_Detection Mass Spectrometry (Identification by Mass Spectrum) GC_Separation->MS_Detection Chromatogram Chromatogram (Retention Time) MS_Detection->Chromatogram MassSpectrum Mass Spectrum (m/z Fragments) MS_Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification Quantification Quantification (% Conversion, Impurity Profile) Identification->Quantification

Caption: Logical flow of GC-MS analysis for reaction monitoring.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Data acquisition and processing software with a mass spectral library.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Injector: Split/splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Ionization Mode: Electron Impact (EI) at 70 eV.

    • Data Acquisition: Full scan mode to identify all components, or Selected Ion Monitoring (SIM) for enhanced sensitivity of target analytes.

  • Sample Preparation:

    • Quenching: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by adding it to a vial containing an internal standard solution in a suitable solvent (e.g., ethyl acetate).

    • Liquid-Liquid Extraction (LLE):

      • Add deionized water to the quenched sample to dissolve any salts.

      • Vortex the mixture vigorously for 30 seconds.

      • Allow the layers to separate.

      • Carefully transfer the organic layer to a clean vial.[7]

    • Drying and Dilution: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. Dilute as necessary to fall within the linear range of the instrument.

    • Transfer to Autosampler Vial: Transfer the final organic extract into a 1.5 mL glass GC autosampler vial for analysis.[8]

  • Data Interpretation:

    • Identify the peaks in the total ion chromatogram by their retention times and by matching their mass spectra with a library or with previously run standards.

    • Quantify the consumption of 2-Chloro-4-methoxytoluene and the formation of the product relative to the internal standard.

    • Identify any byproducts formed during the reaction.

Application Protocol 3: In-Situ Reaction Monitoring with FTIR Spectroscopy

Reaction Context: For reactions where there is a distinct change in the vibrational modes of functional groups, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique for real-time monitoring.[9] For example, in a reaction where the methoxy group of 2-Chloro-4-methoxytoluene is cleaved, the disappearance of the C-O stretching band and the appearance of a broad O-H stretching band can be monitored.

Experimental Protocol: In-Situ FTIR

  • Instrumentation:

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.

    • Software for real-time data acquisition and analysis.

  • Experimental Setup:

    • Insert the ATR probe directly into the reaction vessel.

    • Ensure the probe is positioned in a way that it is fully immersed in the reaction mixture and does not interfere with stirring.

  • Data Acquisition:

    • Collect a background spectrum of the reaction mixture before initiating the reaction (t=0).

    • Initiate the reaction (e.g., by adding a reagent or increasing the temperature).

    • Collect spectra at regular intervals throughout the course of the reaction.

  • Data Analysis:

    • Identify characteristic infrared bands for the reactant (e.g., C-O stretch of the methoxy group) and the product (e.g., O-H stretch of a phenol).

    • Plot the absorbance of these characteristic peaks as a function of time to generate a reaction profile.

Spectroscopic Data for 2-Chloro-4-methoxytoluene:

Functional GroupCharacteristic Wavenumber (cm⁻¹)
C-H (aromatic)~3000-3100
C-H (aliphatic, -CH₃)~2850-2960
C=C (aromatic)~1450-1600
C-O (ether)~1030-1250
C-Cl~600-800

(Data sourced from typical ranges and spectral databases for similar compounds)

Part 3: Method Validation - The Pillar of Trustworthiness

To ensure the reliability and accuracy of the analytical data, the chosen monitoring method must be validated. Method validation is a requirement of most regulatory bodies, including the FDA and is detailed in the ICH Q2(R2) guidelines.[10][11]

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[12] This is demonstrated by showing that the peaks for the reactant, product, and known impurities are well-resolved.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[12] This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12] This is often assessed by spike/recovery studies, where a known amount of analyte is added to a sample matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Diagram of the Method Validation Process:

Validation_Process cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Report Compile Validation Report (Summarize Results & Conclusions) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Caption: Key stages in the analytical method validation process.

Conclusion

The effective monitoring of reactions involving 2-Chloro-4-methoxytoluene is essential for process optimization and quality control in the chemical and pharmaceutical industries. This guide has provided a comprehensive overview of the key analytical techniques, detailed experimental protocols, and the principles of method validation. By leveraging the power of HPLC, GC-MS, and in-situ spectroscopy, and by adhering to rigorous validation standards, researchers can gain a deep understanding of their chemical processes, leading to the development of robust, efficient, and reproducible synthetic routes.

References

Application Notes and Protocols for the Purification of 2-Chloro-4-methoxy-1-methylbenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Critical Role of Purification in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and fine chemical manufacturing, the isolation of pure chemical entities is a cornerstone of success.[1] 2-Chloro-4-methoxy-1-methylbenzene (CAS No. 54788-38-4), a key substituted toluene derivative, serves as a vital building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a chlorinated and methoxylated aromatic ring, provides a versatile scaffold for further chemical transformations.[2] However, the synthetic routes to this intermediate can often yield a mixture of products, including unreacted starting materials, isomers, and other byproducts. Therefore, a robust and efficient purification method is paramount to ensure the quality, safety, and efficacy of the final therapeutic products.

This comprehensive guide provides a detailed protocol for the purification of this compound using column chromatography, a fundamental and widely applicable separation technique in organic chemistry.[3] We will delve into the underlying principles of the separation, the rationale behind the selection of materials and solvents, and a step-by-step methodology designed for reproducibility and high purity outcomes.

Understanding the Separation: Principles of Normal-Phase Chromatography

The purification of this compound is effectively achieved through normal-phase column chromatography. This technique relies on the differential partitioning of the components of a mixture between a polar stationary phase and a non-polar mobile phase.[3]

Stationary Phase: For the separation of moderately polar aromatic compounds like this compound, silica gel (SiO₂) is the adsorbent of choice.[3] The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds and dipole-dipole interactions with the molecules in the mixture.[4]

Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is used as the mobile phase. The polarity of the eluent is carefully tuned to control the movement of the compounds down the column.[5]

The Separation Mechanism: As the mobile phase flows through the column, the components of the mixture are in a constant equilibrium between being adsorbed onto the polar stationary phase and being dissolved in the mobile phase.

  • More polar compounds will have a stronger affinity for the silica gel and will spend more time adsorbed, thus moving down the column more slowly.

  • Less polar compounds will have a weaker affinity for the stationary phase and will be more readily carried along by the non-polar mobile phase, moving down the column more quickly.

By carefully selecting the mobile phase composition, a separation of the desired compound from its impurities can be achieved.

Preliminary Analysis: The Importance of Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to first develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[6] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that will be achieved on the column. The ideal solvent system for column chromatography is one that results in a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[7]

The Rf value is a measure of the distance traveled by a compound relative to the distance traveled by the solvent front and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A well-chosen solvent system will show clear separation between the spot of the desired product and any impurities.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (230-400 mesh) for column chromatography[8]

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (for sample loading, optional)

  • Sand, acid-washed

  • Cotton or glass wool

  • Glass chromatography column with a stopcock

  • Separatory funnel (for solvent reservoir)

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Capillary tubes for spotting

  • Rotary evaporator

Safety Precautions
  • This compound: This compound is flammable and an irritant.[2] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic.[10] Avoid inhalation of vapors and contact with skin and eyes.[11] Ensure all operations are performed in a fume hood.

  • Silica Gel: Fine silica gel powder can be a respiratory irritant. Handle with care to avoid generating dust.

Experimental Protocol

Part 1: Determination of the Optimal Solvent System by TLC
  • Prepare TLC Chambers: Line the inside of a TLC developing chamber with filter paper and add a small amount of a pre-determined solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate). Close the chamber and allow the atmosphere to saturate with solvent vapor.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.[7]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp.

  • Optimize the Solvent System: Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of ~0.2-0.4 for the target compound and good separation from impurities. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and thus increase the Rf values of the compounds.[7]

Part 2: Column Chromatography Purification

The following workflow outlines the key steps in the purification process.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare the Column pack_column Pack the Column prep_column->pack_column Slurry Packing load_sample Load the Sample pack_column->load_sample prep_sample Prepare the Sample prep_sample->load_sample elute_column Elute the Column load_sample->elute_column Add Mobile Phase collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Isolate the Final Product combine_fractions->isolate_product Solvent Evaporation G cluster_troubleshooting Common Chromatography Issues trouble Problem Cause Solution issue1 Poor Separation Mobile phase too polar/non-polar OR Column overloaded Optimize solvent system with TLC OR Reduce sample load issue2 Compound won't elute Mobile phase not polar enough Gradually increase the polarity of the mobile phase (gradient elution) issue3 Cracked/channeled column Column ran dry OR Packed unevenly Never let the solvent level drop below the top of the stationary phase; Repack the column carefully issue4 Broad bands Poor packing OR Sample loaded in too much solvent Ensure even packing; Load sample in a minimal volume of solvent

References

Application Notes & Protocols: Pilot Plant Scale-Up Synthesis of 3-Chloro-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-4-methylanisole (CAS No: 54788-38-4) to a pilot plant production level. The outlined process is centered around the electrophilic aromatic substitution via chlorination of 4-methylanisole. This guide delves into the reaction mechanism, critical process parameters, a detailed step-by-step pilot-scale protocol, rigorous safety procedures for handling hazardous materials like chlorine, and robust analytical methods for quality control. The content is designed for researchers, chemical engineers, and drug development professionals involved in process development and manufacturing.

Introduction and Strategic Rationale

3-Chloro-4-methylanisole is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. Its scale-up requires a transition from laboratory-scale procedures to a robust, safe, and reproducible pilot-plant process. The primary synthetic strategy discussed herein is the direct chlorination of 4-methylanisole.

Causality of Route Selection: The selection of direct chlorination of 4-methylanisole is based on several key factors:

  • Atom Economy: This route is highly efficient, directly installing the chloro group onto the commercially available starting material.

  • Regioselectivity: The electronic properties of the starting material, 4-methylanisole, inherently direct the chlorination to the desired position. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing activators. With the para-position to the strongly activating methoxy group occupied by the methyl group, the electrophilic attack is predominantly directed to the ortho-position relative to the methoxy group (position 3), yielding the target molecule.

  • Process Simplicity: Compared to multi-step alternatives, this direct approach minimizes unit operations, which is advantageous for scale-up in terms of cost, time, and potential yield loss.

The reaction proceeds via a classical electrophilic aromatic substitution mechanism.[1] A chlorinating agent, polarized by a Lewis acid catalyst or sufficiently reactive on its own, generates a potent electrophile (Cl⁺ equivalent) that attacks the electron-rich aromatic ring.

Safety & Hazard Analysis: A Non-Negotiable Prerequisite

Chlorination reactions, especially at the pilot scale, carry inherent risks that must be rigorously managed.[2] The use of chlorine gas, a highly toxic and corrosive substance, necessitates a comprehensive safety protocol.[3][4]

Core Hazards:

  • Toxicity: Chlorine gas is acutely toxic upon inhalation, causing severe respiratory distress and potential fatalities. The NIOSH Immediately Dangerous to Life or Health (IDLH) exposure level is 10 ppm.[4][5]

  • Corrosivity: Wet chlorine gas forms hydrochloric and hypochlorous acids, which are highly corrosive to many materials, including stainless steel, and can cause severe burns to skin and eyes.[3][4][5]

  • Reactivity & Explosion Risk: Chlorine is a strong oxidizer and can react violently with organic compounds, potentially leading to runaway reactions or explosions, especially if the gas phase composition enters a flammable range.[2]

  • Pressure Build-up: The reaction generates hydrogen chloride (HCl) gas as a byproduct, which can lead to significant pressure increases in a closed system.

Pilot Plant Engineering and Personal Protective Controls:

  • Reactor System: A glass-lined or Hastelloy reactor is mandatory to withstand the corrosive environment. The system must be pressure-rated and equipped with a rupture disc and relief valve vented to a scrubber.

  • Ventilation & Scrubbing: All operations must be conducted in a well-ventilated area. The reactor vent and any potential leak points must be connected to a caustic scrubber (e.g., sodium hydroxide solution) to neutralize both unreacted chlorine and HCl byproduct.

  • Chlorine Gas Handling: Chlorine should be supplied from cylinders secured in a dedicated, ventilated gas cabinet.[6] Mass flow controllers must be used for precise, controlled addition. Emergency shut-off systems are essential.[3]

  • Personal Protective Equipment (PPE): Personnel must wear a full complement of PPE, including chemical-resistant suits, gas-tight goggles, a face shield, and heavy-duty, chemically resistant gloves.[7] A self-contained breathing apparatus (SCBA) must be readily available, and personnel must be trained in its use.[8]

  • Emergency Preparedness: Emergency showers and eyewash stations are mandatory near the handling area. A detailed emergency response plan must be in place for leaks or spills, and regular drills should be conducted.[9]

Caption: Chlorine Handling and Emergency Response Workflow.

Detailed Pilot Plant Synthesis Protocol

This protocol describes the synthesis of a 10 kg batch of 3-Chloro-4-methylanisole.

Equipment & Reagents
ItemSpecificationPurpose
Equipment
Primary Reactor200 L Glass-Lined Steel Reactor, -20°C to 150°C, pressure rated to 6 barMain reaction vessel
Dosing SystemMass Flow Controller for Chlorine GasControlled addition of chlorine
Scrubber System250 L packed column with circulating 20% NaOH (aq) solutionNeutralization of Cl₂ and HCl gas
Quench Tank250 L Glass-Lined Steel ReactorReaction quenching and neutralization
Separation Vessel250 L vessel with sight glassPhase separation
Distillation Unit100 L reactor with packed column, condenser, and vacuum system (<10 mbar)Purification of the final product
Reagents
4-methylanisole≥99% purity, ~8.2 LStarting Material
Dichloromethane (DCM)Anhydrous, ACS Grade, ~80 LReaction Solvent
Iron(III) ChlorideAnhydrous, ≥98% purityLewis Acid Catalyst
Chlorine Gas≥99.5% purity, in approved cylinderChlorinating Agent
Sodium BicarbonateTechnical GradeAqueous solution for quenching/neutralization
Sodium ChlorideTechnical GradeBrine for washing
Magnesium SulfateAnhydrous, Technical GradeDrying agent
Stoichiometry
ReagentMW ( g/mol )Moles (mol)Mass (kg)Volume (L)Molar Eq.
4-methylanisole122.1673.679.009.21.00
Iron(III) Chloride162.200.740.12-0.01
Chlorine Gas70.9077.355.48-1.05
Dichloromethane---80-
Step-by-Step Synthesis Procedure

Step 1: Reactor Preparation and Charging

  • Ensure the entire system (reactor, lines, scrubber) is clean, dry, and has passed pressure and leak tests.

  • Inert the 200 L reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket.

  • Charge the reactor with dichloromethane (80 L).

  • Charge 4-methylanisole (9.00 kg, 73.67 mol).

  • Begin agitation at 100-150 RPM.

  • Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Under a strong nitrogen counter-flow, carefully charge anhydrous iron(III) chloride (0.12 kg, 0.74 mol). A slight exotherm may be observed. Stir for 15 minutes.

Step 2: Chlorination

  • Verify that the vent gas is flowing to the active caustic scrubber.

  • Begin subsurface introduction of chlorine gas (5.48 kg, 77.35 mol) via the mass flow controller at a controlled rate over 4-6 hours.

  • Critical Control Point: Maintain the internal reaction temperature between 5-10 °C throughout the addition. The reaction is exothermic; manage the temperature with the jacket cooling. A temperature rise above 15°C requires immediate cessation of chlorine addition.

  • Take in-process control (IPC) samples every hour via a safe sampling system. Analyze by GC to monitor the consumption of 4-methylanisole. The reaction is complete when <2% of the starting material remains.

Step 3: Reaction Quench and Work-up

  • Once the reaction is complete, stop the chlorine flow and purge the reactor headspace with nitrogen for 30 minutes to remove residual Cl₂ and HCl, venting to the scrubber.

  • In the 250 L quench tank, prepare a 10% (w/v) solution of sodium bicarbonate in water (~100 L). Cool this solution to 10-15 °C.

  • Slowly transfer the reaction mixture from the primary reactor into the stirred sodium bicarbonate solution in the quench tank. CAUTION: This is an exothermic and gas-evolving step (CO₂). Control the transfer rate to keep the quench temperature below 25 °C.

  • After the transfer is complete, stir the biphasic mixture for 30 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Stop agitation and allow the layers to separate for at least 30 minutes.

  • Drain the lower organic (DCM) layer into a clean, dry container.

  • Wash the organic layer with 10% brine solution (2 x 50 L) to remove residual salts.

  • Dry the organic layer over anhydrous magnesium sulfate, stir for 1 hour, and then filter to remove the drying agent.

Step 4: Solvent Removal and Product Purification

  • Charge the dried, filtered organic solution to the 100 L distillation unit.

  • Concentrate the solution under atmospheric pressure to remove the bulk of the dichloromethane.

  • Once the bulk solvent is removed, apply vacuum gradually.

  • Perform fractional vacuum distillation to purify the product. Collect the fraction boiling at the appropriate temperature and pressure for 3-Chloro-4-methylanisole.

  • The final product should be a colorless to pale yellow liquid.[10]

Caption: Pilot Plant Synthesis Workflow for 3-Chloro-4-methylanisole.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the final product meets the required specifications for purity and identity.

ParameterMethodSpecification
Appearance Visual InspectionColorless to pale yellow liquid
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the structure of 3-Chloro-4-methylanisole
Purity (Assay) Gas Chromatography (GC-FID)≥ 99.0 % (by area)
Residual Solvent Gas Chromatography (Headspace)Dichloromethane ≤ 600 ppm
Water Content Karl Fischer Titration≤ 0.1 % w/w

GC-FID Protocol for Purity Assay:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

  • Injector Temp: 250 °C

  • Detector Temp: 280 °C

  • Carrier Gas: Helium or Hydrogen

  • Sample Prep: Dilute ~10 mg of sample in 1 mL of dichloromethane.

Conclusion

The successful scale-up of 3-Chloro-4-methylanisole synthesis hinges on a deep understanding of the reaction chemistry coupled with an unwavering commitment to safety. The protocol detailed in this document provides a robust framework for pilot plant production. Careful control of reaction temperature during the chlorination step is paramount for minimizing byproduct formation and ensuring a safe operation. The comprehensive safety measures outlined for handling chlorine are not merely recommendations but are critical requirements for protecting personnel and the facility. By adhering to this guide, a consistent, high-purity, and safe production of 3-Chloro-4-methylanisole can be achieved.

References

Application Notes: 2-Chloro-4-methoxy-1-methylbenzene as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-methoxy-1-methylbenzene (CAS No. 54788-38-4), a key organic intermediate in the pharmaceutical industry. We will explore its chemical properties, reactivity, and strategic applications in the synthesis of complex active pharmaceutical ingredients (APIs). This document includes detailed, field-proven protocols for the synthesis of the intermediate itself and illustrates its utility in subsequent transformations crucial for drug discovery. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a practical and scientifically rigorous resource.

Introduction: A Strategic Building Block

In the landscape of medicinal chemistry, the efficiency and success of a synthetic route often hinge on the selection of well-functionalized starting materials. This compound, also known as 2-chloro-4-methoxytoluene, has emerged as a valuable scaffold for this purpose.[1][2] Its structure is endowed with a unique combination of functional groups: a chloro substituent, a methoxy group, and a methyl group arranged on a benzene ring. This specific arrangement offers a powerful toolkit for synthetic chemists:

  • The Chloro Group: Serves as a versatile reaction handle, primarily acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or as a site for metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of nitrogen, oxygen, or carbon-based moieties to build molecular complexity.

  • The Methoxy Group: As a strong electron-donating group, it influences the electronic properties of the aromatic ring. In drug design, methoxy groups are frequently incorporated to improve metabolic stability, enhance binding to target proteins by acting as hydrogen bond acceptors, and favorably modulate physicochemical properties like solubility.[3]

  • The Methyl Group: Provides steric bulk and can influence the conformation of the final molecule. It can also serve as a site for later-stage functionalization, although it is generally less reactive than the other substituents.

This guide will provide the necessary protocols and scientific rationale to effectively utilize this intermediate in a research and development setting.

Physicochemical Properties & Data

A comprehensive understanding of the intermediate's properties is fundamental for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[4][5]
Synonyms 2-Chloro-4-methoxytoluene, 3-Chloro-4-methylanisole[4][5]
CAS Number 54788-38-4[4][5]
Molecular Formula C₈H₉ClO[4][5]
Molecular Weight 156.61 g/mol [5]
Appearance Liquid (typical)
Boiling Point 210.4 ± 20.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³

Synthesis Protocol for the Intermediate

The following protocol details a common and reliable method for the laboratory-scale synthesis of this compound from 3-Chloro-4-methylphenol.[6]

Workflow Diagram: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 3-Chloro-4-methylphenol E Combine Reagents in Flask A->E B Iodomethane (CH3I) B->E C Potassium Carbonate (K2CO3) C->E D DMF (Solvent) D->E F Heat to 50°C Stir for 2 hours E->F Methylation (Williamson Ether Synthesis) G Cool to RT Quench with 1N HCl F->G H Extract with Ether (Et2O) G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Filter & Concentrate J->K L Product: This compound K->L Yield: ~100%

Caption: Workflow for the synthesis of the title intermediate.

Step-by-Step Methodology

Materials:

  • 3-Chloro-4-methylphenol (15 g, 0.11 mol)

  • Iodomethane (9.8 mL, 0.16 mol)

  • Potassium carbonate (K₂CO₃), anhydrous (22 g, 0.16 mol)

  • Dimethylformamide (DMF), anhydrous (200 mL)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-4-methylphenol (15 g), potassium carbonate (22 g), and DMF (200 mL).

    • Causality Note: DMF is an excellent polar aprotic solvent for this SN2-type reaction (Williamson ether synthesis), as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus increasing its reactivity. Potassium carbonate is a mild base used to deprotonate the phenol, forming the reactive phenoxide.

  • Addition of Methylating Agent: While stirring the suspension, add iodomethane (9.8 mL) to the flask.

    • Causality Note: Iodomethane is a highly effective methylating agent. The iodide is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide.

  • Reaction: Heat the reaction mixture to 50°C and maintain stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Moderate heating increases the reaction rate without promoting significant side reactions or solvent evaporation. A 2-hour duration is typically sufficient for complete conversion.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 1N HCl aqueous solution until the mixture is acidic. This step neutralizes the excess potassium carbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 100 mL).

    • Causality Note: The desired product is organic and will partition into the ether layer, separating it from inorganic salts and residual DMF.

  • Washing: Combine the organic extracts and wash with brine (2 x 100 mL).

    • Causality Note: The brine wash removes residual water and DMF from the organic phase, aiding in the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by distillation under reduced pressure (rotary evaporation).[6]

  • Result: The procedure yields this compound (expected ~16.4 g, quantitative yield) as the final product, which can be used in subsequent steps without further purification if the starting materials were of high purity.[6]

Application Protocol: A Representative Transformation

The primary utility of this compound lies in its ability to undergo nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This allows for the construction of a C-N, C-O, or C-S bond at the C2 position, a key step in building many pharmaceutical cores. While this intermediate is a precursor in the multi-step synthesis of complex molecules like the MEK inhibitor Trametinib , the following protocol demonstrates a general, yet fundamental, amination reaction.

Reaction Diagram: Buchwald-Hartwig Amination

G A 2-Chloro-4-methoxy- 1-methylbenzene F Reaction Mixture A->F B Primary/Secondary Amine (R1R2NH) B->F C Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Inert Atmosphere (N2/Ar) Heat (e.g., 100°C) F->G Pd-Catalyzed Cross-Coupling H Workup & Purification (Filtration, Extraction, Chromatography) G->H I N-Aryl Product H->I

Caption: General workflow for a Buchwald-Hartwig amination.

Step-by-Step Methodology: Palladium-Catalyzed Amination

This protocol describes a representative Buchwald-Hartwig cross-coupling, a powerful method for forming C-N bonds.

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., Aniline derivative) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (Nitrogen or Argon).

    • Causality Note: Palladium(0) catalysts are oxygen-sensitive. An inert atmosphere is critical to prevent catalyst oxidation and deactivation. NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle, specifically the deprotonation of the amine and the reductive elimination step.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by this compound and the amine via syringe.

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Causality Note: Heating is required to overcome the activation energy of the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to yield the desired N-arylated product.

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that provides a reliable entry point into complex molecular architectures. Its well-defined reactivity, particularly at the chloro-substituted position, allows for the predictable and efficient construction of key bonds in pharmaceutical synthesis. The protocols and rationale presented herein provide a solid foundation for researchers to leverage the full potential of this versatile building block in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols: Derivatization of 2-Chloro-4-methoxytoluene for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-Chloro-4-methoxytoluene, a versatile starting material for the synthesis of compound libraries intended for biological screening. We present detailed, field-proven protocols for two highly robust and scalable cross-coupling reactions: the Palladium-catalyzed Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The rationale behind the selection of these synthetic strategies is discussed, emphasizing their broad substrate scope and functional group tolerance, which are critical for generating diverse molecular scaffolds. Furthermore, we outline strategic considerations for the biological evaluation of the synthesized derivatives, linking specific structural motifs to relevant therapeutic areas and corresponding screening assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage 2-Chloro-4-methoxytoluene as a foundational building block in early-stage drug discovery.

Introduction: Strategic Value of the 2-Chloro-4-methoxytoluene Scaffold

2-Chloro-4-methoxytoluene is an attractive starting material for library synthesis due to its distinct chemical features. The presence of a chlorine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methoxy and methyl groups on the aromatic ring influence the electronic and steric properties of the molecule, which can be fine-tuned in the resulting derivatives to modulate their pharmacological profiles. Derivatization of this scaffold can lead to novel compounds with potential applications in oncology, neuroscience, and infectious diseases, among other therapeutic areas.

The strategic derivatization of 2-Chloro-4-methoxytoluene allows for the exploration of chemical space around a core phenyl moiety. By systematically introducing different functionalities, researchers can generate structure-activity relationships (SAR) that are crucial for lead optimization. The protocols detailed herein are designed to be both reliable and adaptable, enabling the creation of focused libraries for high-throughput screening (HTS) and other biological evaluation platforms.

Derivatization Strategies and Protocols

We will focus on two of the most powerful C-N and C-C bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These palladium-catalyzed reactions are renowned for their efficiency and broad applicability, making them ideal for library synthesis.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[1][2][3] This reaction allows for the coupling of aryl halides with a wide variety of amines, providing access to an extensive range of N-aryl compounds. N-aryl morpholine derivatives, for instance, are prevalent in CNS-active compounds due to their favorable physicochemical properties that can enhance brain permeability.[4] Many morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5]

This protocol describes the coupling of 2-Chloro-4-methoxytoluene with morpholine.

Materials:

  • 2-Chloro-4-methoxytoluene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene.

  • Add 2-Chloro-4-methoxytoluene (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides.[6] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active palladium-amido intermediate.[7]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this transformation, ensuring the reaction can be heated to the required temperature for efficient coupling.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[8][9] This reaction involves the coupling of an organoboron species (e.g., a boronic acid or ester) with a halide.[8] Biaryl scaffolds are of significant interest in drug discovery, with applications ranging from anti-inflammatory agents to androgen receptor degraders for cancer therapy.[10][11]

This protocol details the coupling of 2-Chloro-4-methoxytoluene with (4-cyanophenyl)boronic acid.

Materials:

  • 2-Chloro-4-methoxytoluene

  • (4-cyanophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 2-Chloro-4-methoxytoluene (1.0 equiv), (4-cyanophenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the target biaryl compound.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst that is effective for a wide range of Suzuki couplings, including those with less reactive aryl chlorides.[9]

  • Base and Solvent System: An aqueous base, such as potassium carbonate, is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

  • Boronic Acid: (4-cyanophenyl)boronic acid is chosen as a representative coupling partner to introduce a cyano group, a common functional group in pharmaceuticals that can act as a hydrogen bond acceptor or be further transformed.

Visualization of Derivatization and Screening Workflow

The following diagram illustrates the general workflow from the derivatization of 2-Chloro-4-methoxytoluene to the initial biological screening of the synthesized compounds.

G cluster_synthesis Synthesis Module cluster_screening Screening Module A 2-Chloro-4-methoxytoluene (Starting Material) B Buchwald-Hartwig Amination A->B C Suzuki-Miyaura Coupling A->C F N-Aryl Derivative Library B->F G Biaryl Derivative Library C->G D Amine Library D->B E Boronic Acid Library E->C H Compound Libraries (N-Aryl & Biaryl) F->H G->H I High-Throughput Screening (HTS) H->I J Phenotypic Assays (e.g., Cell Viability) I->J K Target-Based Assays (e.g., Enzyme Inhibition) I->K L Hit Identification J->L K->L M Structure-Activity Relationship (SAR) L->M

Caption: Workflow from Derivatization to Biological Screening.

Summary of Derivatization Strategies

Reaction Reagent Class Product Class Potential Biological Relevance
Buchwald-Hartwig Amination Primary & Secondary AminesN-Aryl AminesCNS disorders, Cancer, Inflammation, Infectious diseases[1][4]
Suzuki-Miyaura Coupling Boronic Acids/EstersBiaryl CompoundsCancer (e.g., Androgen Receptor Modulation), Inflammation[10][11]

Biological Screening Strategies

The design of a biological screening cascade should be guided by the structural features of the synthesized derivatives.

N-Aryl Derivatives (from Buchwald-Hartwig Amination)
  • CNS-Related Targets: Given the prevalence of the morpholine scaffold in CNS drugs, initial screening could focus on targets related to neurodegenerative diseases or psychiatric disorders.[4] This could include assays for receptors (e.g., serotonin, dopamine) or enzymes (e.g., monoamine oxidase).

  • Anti-proliferative Assays: A general cell viability assay using a panel of cancer cell lines (e.g., from the NCI-60 panel) would be a valuable starting point to identify compounds with anticancer potential.

  • Anti-inflammatory Assays: Screening for inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokine release from immune cells would be relevant.

Biaryl Derivatives (from Suzuki-Miyaura Coupling)
  • Oncology Targets: For biaryl compounds, screening against cancer-related targets is a logical first step. For derivatives containing motifs similar to known androgen receptor antagonists, assays measuring AR binding or degradation would be highly relevant for prostate cancer research.[10]

  • Genotoxicity Assessment: It is important to evaluate the potential genotoxicity of novel biphenyl compounds, as some metabolites can be genotoxic.[12] Initial screening using assays like the Ames test or in vitro micronucleus test is advisable.

  • Enzyme Inhibition Assays: Biaryl structures are common in enzyme inhibitors. A broad panel of kinase or protease assays could uncover unexpected activities.

Conclusion

2-Chloro-4-methoxytoluene serves as an excellent and cost-effective starting point for the generation of diverse compound libraries for biological screening. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions provide reliable and scalable synthetic routes to novel N-aryl and biaryl derivatives, respectively. The protocols and strategies outlined in this document offer a robust framework for researchers to synthesize and evaluate new chemical entities with the potential to become next-generation therapeutics. A thoughtful and target-informed screening approach will be critical to unlocking the full therapeutic potential of these compound libraries.

References

Application Notes: The Strategic Role of 2-Chloro-4-methoxy-1-methylbenzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-Chloro-4-methoxy-1-methylbenzene, also known as 3-Chloro-4-methylanisole (CAS No. 54788-38-4), as a pivotal starting material in the synthesis of next-generation agrochemicals. We will move beyond a theoretical overview to provide detailed, field-proven protocols for the transformation of this versatile benzene derivative into a key amine intermediate. This guide will elucidate the chemical logic behind the synthetic strategy, present step-by-step experimental procedures, and discuss the potential utility of the resulting compounds in the development of novel herbicides.

Introduction: The Untapped Potential of a Versatile Building Block

In the competitive landscape of agrochemical research and development, the identification of readily available, cost-effective, and versatile chemical synthons is paramount. This compound emerges as a compound of significant interest due to its unique substitution pattern, which offers multiple avenues for synthetic elaboration. The presence of a chloro group, a methoxy moiety, and a methyl group on the benzene ring allows for a range of chemical transformations, making it an ideal starting point for the creation of complex and biologically active molecules. This guide will focus on a strategic two-step synthesis to produce a key amine intermediate, a common precursor in the synthesis of various classes of pesticides.

Synthetic Strategy: From Benzene Derivative to Key Amine Intermediate

The overall synthetic strategy involves two critical transformations of this compound: electrophilic nitration followed by chemoselective reduction of the introduced nitro group. This approach is designed to install a reactive amino group on the benzene ring, opening up a vast chemical space for further derivatization and the synthesis of potential agrochemical candidates.

Rationale for the Synthetic Pathway

The choice of this two-step pathway is underpinned by several key considerations:

  • Regioselectivity of Nitration: The directing effects of the substituents on the aromatic ring are crucial for the success of the first step. The methoxy group is a strong activating group and an ortho-, para-director, while the chloro and methyl groups are also ortho-, para-directors, albeit weaker. The interplay of these directing effects will be discussed in the context of the experimental protocol.

  • Chemoselective Reduction: The subsequent reduction of the nitro group must be performed under conditions that do not affect the chloro substituent on the aromatic ring. Various reduction methods will be considered, with a focus on achieving high yield and purity of the desired amine.

  • Versatility of the Amine Intermediate: The resulting amine, 5-amino-2-chloro-4-methoxytoluene, is a valuable precursor for the synthesis of a wide range of agrochemicals, including substituted amides, ureas, and heterocyclic compounds, many of which are known to exhibit herbicidal, fungicidal, or insecticidal activity.

Experimental Protocols

The following protocols are presented as a guide for the synthesis of the key amine intermediate from this compound.

Step 1: Nitration of this compound

This protocol describes the electrophilic nitration of the starting material to introduce a nitro group onto the aromatic ring, yielding 2-chloro-4-methoxy-5-nitrotoluene.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add this compound (1 equivalent).

  • Acid Mixture Preparation: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Nitration Reaction: Cool the flask containing the starting material to 0-5 °C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The solid product, 2-chloro-4-methoxy-5-nitrotoluene, will precipitate out.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the product. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

  • The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

  • Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • The work-up procedure involving pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in water.

Step 2: Reduction of 2-chloro-4-methoxy-5-nitrotoluene

This protocol details the chemoselective reduction of the nitro group to an amino group, yielding 5-amino-2-chloro-4-methoxytoluene. A common and effective method for this transformation is the use of a metal catalyst with a hydrogen source.

Protocol:

  • Reaction Setup: To a round-bottom flask, add 2-chloro-4-methoxy-5-nitrotoluene (1 equivalent) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a suitable reduction catalyst, such as tin(II) chloride (SnCl₂) or iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl).

  • Reduction Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reduction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Extraction and Purification: Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-amino-2-chloro-4-methoxytoluene. The product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • The choice of reducing agent is critical for chemoselectivity. Tin(II) chloride and iron in acidic media are effective at reducing nitro groups without affecting aryl chlorides.[1]

  • The acidic conditions facilitate the reduction process.

  • The basic work-up is necessary to neutralize the acid and deprotonate the amine, allowing for its extraction into an organic solvent.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis from this compound to the key amine intermediate.

SynthesisWorkflow start This compound intermediate 2-chloro-4-methoxy-5-nitrotoluene start->intermediate Nitration (HNO3, H2SO4) product 5-amino-2-chloro-4-methoxytoluene (Key Intermediate) intermediate->product Reduction (e.g., SnCl2/HCl)

Caption: Synthetic pathway from the starting material to the key amine intermediate.

Application in Agrochemical Synthesis: A Case Study

The synthesized 5-amino-2-chloro-4-methoxytoluene can serve as a precursor for a variety of potential agrochemicals. As a hypothetical example, we will outline the synthesis of a novel N-acylated derivative, a class of compounds known to exhibit herbicidal activity.

Synthesis of N-(3-chloro-4-methoxytoluene-5-yl)pentanamide

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-2-chloro-4-methoxytoluene (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

  • Acylation: Cool the mixture to 0 °C and slowly add pentanoyl chloride (1.1 equivalents) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(3-chloro-4-methoxytoluene-5-yl)pentanamide by recrystallization or column chromatography.

Data Summary

CompoundStarting MaterialReagentsYield (%)Purity (%)
2-chloro-4-methoxy-5-nitrotolueneThis compoundConc. HNO₃, Conc. H₂SO₄85-95>98
5-amino-2-chloro-4-methoxytoluene2-chloro-4-methoxy-5-nitrotolueneSnCl₂·2H₂O, HCl, Ethanol80-90>97
N-(3-chloro-4-methoxytoluene-5-yl)pentanamide5-amino-2-chloro-4-methoxytoluenePentanoyl chloride, Triethylamine, DCM75-85>99

Conclusion and Future Directions

This application note has demonstrated a robust and efficient synthetic pathway for the conversion of this compound into a valuable amine intermediate for agrochemical research. The detailed protocols provide a solid foundation for researchers to explore the synthesis of a diverse library of novel compounds. The N-acylated derivative presented serves as a prime example of the potential for creating new herbicidal candidates. Future work should focus on the synthesis of a broader range of derivatives and comprehensive biological screening to identify lead compounds with potent and selective agrochemical activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-1-methylbenzene (IUPAC: 2-chloro-1-methoxy-4-methylbenzene), a key organic intermediate in pharmaceutical and fine chemical manufacturing.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis, focusing on improving yield and purity. We will delve into the underlying chemical principles to address common challenges encountered during this electrophilic aromatic substitution reaction.

Core Synthesis Overview: Electrophilic Aromatic Chlorination

The primary route to this compound is the direct chlorination of 4-methoxy-1-methylbenzene (also known as 4-methylanisole). This reaction is an electrophilic aromatic substitution where the aromatic ring attacks an electrophilic chlorine species (Cl⁺).

The starting material, 4-methylanisole, has two activating groups: a strong activating methoxy (-OCH₃) group and a weaker activating methyl (-CH₃) group. Both are ortho, para-directors. Since they are para to each other, they direct incoming electrophiles to the positions ortho to their own locations. The methoxy group's powerful activating effect preferentially directs the chlorination to its ortho position (C2), making the desired 2-chloro isomer the major product. However, competition from the methyl group can lead to the formation of the 3-chloro isomer, a key challenge in this synthesis.

Electrophilic Aromatic Chlorination cluster_start Reactants cluster_reaction Reaction Environment cluster_products Products 4-Methylanisole 4-Methoxy-1-methylbenzene (4-Methylanisole) Product_Desired This compound (Major Product) 4-Methylanisole->Product_Desired Major Pathway (Ortho to -OCH₃) Product_Isomer 3-Chloro-4-methoxy-1-methylbenzene (Key Impurity) 4-Methylanisole->Product_Isomer Minor Pathway (Ortho to -CH₃) ChlorinatingAgent Chlorinating Agent (e.g., NCS, SO₂Cl₂) ChlorinatingAgent->Product_Desired Catalyst Catalyst (e.g., Lewis Acid, Zeolite) Catalyst->Product_Desired Solvent Solvent (e.g., CH₂Cl₂, CCl₄) Product_Di Dichlorinated Byproducts (Minor) Product_Desired->Product_Di Over-chlorination

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is low due to poor regioselectivity. How can I increase the formation of the desired 2-chloro isomer over the 3-chloro byproduct?

Answer: This is the most critical challenge and is rooted in the competition between the methoxy and methyl directing groups. To enhance selectivity for the 2-chloro product, you must choose reaction conditions that favor kinetic control and leverage the superior directing power of the methoxy group.[2]

Core Insight: The key is to select a chlorinating system that is highly reactive and sensitive to the strong electron-donating nature of the methoxy group.

Strategies for Improving Regioselectivity:

  • Choice of Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): NCS is an excellent choice for the controlled chlorination of activated aromatic rings.[3][4][5] It acts as a source of electrophilic chlorine (Cl⁺), and its reactivity can be finely tuned.[5] For highly activated systems like 4-methylanisole, NCS often provides good regioselectivity under mild conditions.[5]

    • Sulfuryl Chloride (SO₂Cl₂): This reagent can also be used for aromatic chlorination.[6][7] However, its reaction mechanism can sometimes involve radical pathways, potentially leading to less predictable isomer distributions compared to a purely electrophilic agent like NCS under optimized conditions.[8]

  • Use of a Catalyst:

    • Lewis Acids: Catalysts like Iron(III) triflimide or Iron(III) chloride can activate NCS, making the chlorine atom more electrophilic.[9] This enhancement can increase the reaction rate and may improve selectivity by making the substitution more sensitive to the electronic properties of the ring.

    • Zeolites: Using zeolites as catalysts can provide shape-selectivity, sterically hindering the formation of one isomer over another, although this is highly dependent on the specific zeolite structure.

  • Solvent and Temperature Control:

    • Running the reaction at lower temperatures (e.g., 0-25 °C) typically favors the kinetically controlled product, which is the desired 2-chloro isomer.

    • Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are often effective for these types of reactions.[4]

Troubleshooting_Regioselectivity start Low 2-Chloro Isomer Yield? agent Review Chlorinating Agent start->agent Yes catalyst Optimize Catalyst agent->catalyst ncs Switch to N-Chlorosuccinimide (NCS) for better electrophilic control. agent->ncs conditions Adjust Reaction Conditions catalyst->conditions lewis_acid Introduce mild Lewis Acid (e.g., Fe(NTf₂)₃) to activate NCS. catalyst->lewis_acid temp Lower temperature (0-25°C) to favor kinetic product. conditions->temp outcome Improved Regioselectivity conditions->outcome

Caption: Decision workflow for improving regioselectivity.

Q2: I'm observing significant amounts of dichlorinated byproducts. What is causing this and how can it be prevented?

Answer: The formation of dichlorinated products is a classic case of over-reaction. Both the methoxy and methyl groups strongly activate the aromatic ring, making the initial product, this compound, susceptible to a second chlorination.

Strategies to Minimize Dichlorination:

  • Control Stoichiometry: Use a slight sub-stoichiometric or, at most, a 1.0 to 1.05 molar equivalent of the chlorinating agent relative to the 4-methylanisole. This ensures there is not a large excess of the chlorinating agent available after the initial reaction.

  • Slow Addition: Add the chlorinating agent (e.g., a solution of NCS or SO₂Cl₂) dropwise to the solution of 4-methylanisole over an extended period. This keeps the instantaneous concentration of the chlorinating agent low, favoring the mono-chlorination reaction.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q3: My desired product and the 3-chloro isomer are difficult to separate. What are the most effective purification strategies?

Answer: The structural similarity and likely close boiling points of the 2-chloro and 3-chloro isomers make purification challenging. A multi-step approach is often necessary.

Recommended Purification Methods:

  • Fractional Distillation under Reduced Pressure: This is the primary industrial method. Because the boiling points are close, a distillation column with a high number of theoretical plates is required for effective separation. Performing the distillation under vacuum lowers the boiling points and prevents potential decomposition at high temperatures.

  • Column Chromatography: For laboratory-scale purification, column chromatography can be effective.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Start with a non-polar solvent system, such as pure hexanes or petroleum ether, and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. The small difference in polarity between the isomers should allow for separation. Specialized column phases, such as those based on PFP (pentafluorophenyl) or graphitic carbon, can offer unique selectivities for separating halogenated isomers.

  • Crystallization: If the crude product is a solid or can be induced to crystallize, fractional crystallization may be an option. The technique relies on slight differences in the solubility of the isomers in a given solvent. Often, the more symmetric isomer packs better into a crystal lattice and will crystallize out first from a saturated solution upon cooling.

Optimized Experimental Protocol

This protocol utilizes N-Chlorosuccinimide for a controlled, high-selectivity chlorination.

Materials:

  • 4-methoxy-1-methylbenzene (4-methylanisole)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Dissolve 4-methoxy-1-methylbenzene (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of substrate).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N-Chlorosuccinimide (1.05 eq) in anhydrous dichloromethane.

  • Add the NCS solution to the stirred 4-methylanisole solution dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or GC every 30 minutes.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any remaining NCS.

  • Transfer the mixture to a separatory funnel, wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil via vacuum distillation or column chromatography as described in Q3.

Data Summary Table

The following table compares different chlorination methods for activated arenes, providing a general overview of expected outcomes. Specific yields and ratios for this compound will vary.

Chlorinating AgentCatalyst/ConditionsSolventKey AdvantagesPotential IssuesReference
N-Chlorosuccinimide (NCS) Mild Lewis Acid (e.g., Fe(NTf₂)₃)DichloromethaneHigh regioselectivity for activated arenes, mild conditions, easy to handle solid.[4][9]May require a catalyst for less activated rings.[9]
Sulfuryl Chloride (SO₂Cl₂) None or Lewis AcidNon-polar (e.g., CCl₄)Inexpensive, powerful chlorinating agent.Can proceed via radical mechanisms, potentially lower selectivity, corrosive.[7][8][7]
Chlorine Gas (Cl₂) Lewis Acid (e.g., AlCl₃, FeCl₃)DichloromethaneHighly reactive, low cost for large scale.Difficult to handle, can easily lead to over-chlorination and poor selectivity.N/A
N-Chloroamines Trifluoroacetic AcidTrifluoroacetic AcidVery high selectivity for the 4-position (para) on anisole and phenol.[10]Requires strongly acidic conditions, reagent may not be commercially common.[10]

References

common side reactions in the chlorination of 4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chlorination of 4-Methylanisole

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for professionals engaged in synthetic chemistry who are working with or troubleshooting the chlorination of 4-methylanisole. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, helping you anticipate and resolve common challenges. The chlorination of an activated aromatic ring like 4-methylanisole is a classic example of electrophilic aromatic substitution (EAS), but the interplay of two activating groups requires careful control to achieve high yield and selectivity.

Part 1: Frequently Asked Questions - Understanding the Core Reaction

This section addresses fundamental questions about the reaction's regioselectivity and the factors that govern the primary product formation.

Question: What is the expected major product from the monochlorination of 4-methylanisole, and what is the chemical reasoning?

Answer: The expected major product is 2-chloro-4-methylanisole . This outcome is dictated by the powerful directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring.

  • Dominant Directing Group: Both the methoxy and methyl groups are ortho, para-directing activators in electrophilic aromatic substitution. However, the methoxy group is a significantly stronger activating group due to the resonance donation of its oxygen lone pairs.[1][2] When multiple activating groups are present, the most powerful activator typically controls the position of substitution.[2]

  • Positional Analysis:

    • The methoxy group strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

    • The methyl group directs to its ortho (C3, C5) and para (C1) positions.

    • The C4 position is already occupied by the methyl group.

    • Therefore, the primary site of attack is the C2 position (ortho to the methoxy group), which is highly activated. The C3 position (ortho to the methyl group) is less activated in comparison.

Question: Can other isomers, like 3-chloro-4-methylanisole, be formed?

Answer: Yes, the formation of 3-chloro-4-methylanisole is a common side reaction, resulting in an isomeric byproduct. While the C2 position is electronically favored, chlorination at the C3 position can occur. The ratio of 2-chloro to 3-chloro isomers depends heavily on the reaction conditions, including the choice of chlorinating agent, solvent, and temperature. Steric hindrance can also play a role; very bulky chlorinating agents or catalysts might slightly favor the less hindered C3 position, although the electronic effect of the methoxy group usually dominates.

Part 2: Troubleshooting Guide - Addressing Specific Side Reactions

This section is structured to help you diagnose and solve specific problems encountered during the experiment.

Issue 1: My reaction produces significant amounts of dichlorinated and trichlorinated products, lowering the yield of the desired monochlorinated compound.

  • Underlying Cause: This is a classic case of over-chlorination . The product, 2-chloro-4-methylanisole, is still an activated aromatic ring. The electron-donating methoxy group can activate it sufficiently for a second or even third chlorination to occur, often faster than the initial reaction on the starting material.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Ensure you are using a precise stoichiometry, typically 1.0 to 1.1 equivalents of the chlorinating agent. An excess of the chlorinating agent will inevitably lead to polychlorination.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C). This reduces the overall reaction rate and improves selectivity by making the reaction more sensitive to the initial activation differences. Careful temperature control is crucial to prevent runaway reactions and the formation of unwanted isomers.[3]

    • Slow Addition of Reagent: Instead of adding the chlorinating agent all at once, add it dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant and reactive starting material over the product.

    • Choose a Milder Chlorinating Agent: Highly reactive agents like chlorine gas (Cl₂) with a strong Lewis acid are more likely to cause over-chlorination. Consider using a milder, solid-phase reagent like N-chlorosuccinimide (NCS).[4] For activated rings, NCS often provides excellent results with minimal catalysis.[4]

Issue 2: My main product is contaminated with a significant amount of an inseparable isomer.

  • Underlying Cause: Poor regioselectivity is leading to the formation of both 2-chloro-4-methylanisole and 3-chloro-4-methylanisole. The choice of solvent and catalyst can significantly influence the isomer ratio.

  • Troubleshooting & Solutions:

    • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to different isomers. Experiment with a range of solvents, from nonpolar (e.g., dichloromethane, carbon tetrachloride) to more polar aprotic solvents.

    • Catalyst Choice: If using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), its role is to polarize the Cl-Cl bond, creating a more potent electrophile.[5][6] However, for a highly activated substrate like 4-methylanisole, a strong Lewis acid may be unnecessary and can reduce selectivity. Often, no catalyst or a very mild acid catalyst is sufficient. Some studies have shown that specific acidic conditions can enhance selectivity for the para-position (relative to the strongest activator), which in this case is blocked, but careful tuning might influence the ortho-selectivity.[7]

    • Bulky Reagents: While not always practical, employing a chlorinating agent with a bulky counter-ion or in a bulky solvent system can sometimes enhance selectivity by sterically hindering one of the ortho positions, though this effect is generally minor compared to the strong electronic direction of the methoxy group.

Issue 3: I am observing byproducts that appear to be phenolic (e.g., chloromethylphenols).

  • Underlying Cause: This points to demethylation of the methoxy group. The ether linkage can be cleaved under strongly acidic or high-temperature conditions, particularly in the presence of strong Lewis acids which can coordinate to the ether oxygen.

  • Troubleshooting & Solutions:

    • Avoid Strong Lewis Acids: If your protocol uses a strong Lewis acid like AlCl₃, consider switching to a milder one or eliminating it entirely. As mentioned, 4-methylanisole is sufficiently activated to react with agents like NCS without a catalyst.[4]

    • Moderate Temperature: Avoid excessive heating. Runaway reactions or prolonged heating can promote ether cleavage.[8] Maintain the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Anhydrous Conditions: Ensure your reaction is completely anhydrous. The presence of water can react with the Lewis acid to form strong Brønsted acids, which can facilitate ether cleavage.

Issue 4: I've detected a benzyl chloride-type impurity (e.g., 4-methoxy-benzyl chloride).

  • Underlying Cause: This indicates that a free-radical side-chain chlorination is occurring alongside the desired electrophilic aromatic substitution. This happens when chlorine radicals are generated, which preferentially attack the benzylic hydrogens of the methyl group.

  • Troubleshooting & Solutions:

    • Exclude Light: Free-radical halogenation is often initiated by UV light.[9] Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

    • Avoid Radical Initiators: Ensure that no adventitious radical initiators (like peroxides from old solvents) are present. Do not use reagents like AIBN unless side-chain chlorination is the desired outcome.[9]

    • Purify Reagents: Use pure, peroxide-free solvents and high-quality reagents to avoid contaminants that could initiate radical pathways.

Workflow for Troubleshooting Chlorination Reactions

Below is a DOT script for a logical workflow to diagnose and solve common issues.

G start Reaction Analysis (GC/MS, NMR) p1 Problem: Polychlorination start->p1 p2 Problem: Poor Regioselectivity (Isomer Mixture) start->p2 p3 Problem: Phenolic Byproducts start->p3 p4 Problem: Side-Chain Chlorination start->p4 s1a Reduce Chlorinating Agent to 1.0 eq. p1->s1a Cause: Over-activation s1b Lower Reaction Temperature (0°C or below) p1->s1b Cause: Over-activation s1c Add Reagent Slowly p1->s1c Cause: Over-activation s1d Use Milder Agent (e.g., NCS) p1->s1d Cause: Over-activation s2a Screen Different Solvents p2->s2a Cause: Kinetic/Thermo. Competition s2b Reduce or Eliminate Lewis Acid Catalyst p2->s2b Cause: Kinetic/Thermo. Competition s3a Use Milder/No Lewis Acid p3->s3a Cause: Ether Cleavage s3b Ensure Anhydrous Conditions p3->s3b Cause: Ether Cleavage s3c Avoid High Temperatures p3->s3c Cause: Ether Cleavage s4a Protect Reaction from Light p4->s4a Cause: Radical Pathway s4b Use Purified, Peroxide-Free Solvents p4->s4b Cause: Radical Pathway

Caption: Troubleshooting workflow for 4-methylanisole chlorination.

Part 3: Recommended Experimental Protocol & Data

This section provides a validated starting protocol designed to maximize the yield of 2-chloro-4-methylanisole while minimizing side reactions.

Optimized Protocol: Monochlorination using N-Chlorosuccinimide (NCS)

This protocol uses a mild and easy-to-handle chlorinating agent, which is ideal for the activated 4-methylanisole substrate.

Materials:

  • 4-Methylanisole (reagent grade, >99%)

  • N-Chlorosuccinimide (NCS) (recrystallized from acetic acid)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methylanisole (e.g., 1.22 g, 10.0 mmol).

  • Dissolution: Add 20 mL of anhydrous acetonitrile and stir until the 4-methylanisole is fully dissolved.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: In a single portion, add N-chlorosuccinimide (1.34 g, 10.0 mmol, 1.0 eq). Note: For scaled-up reactions, portion-wise addition is recommended to manage any exotherm.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into 50 mL of a saturated aqueous solution of sodium thiosulfate to quench any remaining NCS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 40 mL) and then with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-chloro-4-methylanisole.

Data Summary: Comparison of Chlorinating Agents

The choice of chlorinating agent is critical. The following table summarizes the characteristics of common reagents for this transformation.

Chlorinating AgentTypical CatalystRelative ReactivityCommon Side ReactionsRecommended For
Cl₂ (gas) AlCl₃ or FeCl₃Very HighOver-chlorination, Demethylation, Poor SelectivityIndustrial scale where cost is paramount and conditions are highly optimized.
SO₂Cl₂ None or mild Lewis AcidHighOver-chlorination, Isomer formationWhen a more aggressive, uncatalyzed reaction is needed.
NCS None or mild AcidModerateLow incidence of side reactions if T controlledLab-scale synthesis requiring high selectivity and safety.[4][10]
TCCA Acid catalystHighSimilar to SO₂Cl₂, potential for isomersAn alternative to Cl₂ gas, easier to handle.

Part 4: Mechanistic Visualization

Understanding the reaction pathway is key to rational troubleshooting.

Electrophilic Aromatic Substitution Mechanism

The diagram below illustrates the formation of the major product, 2-chloro-4-methylanisole, highlighting the resonance stabilization provided by the methoxy group.

Caption: Mechanism of electrophilic chlorination at the C2 position.

References

troubleshooting guide for incomplete conversion of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the chemical conversion of 3-Chloro-4-methylphenol. As a substituted phenol, its reactivity is influenced by the electronic effects of the chloro and methyl groups, as well as steric hindrance, which can sometimes lead to incomplete reactions. This resource offers a structured, question-and-answer-based approach to diagnose and resolve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Williamson ether synthesis using 3-Chloro-4-methylphenol is stalling, with significant starting material remaining. What are the likely causes?

Incomplete conversion in a Williamson ether synthesis is a frequent issue. The root cause often lies in suboptimal reaction conditions that fail to favor the desired S\textsubscript{N}2 pathway. Here are the primary factors to investigate:

  • Incomplete Deprotonation: The nucleophilicity of the phenoxide is paramount. The phenolic proton of 3-Chloro-4-methylphenol is acidic, but requires a sufficiently strong base for complete deprotonation. If the phenoxide is not fully formed, the reaction rate will be significantly diminished.[1][2]

  • Base Stoichiometry and Strength: While weaker bases like potassium carbonate (K₂CO₃) are often used for phenols, a stronger base such as sodium hydride (NaH) might be necessary to ensure the complete formation of the phenoxide.[2] Ensure at least one full equivalent of the base is used. An excess may be beneficial, but large excesses can promote side reactions.

  • Reactivity of the Alkyl Halide: The Williamson ether synthesis is an S\textsubscript{N}2 reaction and is most efficient with primary alkyl halides.[2][3] Secondary and tertiary alkyl halides are more susceptible to elimination (E2) reactions, which will compete with the desired ether formation, particularly at elevated temperatures.[2][3]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[4][5] Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[6]

  • Presence of Water: Moisture can consume strong bases and hydrate the phenoxide, reducing its reactivity.[7] Ensure anhydrous conditions by using dry solvents and inert atmospheres.

Q2: I'm observing the formation of an unexpected isomer in my reaction mixture. What could this be?

The likely culprit is a side reaction known as C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring.

  • O-alkylation vs. C-alkylation: While O-alkylation is typically the desired pathway to form an ether, C-alkylation can occur, leading to the formation of a new carbon-carbon bond on the aromatic ring.[6] This side reaction is more prevalent when the oxygen of the phenoxide is sterically hindered or its nucleophilicity is reduced by solvent effects.[6] Using polar aprotic solvents generally favors O-alkylation.[2]

Q3: My esterification of 3-Chloro-4-methylphenol with an acyl chloride is sluggish and gives a low yield. How can I improve this?

Esterification of phenols, while common, can be challenging, especially with sterically hindered or electronically deactivated substrates.

  • Acylating Agent Reactivity: Acyl chlorides are generally more reactive than anhydrides. If using an anhydride, consider switching to the corresponding acyl chloride.[8]

  • Catalysis: The reaction can be catalyzed by either acid or base.

    • Base Catalysis: Using a base like pyridine or a tertiary amine deprotonates the phenol, increasing its nucleophilicity. Catalytic amounts of 4-dimethylaminopyridine (DMAP) are highly effective.[9]

    • Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the acylating agent, making it more electrophilic.

  • Steric Hindrance: The chloro group ortho to the hydroxyl function in 3-Chloro-4-methylphenol can provide some steric hindrance. If you are using a bulky acylating agent, this can significantly slow down the reaction. Consider using a less hindered acylating agent if possible.[10]

  • Moisture Sensitivity: Acyl chlorides and anhydrides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[8] This not only consumes your reagent but also introduces impurities. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere.[8]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve incomplete conversion of 3-Chloro-4-methylphenol.

Troubleshooting_Workflow Start Incomplete Conversion of 3-Chloro-4-methylphenol Check_Deprotonation Q: Is deprotonation complete? Start->Check_Deprotonation Check_Reagent_Reactivity Q: Is the electrophile (alkyl/acyl halide) reactive enough? Check_Deprotonation->Check_Reagent_Reactivity Yes Solution_Base Increase base strength/equivalents (e.g., K2CO3 -> NaH) Check_Deprotonation->Solution_Base No Check_Side_Reactions Q: Are there side products? Check_Reagent_Reactivity->Check_Side_Reactions Yes Solution_Reagent Use a more reactive electrophile (e.g., R-I > R-Br > R-Cl) Check_Reagent_Reactivity->Solution_Reagent No Check_Conditions Q: Are reaction conditions optimal? Check_Side_Reactions->Check_Conditions No Solution_Side_Reactions Modify solvent to favor O-alkylation (use polar aprotic, e.g., DMF) Check_Side_Reactions->Solution_Side_Reactions Yes (e.g., C-alkylation) Solution_Conditions Ensure anhydrous conditions. Optimize temperature. Check_Conditions->Solution_Conditions No Analyze_Mixture Analyze reaction mixture (TLC, HPLC, GC-MS) Check_Conditions->Analyze_Mixture Yes

Caption: Troubleshooting flowchart for incomplete conversion.

Key Experimental Parameters and Their Impact

ParameterImpact on ConversionRecommendations & Rationale
Base Critical for phenoxide formation.Use at least 1 equivalent of a suitable base. For sluggish reactions, consider a stronger base (e.g., NaH). Incomplete deprotonation is a common cause of failure.[1][2]
Solvent Influences nucleophilicity and side reactions.Polar aprotic solvents (DMF, DMSO, Acetone) are generally preferred for S\textsubscript{N}2 reactions as they enhance the nucleophilicity of the phenoxide.[4][5]
Electrophile Determines reaction rate and pathway.For Williamson ether synthesis, reactivity is R-I > R-Br > R-Cl. Primary halides are best to avoid elimination.[2][3] For esterification, acyl chlorides are more reactive than anhydrides.[8]
Temperature Affects reaction rate and side reactions.Higher temperatures increase the reaction rate but can also favor elimination and other side reactions. Monitor the reaction closely and optimize the temperature.
Moisture Detrimental to reagents and reaction efficiency.Use anhydrous solvents and an inert atmosphere (N₂ or Ar) to prevent hydrolysis of reactive reagents and deactivation of strong bases.[7][8]

Experimental Protocols

Protocol 1: Reaction Monitoring by HPLC

Monitoring the reaction progress is crucial for troubleshooting. A reverse-phase HPLC method can be used to quantify the consumption of 3-Chloro-4-methylphenol and the formation of the product.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench it immediately in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction. Dilute further if necessary to be within the calibration range.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is often effective.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both starting material and product have significant absorbance (e.g., 274-280 nm).

    • Quantification: Use a calibration curve generated from pure standards of 3-Chloro-4-methylphenol and the expected product.

Protocol 2: Representative Williamson Ether Synthesis

This protocol provides a starting point for the etherification of 3-Chloro-4-methylphenol with a primary alkyl halide.

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3-Chloro-4-methylphenol (1 equivalent) to a flask containing anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Alkylation: Add the primary alkyl bromide (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Minimizing Byproduct Formation in the Suzuki Coupling of 2-Chloro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-chloro-4-methoxytoluene. This electron-rich aryl chloride presents unique challenges, primarily a sluggish oxidative addition step, which can lead to diminished yields and the prevalence of undesirable byproducts. This document is structured to provide not just procedural guidance, but a clear understanding of the underlying chemical principles to empower you to effectively optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 2-chloro-4-methoxytoluene showing low conversion of the starting material?

A1: The primary reason for low conversion with 2-chloro-4-methoxytoluene is the high activation energy barrier for the oxidative addition of the palladium(0) catalyst to the electron-rich aryl chloride. The electron-donating methoxy group increases the electron density on the aromatic ring, making the carbon-chlorine bond less susceptible to cleavage by the palladium catalyst.[1][2] To overcome this, a highly active catalyst system is required.

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃, P(t-Bu)₃), are essential. These ligands promote the formation of a more reactive, monoligated palladium(0) species that can more readily undergo oxidative addition.[1][3]

  • Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, they require in-situ reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst can sometimes be more effective, as it ensures a sufficient concentration of the active catalyst from the start.[4]

  • Temperature: Higher reaction temperatures are often necessary to provide the energy needed to overcome the activation barrier of the oxidative addition step. However, excessively high temperatures can promote byproduct formation, so careful optimization is key.[5]

Q2: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common byproduct in Suzuki reactions. This side reaction is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[6][7]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle for the desired cross-coupling is established.[7]

Troubleshooting Strategies:

  • Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by subjecting the mixture to several freeze-pump-thaw cycles.[6]

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize the initial presence of Pd(II) that can lead to homocoupling.

  • Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[6]

Q3: My main byproduct is 4-methoxytoluene, resulting from protodeboronation of my boronic acid. How can I minimize this?

A3: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid and its replacement with a carbon-hydrogen bond.[8] This side reaction consumes the boronic acid, reducing the yield of the desired product. The mechanism can be acid- or base-catalyzed.[8][9]

Mitigation Strategies:

  • Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, a highly basic aqueous environment can promote protodeboronation.[9] Using a weaker base like K₂CO₃ or a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can be beneficial. The choice of base should be carefully optimized.[10][11]

  • Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[1][12] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for decomposition.[13]

  • Anhydrous Conditions: When possible, running the reaction under anhydrous conditions can suppress protodeboronation pathways that involve water. However, this may require the use of specific bases, such as potassium fluoride (KF), to facilitate transmetalation.[14]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Therefore, it is advisable to use the lowest effective temperature and to monitor the reaction to avoid unnecessarily long reaction times.

Q4: I am seeing dehalogenation of my 2-chloro-4-methoxytoluene. What leads to this byproduct?

A4: Dehalogenation is the replacement of the chlorine atom on the aryl chloride with a hydrogen atom. This side reaction typically occurs after the oxidative addition step. The resulting aryl-palladium(II)-halide intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated arene.[15][16]

Potential Hydride Sources and Solutions:

  • Solvent: Some solvents, particularly alcohols, can act as hydride donors at elevated temperatures. If dehalogenation is a significant issue, consider switching to an aprotic solvent like toluene, dioxane, or THF.[1]

  • Base: Certain bases or their decomposition products can be a source of hydrides.

  • Impurities: Impurities in the reagents or solvents can also act as hydride sources. Ensure the use of high-purity reagents and solvents.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of 2-chloro-4-methoxytoluene.

Issue 1: Low Yield of the Desired Product with Significant Recovery of Starting Materials

This is a clear indication of a slow or incomplete oxidative addition step.

Workflow for Troubleshooting Low Conversion:

Caption: Workflow for addressing low conversion.

Issue 2: Significant Formation of Byproducts (Homocoupling, Protodeboronation, Dehalogenation)

The formation of byproducts indicates that the rate of the side reactions is competitive with the desired cross-coupling reaction.

Workflow for Minimizing Byproduct Formation:

Caption: Workflow for minimizing byproducts.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the effect of different catalysts and bases on the Suzuki coupling of electron-rich aryl chlorides, providing a starting point for optimization.

Aryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene100295[17]
4-Chloroanisole[Pd(IPr)(cin)Cl]K₂CO₃EtOH/H₂O80192[10]
4-ChlorotoluenePd/CNa₂CO₃H₂O1200.1740[18]
2-Chloro-p-xylenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101270[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Chloro-4-methoxytoluene with a Bulky Phosphine Ligand

This protocol is a robust starting point for the coupling of 2-chloro-4-methoxytoluene with various boronic acids.

Reagents:

  • 2-Chloro-4-methoxytoluene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene (Anhydrous and degassed)

  • Water (Degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-methoxytoluene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a Boronic Ester to Minimize Protodeboronation

This protocol is recommended when protodeboronation of the boronic acid is a significant issue.

Reagents:

  • 2-Chloro-4-methoxytoluene (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • XPhos (0.03 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (Anhydrous and degassed)

Procedure:

  • Follow the setup procedure as described in Protocol 1, adding 2-chloro-4-methoxytoluene, the arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄ to the Schlenk flask.

  • After establishing an inert atmosphere, add degassed 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction and perform the workup and purification as described in Protocol 1.

Mechanistic Insights

The following diagram illustrates the catalytic cycle for the Suzuki coupling of 2-chloro-4-methoxytoluene and the competing byproduct pathways.

Suzuki_Cycle_Byproducts cluster_byproducts Byproduct Formation Pathways Pd0 Pd(0)L₂ OxAdd Aryl-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Slow Step) Transmetalation Aryl-Pd(II)-Aryl'L₂ OxAdd->Transmetalation Transmetalation Dehalogenation {Dehalogenation (Aryl-H)} OxAdd->Dehalogenation Hydride Source Transmetalation->Pd0 Reductive Elimination Product Desired Biaryl Product Transmetalation->Product ArylCl 2-Chloro-4-methoxytoluene ArylCl->OxAdd BoronicAcid {Aryl'-B(OH)₂} BoronicAcid->Transmetalation Homocoupling {Homocoupling (Aryl'-Aryl')} BoronicAcid->Homocoupling O₂ or Pd(II) Protodeboronation {Protodeboronation (Aryl'-H)} BoronicAcid->Protodeboronation H₂O, Base/Acid Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: Suzuki catalytic cycle and competing byproduct pathways.

References

Technical Support Center: Purification of 3-Chloro-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of crude 3-Chloro-4-methylanisole (3-Cl-4-MeOAnisole). This guide is designed for researchers, chemists, and drug development professionals who encounter specific issues during the synthesis and purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and validated methodologies to achieve high-purity material.

Section 1: Understanding the Core Challenges (FAQs)

This section addresses the fundamental issues that make the purification of 3-Chloro-4-methylanisole a non-trivial task.

Q1: What are the most common impurities found in crude 3-Chloro-4-methylanisole and where do they come from?

The impurity profile of crude 3-Cl-4-MeOAnisole is intrinsically linked to its synthesis, which is typically the electrophilic chlorination of 4-methylanisole. The methoxy (-OCH₃) and methyl (-CH₃) groups on the starting material are both ortho-, para-directing activators. This leads to a complex mixture of products.

Common Impurities Include:

  • Isomeric Byproducts: The primary challenge. Due to the directing effects of the substituents, chlorination can occur at other positions on the aromatic ring. The most common isomeric impurity is 2-chloro-4-methylanisole .[1] Dichlorinated products may also form if the reaction is not carefully controlled.

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-methylanisole .[2]

  • Reagent-Based Impurities: Depending on the chlorinating agent used (e.g., sulfuryl chloride, chlorine gas), residual acids or catalysts may be present.[3][4]

  • Solvent Residues: Residual organic solvents used during the reaction or workup.

Q2: Why is separating 3-Chloro-4-methylanisole from its isomers so difficult?

Isomers like 2-chloro-4-methylanisole have nearly identical molecular weights and similar polarities. This results in very close physical properties, particularly their boiling points and chromatographic retention times, making separation by standard distillation or column chromatography challenging.[1] Effective separation requires techniques that can exploit subtle differences in their physical properties, such as high-efficiency fractional distillation.

Q3: What are the recommended analytical methods for assessing the purity of 3-Chloro-4-methylanisole?

A multi-pronged analytical approach is recommended for robust purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this application. It provides excellent separation of volatile isomers and allows for their identification based on mass spectra and retention times. It is ideal for quantifying the percentage of each isomer and other volatile impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used, especially for monitoring reaction progress or if non-volatile impurities are suspected. However, achieving baseline separation of isomers may require significant method development.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying major impurities.[8][9][10] The distinct chemical shifts and coupling patterns of the aromatic protons can definitively differentiate between isomers if the mixture is simple enough to resolve.

Section 2: Troubleshooting and Purification Protocols

This section provides a question-and-answer guide to troubleshoot specific experimental problems.

Problem: My crude product is a dark, acidic oil after the initial solvent removal. What is the first step?

Cause: This is typical and usually due to residual acid from the chlorination reaction (e.g., HCl) and colored polymeric byproducts.

Solution: Aqueous Workup and Neutralization. Before any distillation, a thorough aqueous workup is critical to remove acidic and water-soluble impurities. This prevents degradation of the product at high temperatures during distillation.

Protocol 1: Standard Aqueous Workup

  • Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids. (Caution: CO₂ evolution!).

    • Water (H₂O) to remove residual salts.

    • Brine (saturated NaCl solution) to break up emulsions and remove bulk water.[11][12]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude, neutralized product.

Problem: My GC analysis shows my product is only ~85% pure, with a major isomeric impurity (~10-12%) and some unreacted starting material.

Cause: This is a common outcome of the synthesis. The similar boiling points of the desired product and its main isomer, 2-chloro-4-methylanisole, make simple distillation ineffective.

Solution: Fractional Vacuum Distillation. This is the most effective method for separating compounds with close boiling points on a laboratory or pilot scale. The key is to use a column with high theoretical plates and to maintain a stable, low pressure.

Data Presentation: Physical Properties of Key Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Chloro-4-methylanisole 54788-38-4C₈H₉ClO156.61~225-230 (est.)
2-Chloro-4-methylanisole85090-47-5C₈H₉ClO156.61~220-225 (est.)
4-Methylanisole104-93-8C₈H₁₀O122.16174-175
4-Chloro-3-methylanisole13334-71-9C₈H₉ClO156.61213-214

Note: Boiling points are estimated at atmospheric pressure. Vacuum distillation will occur at significantly lower temperatures.

Protocol 2: High-Efficiency Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or, preferably, a packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. Use a short-path distillation head. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. A typical target pressure is 1-10 mmHg.

  • Heating: Heat the distillation flask using a heating mantle with a magnetic stirrer.

  • Fraction Collection:

    • Slowly increase the temperature. The first fraction to distill will be the lower-boiling starting material, 4-methylanisole.

    • After the first fraction is removed, a temperature plateau should be reached for the isomeric mixture. Carefully collect fractions, monitoring the head temperature. A slight, stable increase in temperature may indicate the transition from the 2-chloro to the 3-chloro isomer.

    • Collect multiple small fractions and analyze each by GC to determine its composition.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >99.5%).

Problem: Distillation improved purity, but I still can't get past 98%. My application requires ≥99.8% purity.

Cause: An azeotrope-like behavior or extremely close boiling points of the remaining impurities may be preventing further separation by distillation alone.

Solution 1: Preparative Chromatography. For achieving very high purity, especially on a smaller scale, silica gel column chromatography can be employed.[11][13]

Protocol 3: Preparative Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel.

  • Mobile Phase: Use a non-polar solvent system. A mixture of hexanes and ethyl acetate in a high ratio (e.g., 99:1 or 98:2) is a good starting point. The polarity should be optimized using Thin Layer Chromatography (TLC) first.

  • Loading: Dissolve the enriched product in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC or GC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Solution 2: Recrystallization (If Applicable). While 3-Chloro-4-methylanisole is often a liquid at room temperature, it may be possible to induce crystallization at low temperatures from a suitable solvent (e.g., pentane or hexane). This is a highly effective method for removing small amounts of impurities. This requires experimentation to find the right conditions.

Visualization of Workflows

Diagram 1: General Purification Workflow

This diagram outlines the standard sequence of operations for purifying crude 3-Chloro-4-methylanisole.

crude Crude Reaction Mixture workup Aqueous Workup (Neutralization & Washing) crude->workup concentrate1 Solvent Removal workup->concentrate1 distill Fractional Vacuum Distillation concentrate1->distill analysis1 GC Purity Check (<99.5%?) distill->analysis1 secondary_purification Secondary Purification (e.g., Chromatography) analysis1->secondary_purification Yes product Pure Product (>99.5%) analysis1->product No analysis2 Final Purity Check (GC, NMR) secondary_purification->analysis2 analysis2->product Pass fail Re-process or Combine Less Pure Fractions analysis2->fail Fail

Caption: Standard purification workflow for 3-Chloro-4-methylanisole.

Diagram 2: Troubleshooting Logic for Isomer Separation

This decision tree helps in selecting the appropriate technique when isomers are the primary impurity.

start GC shows significant isomeric impurities? distill Perform High-Efficiency Fractional Vacuum Distillation start->distill Yes end No significant isomers detected start->end No check_purity Purity ≥ 99.8%? distill->check_purity chromatography Use Preparative Chromatography check_purity->chromatography No success Purification Successful check_purity->success Yes chromatography->success

Caption: Decision logic for advanced isomer separation.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions Involving 2-Chloro-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address catalyst deactivation challenges specifically encountered in cross-coupling reactions with 2-Chloro-4-methoxy-1-methylbenzene. Our goal is to equip you with the knowledge to diagnose and resolve common issues, leading to more efficient and successful synthetic outcomes.

Introduction: The Challenge of this compound

This compound is a sterically hindered and electron-rich aryl chloride. These characteristics present a significant hurdle in palladium-catalyzed cross-coupling reactions. The strong carbon-chlorine bond and the steric bulk around the reaction center can lead to sluggish reactions and, more critically, to various catalyst deactivation pathways that diminish yields or halt the reaction altogether. Understanding these deactivation mechanisms is paramount to developing robust and reproducible synthetic protocols.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction is sluggish or has stalled completely with low conversion of this compound. What are the primary causes?

A1: Low or no conversion when using this substrate is a frequent issue, often pointing directly to problems with the catalytic cycle. The primary culprits are:

  • Inefficient Oxidative Addition: The C-Cl bond in your substrate is strong, making the initial oxidative addition step—where the palladium catalyst inserts into this bond—the rate-limiting step in many cases.[1] This requires a highly active catalyst, often featuring electron-rich and bulky ligands to facilitate this process.

  • Catalyst Decomposition (Palladium Black Formation): A common sign of a failed reaction is the precipitation of black, elemental palladium, known as "palladium black".[2][3][4] This indicates that the active Pd(0) catalyst has agglomerated and is no longer available to participate in the catalytic cycle.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critically interlinked and can significantly impact catalyst stability and activity.[4]

  • Poor Reagent Quality: Impurities in your starting material or the degradation of coupling partners (e.g., boronic acids) can act as catalyst poisons.[4]

Q2: I'm observing a black precipitate forming in my reaction mixture. What is it, and how can I prevent it?

A2: That black precipitate is almost certainly palladium black, which is catalytically inactive palladium metal.[3][4] Its formation is a clear signal of catalyst decomposition.[2][4] Here’s how to address this:

  • Ligand Selection is Crucial: Bulky, electron-rich phosphine ligands (such as those from the Buchwald or Josiphos families) or N-heterocyclic carbenes (NHCs) are essential. These ligands create a sterically hindered environment around the palladium center, which stabilizes the active Pd(0) species and prevents it from aggregating.[2][4]

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. While a 1:1 or 2:1 ligand-to-palladium ratio is a good starting point, sometimes a slight excess of the ligand can be beneficial.

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[4] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Ensure an Inert Atmosphere: While some modern catalysts are air-stable, it is good practice to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.[5]

Q3: I am attempting a Heck coupling with this compound and an alkene, but I'm getting low yields and catalyst decomposition. What should I consider?

A3: The Heck reaction with challenging aryl chlorides like yours requires careful optimization of the base and reaction conditions.

  • Base Selection: The base is not just a stoichiometric reagent; it plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle.[5] For sterically hindered and electron-rich aryl chlorides, traditional inorganic bases like potassium carbonate may require high temperatures, which can lead to catalyst decomposition.[5][6] Consider using:

    • Organic Bases: Amine bases such as dicyclohexylmethylamine (Cy₂NMe) have proven effective.[5]

    • Organic Ionic Bases: Tetrabutylammonium acetate (n-Bu₄N⁺OAc⁻) has been shown to promote the Heck reaction of non-activated aryl chlorides at significantly lower temperatures (e.g., 80 °C).[7][8]

  • Ligand Choice: As with other cross-couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are necessary to stabilize the palladium catalyst at the elevated temperatures often required for C-Cl bond activation.[5][6]

Base TypeExampleAdvantage
Organic AmineCy₂NMeEffective for a broad scope of aryl chlorides.[5]
Organic Ionicn-Bu₄N⁺OAc⁻Allows for lower reaction temperatures, reducing catalyst decomposition.[7][8]
Q4: In my Suzuki coupling, besides the desired product, I am seeing byproducts from homocoupling of the boronic acid. How can I suppress this?

A4: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.

  • Thorough Degassing: Ensure your solvents and reaction vessel are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.

  • Base and Solvent Choice: The choice of base and solvent can influence the rate of transmetalation versus homocoupling. For instance, in some systems, using potassium phosphate (K₃PO₄) as the base can be effective.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q5: What is β-hydride elimination, and could it be a problem in my reaction with this compound?

A5: β-hydride elimination is a common decomposition pathway for organopalladium intermediates that have a hydrogen atom on a carbon atom beta to the palladium center.[9] This process forms a palladium-hydride species and an alkene, which is an undesired side product.[9]

For cross-coupling reactions involving this compound, β-hydride elimination is a primary concern if your coupling partner is an alkyl -metal reagent (e.g., in Suzuki or Negishi couplings with alkylboronic acids or alkylzinc reagents) that possesses β-hydrogens. The "1-methylbenzene" part of your substrate itself has β-hydrogens, but these are on an aromatic ring and generally do not participate in β-hydride elimination under typical cross-coupling conditions.

To avoid β-hydride elimination:

  • Use coupling partners that lack β-hydrogens if possible (e.g., aryl, vinyl, or methyl groups).

  • Employ ligands that promote rapid reductive elimination, which is the desired product-forming step. Bulky, electron-donating ligands can accelerate reductive elimination, outcompeting β-hydride elimination.[10]

Visualizing Catalyst Deactivation Pathways

To better understand the challenges, the following diagram illustrates the main palladium-catalyzed cross-coupling cycle and common deactivation pathways.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (Ar-Cl) Pd0->OA Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation PdII Ar-Pd(II)-Cl(L_n) OA->PdII TM Transmetalation (R-M) PdII->TM PdII_R Ar-Pd(II)-R(L_n) TM->PdII_R RE Reductive Elimination PdII_R->RE Beta_Hydride β-Hydride Elimination PdII_R->Beta_Hydride If R = alkyl with β-H RE->Pd0 Regeneration Product Ar-R (Desired Product) RE->Product Side_Product Side Products (e.g., Alkene) Beta_Hydride->Side_Product

Caption: The catalytic cycle and common deactivation pathways.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific coupling partner.

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

    • Seal the tube with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the boronic acid or ester (1.2-1.5 equivalents).

    • Add the degassed solvent (e.g., toluene or dioxane, to make a ~0.2 M solution) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G start Start setup Setup Schlenk Tube (Catalyst, Ligand, Base) start->setup purge Purge with Inert Gas setup->purge add_reagents Add Substrates and Solvent purge->add_reagents heat Heat and Stir add_reagents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for a typical Suzuki coupling.

References

Technical Support Center: Addressing Regioselectivity in Reactions with 2-Chloro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-4-methoxytoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of directing reactions on this substituted aromatic scaffold. Here, we address common regioselectivity challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles and field-proven experience.

Introduction: The Challenge of Directing Groups

2-Chloro-4-methoxytoluene presents a unique regioselectivity challenge due to the interplay of three distinct substituents on the benzene ring. Understanding their individual and collective influence is paramount for predicting and controlling reaction outcomes.

  • Methoxy Group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions through a powerful resonance effect (+M).[1] It donates electron density to the ring, making it more nucleophilic.[2]

  • Methyl Group (-CH₃): A weak activating group that directs ortho and para via an inductive effect (+I) and hyperconjugation.[3]

  • Chloro Group (-Cl): A deactivating group due to its strong inductive electron withdrawal (-I). However, it possesses lone pairs that can participate in resonance (+M), making it an ortho, para-director.[4][5]

The net effect is a complex activation/deactivation pattern where the positions ortho and para to the powerful methoxy group are most activated. However, steric hindrance and the electronic influence of the other groups create a nuanced landscape for incoming reagents.

Caption: Competing directing effects on 2-chloro-4-methoxytoluene.

Troubleshooting Guide: Regioselectivity Issues

Q1: My nitration reaction is giving a mixture of isomers, primarily substitution at the C-3 and C-5 positions. How can I improve selectivity for the C-5 position?

A1: This is a classic regioselectivity problem where electronic activation and steric hindrance are in direct competition.

Causality: The methoxy group strongly activates both C-3 and C-5 (its two ortho positions). The C-5 position is electronically favored as it is also para to the activating methyl group. However, the C-3 position is also activated. The formation of the C-3 nitro isomer is likely less sterically hindered than substitution at the position between the chloro and methyl groups (C-6), but more hindered than C-5. To favor the C-5 position, you must employ conditions that amplify the subtle differences in steric and electronic environments.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Kinetic control is crucial.[6] Running the reaction at a lower temperature (e.g., -10°C to 0°C) will favor the pathway with the lowest activation energy, which is typically the formation of the most stable intermediate leading to the C-5 product.

  • Use a Milder Nitrating Agent: Highly reactive nitrating agents (like fuming HNO₃/H₂SO₄) can be less selective. Consider using a milder, bulkier system which will be more sensitive to steric hindrance.

    • Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it is less aggressive and can improve selectivity.

    • Nitration over Zeolites: Using solid acid catalysts like Hβ zeolite can provide shape selectivity, favoring substitution at the less sterically crowded C-5 position.[7][8]

  • Solvent Choice: The polarity of the solvent can influence the transition state. Experiment with less polar solvents to potentially enhance selectivity.

ConditionTypical C-5 : C-3 RatioReference
HNO₃/H₂SO₄, 25°C~ 60 : 40[9]
HNO₃/Ac₂O, 0°C~ 85 : 15[10]
HNO₃/Hβ Zeolite, 10°C> 95 : 5[7]

Q2: I am attempting a Friedel-Crafts alkylation/acylation and observing low conversion and/or unexpected byproducts. What's going wrong?

A2: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. While the methoxy group is a strong activator, the chloro group is deactivating, which can lead to sluggish reactions.

Causality: The deactivating nature of the chlorine atom can make the ring less nucleophilic than benzene, requiring harsher conditions.[11] However, the activating groups can also make the product more reactive than the starting material, leading to poly-alkylation, a common issue in Friedel-Crafts alkylations.[12]

Troubleshooting Steps:

  • Catalyst Stoichiometry (Acylation): For Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) complexes with the product ketone.[13] Therefore, you often need more than a catalytic amount, typically 1.1 to 1.5 equivalents. Ensure your stoichiometry is correct.

  • Avoid Polyalkylation (Alkylation):

    • Use a large excess of the 2-chloro-4-methoxytoluene substrate relative to the alkylating agent. This statistical approach favors mono-alkylation.

    • Consider Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner). Acylation deactivates the ring, preventing further reaction, thus providing a reliable route to mono-alkylated products.[13]

  • Choice of Catalyst: If AlCl₃ is too harsh, consider a milder Lewis acid like FeCl₃ or ZnCl₂.

G start Regioselectivity Issue (e.g., Isomer Mixture) check_reaction What is the reaction type? start->check_reaction nitration Electrophilic Aromatic Substitution (Nitration, Halogenation) check_reaction->nitration EAS fc Friedel-Crafts (Alkylation/Acylation) check_reaction->fc F-C metalation Directed Ortho-Metalation (DoM) check_reaction->metalation DoM temp Lower Reaction Temperature (e.g., 0°C to -20°C) nitration->temp catalyst Adjust Lewis Acid (Stoichiometry for Acylation, Milder acid like FeCl₃) fc->catalyst base Optimize Base & Solvent (e.g., n-BuLi/TMEDA in THF) metalation->base reagent Use Milder / Bulkier Reagent (e.g., NBS, Acetyl Nitrate) temp->reagent zeolite Consider Shape-Selective Catalyst (e.g., Zeolite Hβ) reagent->zeolite analyze Analyze Isomer Ratio (¹H NMR, GC-MS, HPLC) zeolite->analyze polyalkylation Prevent Polyalkylation (Use Substrate Excess or Acylation-Reduction Route) catalyst->polyalkylation polyalkylation->analyze temp_metal Control Temperature of Metalation & Quench base->temp_metal temp_metal->analyze

Caption: Troubleshooting flowchart for regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: Which position on 2-chloro-4-methoxytoluene is most susceptible to electrophilic attack?

A1: The C-5 position is generally the most reactive towards electrophiles. The directing effects of the substituents synergize to make this position the most electron-rich and accessible. The powerful ortho, para-directing methoxy group strongly activates C-3 and C-5.[1][2] The methyl group further activates its para position (C-5). While the chloro group is deactivating overall, its ortho, para-directing nature does not favor the C-5 position (which is meta to it). The combination of strong activation from the methoxy group and moderate activation from the methyl group, coupled with being the least sterically hindered of the activated positions, makes C-5 the primary site for substitution.

Q2: How can I achieve substitution at the C-3 position?

A2: While C-5 is generally favored, substitution at C-3 can be achieved, although rarely as the major product in electrophilic substitution. If C-5 is blocked by a pre-existing substituent, C-3 becomes the next most likely site for electrophilic attack. Alternatively, directed ortho-metalation (DoM) offers a powerful synthetic route. Using a strong base like n-butyllithium, often with an additive like TMEDA, you can selectively deprotonate the C-3 position, which is ortho to the powerful methoxy directing group. The resulting aryllithium species can then be quenched with a wide variety of electrophiles.

Q3: What happens during halogenation of 2-chloro-4-methoxytoluene?

A3: Halogenation (e.g., with Br₂ and a Lewis acid like FeBr₃) is an electrophilic aromatic substitution reaction. Following the principles outlined above, the incoming halogen will preferentially substitute at the C-5 position to yield 5-bromo-2-chloro-4-methoxytoluene. To avoid over-halogenation, it is advisable to use a 1:1 stoichiometry of the halogenating agent and monitor the reaction closely, often at room temperature or slightly below.[14] Using a milder brominating agent like N-bromosuccinimide (NBS) with a silica catalyst can also provide high selectivity for the mono-halogenated product.

Q4: Can I perform a Suzuki or other cross-coupling reaction with this molecule?

A4: Yes. The chlorine atom on the ring can act as the electrophilic partner (the halide) in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.[15][16] However, aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require more specialized catalysts. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are highly effective for activating the C-Cl bond for oxidative addition to the palladium center. The reaction would replace the chlorine atom with the desired coupling partner.

Exemplary Protocol: Regioselective Nitration of 2-Chloro-4-methoxytoluene

This protocol is designed to maximize the yield of the C-5 substituted product, 2-chloro-4-methoxy-5-nitrotoluene.

Materials:

  • 2-Chloro-4-methoxytoluene (1.0 eq)

  • Acetic anhydride (Ac₂O, 3.0 eq)

  • Nitric acid (70%, 1.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath

Procedure:

  • Preparation of Acetyl Nitrate: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetic anhydride in dichloromethane. Cool the flask to 0°C using an ice bath.

  • Slow Addition: Add 70% nitric acid dropwise to the stirred acetic anhydride solution over 20-30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting solution at 0°C for an additional 15 minutes. This forms the acetyl nitrate reagent in situ.

  • Substrate Addition: In a separate flask, dissolve 2-chloro-4-methoxytoluene in dichloromethane. Cool this solution to 0°C.

  • Nitration Reaction: Slowly add the prepared acetyl nitrate solution to the substrate solution via the dropping funnel. Maintain the reaction temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired 5-nitro isomer. Confirm the structure and assess the isomeric purity using ¹H NMR, ¹³C NMR, and GC-MS. The regiochemistry can be unequivocally determined by analyzing the coupling patterns of the aromatic protons in the ¹H NMR spectrum.

References

Technical Support Center: Purification of 2-Chloro-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxy-1-methylbenzene (CAS 54788-38-4). This guide is designed to provide practical, in-depth solutions for identifying and removing common impurities from commercial batches of this critical pharmaceutical intermediate.[1][2] We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial "this compound"?

Commercial grades of this compound can contain several types of impurities stemming from its synthesis. The primary synthesis route involves the methylation of 3-chloro-4-methylphenol.[3] Therefore, you can anticipate:

  • Isomeric Impurities: Positional isomers such as 4-chloro-2-methoxy-1-methylbenzene or 1-chloro-2-methoxy-4-methylbenzene may form during chlorination steps in precursor synthesis.[4]

  • Unreacted Starting Materials: Residual 3-chloro-4-methylphenol or its precursor, 2-chloro-p-cresol, may be present.[5]

  • Synthesis Byproducts: Side-reactions can generate compounds like over-chlorinated species or products of side-chain reactions, such as 2-(chloromethyl)-1-methoxy-4-methylbenzene.

  • Residual Solvents: Solvents used during synthesis and workup (e.g., DMF, ether, methanol) may remain in trace amounts.[3][6]

Q2: How can I reliably assess the purity of my sample before and after purification?

A multi-faceted analytical approach is recommended for robust purity validation.

  • Gas Chromatography (GC): Ideal for analyzing volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data on the percentage of impurities based on peak area.[7]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly useful for identifying non-volatile or thermally sensitive impurities. A reverse-phase C18 column is typically effective.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can identify impurities if their protons do not overlap with the main compound's signals. Quantitative NMR (qNMR) can be used for precise purity determination against a certified internal standard.[7]

Q3: Which single purification method offers the best balance of efficiency and purity?

For general-purpose purification of a moderately impure sample (>90%), vacuum fractional distillation is often the most effective single method. This technique separates compounds based on differences in their boiling points. Given that this compound has a boiling point of approximately 76°C at 2 mmHg, it is well-suited for this method.[9] It is particularly effective at removing impurities with significantly different boiling points, such as residual starting materials or higher-boiling byproducts.

Q4: What are the primary safety considerations when handling this compound?

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during your purification workflow.

Issue 1: My initial analysis (GC/HPLC) shows several small peaks with similar retention times to my product. How do I remove these?

Probable Cause: These are likely positional isomers, which have very similar physical properties to the target compound, making them difficult to separate.

Solution: High-Efficiency Vacuum Fractional Distillation

The slight variations in dipole moment and molecular shape among isomers lead to small, but exploitable, differences in boiling points. A fractional distillation setup, which provides multiple theoretical plates for separation, is required.

Step-by-Step Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings) for high efficiency. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Add the impure this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Slowly and carefully apply the vacuum, aiming for a stable pressure of around 2-5 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration & Fraction Collection: As the liquid begins to boil, observe the vapor rising through the column. A "reflux ring" should slowly ascend. Collect the initial distillate (the "forerun") separately, as it will be enriched with lower-boiling impurities.

  • Product Collection: Once the temperature at the distillation head stabilizes near the expected boiling point (approx. 76°C at 2 mmHg), switch to a clean receiving flask to collect the pure product fraction.[9]

  • Monitoring: Collect multiple fractions and analyze each by GC or TLC to confirm purity before combining the desired fractions.

  • Shutdown: Once the product is collected, remove the heat source first, allow the system to cool, and then slowly and carefully break the vacuum.

Issue 2: The ¹H NMR spectrum of my product shows broad peaks characteristic of a phenol, indicating contamination with 3-chloro-4-methylphenol.

Probable Cause: Incomplete reaction or inefficient workup has left residual acidic starting material.

Solution: Aqueous Base Wash (Liquid-Liquid Extraction)

This method leverages the acidic nature of the phenolic impurity. By washing the organic solution with a basic aqueous solution (e.g., dilute NaOH), the phenol is deprotonated to form a water-soluble sodium phenoxide salt, which partitions into the aqueous layer and is easily removed.

Step-by-Step Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the impure product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

  • Transfer: Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of a 1 M sodium hydroxide (NaOH) aqueous solution. Stopper the funnel and, while securely holding the stopper and stopcock, invert it several times, venting frequently to release any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser aqueous layer will be at the bottom.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the wash (steps 3-4) one more time to ensure complete removal of the phenolic impurity.

  • Brine Wash: Wash the remaining organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water and dissolved salts.[3]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]

Diagram: Workflow for Removal of Acidic Impurities

cluster_0 Liquid-Liquid Extraction Workflow start Impure Product in Organic Solvent sep_funnel Add 1M NaOH (aq) to Separatory Funnel start->sep_funnel shake_vent Shake & Vent sep_funnel->shake_vent separate Allow Layers to Separate shake_vent->separate drain_aq Drain Aqueous Layer (contains impurity salt) separate->drain_aq brine_wash Wash Organic Layer with Brine drain_aq->brine_wash Repeat base wash if necessary dry Dry Organic Layer (e.g., over MgSO4) brine_wash->dry concentrate Filter & Concentrate Solvent dry->concentrate end Purified Product concentrate->end

Caption: Workflow for removing acidic phenolic impurities.

Issue 3: I need to achieve >99.5% purity for a pharmaceutical application, but a single method is insufficient.

Probable Cause: The sample contains a complex mixture of impurities with varied properties (isomeric, polar, non-polar), requiring a multi-step approach.

Solution: Sequential Purification Strategy

A logical sequence of purification techniques, each targeting a different class of impurity, is the most robust path to ultra-high purity. The order of operations is critical for efficiency.

Step-by-Step Protocol: Multi-Step Purification

  • Initial Wash (Chemical Purification): Begin with an aqueous wash sequence as described in Issue 2 . First, wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., 1 M NaOH) to remove acidic impurities like phenols. Finish with a brine wash.[3] This removes ionizable impurities first, which can simplify subsequent steps.

  • Bulk Purification (Distillation): Perform a vacuum fractional distillation as detailed in Issue 1 . This is highly effective at removing the bulk of isomeric impurities and those with significantly different boiling points.

  • Final Polishing (Chromatography): Use flash column chromatography for the final purification step. This will separate the product from any remaining impurities that have similar boiling points but different polarities. A common stationary phase is silica gel, with an eluent system of low polarity, such as a hexane/ethyl acetate mixture.[10]

Diagram: Sequential Purification for High Purity

start Commercial Grade (95-98% Purity) wash Step 1: Chemical Wash Remove acidic/basic impurities e.g., Phenols start->wash Input distill Step 2: Fractional Distillation Remove bulk isomeric impurities e.g., Positional Isomers wash->distill Purity ~99% chrom Step 3: Flash Chromatography Final polishing Removes trace impurities distill->chrom Purity >99% end High Purity Product (>99.5%) chrom->end Final Product

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role of the Solvent

Welcome to the technical support center for 3-Chloro-4-methylanisole. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile intermediate in their work. The reactivity of 3-Chloro-4-methylanisole is predominantly characterized by nucleophilic aromatic substitution (SNAr), a reaction class where the solvent is not merely a medium but an active participant influencing reaction rates, mechanisms, and outcomes. The chloro-substituent, activated by the methoxy group, is susceptible to displacement by a variety of nucleophiles. However, harnessing this reactivity effectively is critically dependent on the appropriate selection of the solvent system.

This document provides a structured, in-depth exploration of these solvent effects through a series of frequently asked questions, troubleshooting scenarios, and validated experimental protocols. Our goal is to equip you with the foundational knowledge and practical insights required to optimize your reactions, minimize side products, and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for 3-Chloro-4-methylanisole, and how does the solvent influence it?

A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). This process typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

The solvent's role is critical in stabilizing this charged intermediate. Polar aprotic solvents (e.g., DMF, DMSO, NMP) are exceptionally effective at this. They possess large dipole moments and can solvate cations well, but they do not strongly solvate the anionic nucleophile, leaving it "bare" and highly reactive. This stabilization of the charged Meisenheimer complex lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[2][3]

SNAr_Mechanism sub 3-Chloro-4-methylanisole mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Nu⁻ nuc Nucleophile (Nu⁻) nuc->mc prod Substituted Product mc->prod - Cl⁻ lg Chloride (Cl⁻) mc->lg solvent Polar Aprotic Solvent mc->solvent Stabilization

Caption: The SNAr mechanism and the role of solvent stabilization.

Q2: Why are polar aprotic solvents generally preferred over polar protic solvents for SNAr reactions?

A2: This preference is rooted in how each solvent class interacts with the nucleophile.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents lack acidic protons. While they can solvate cations, they do not form strong hydrogen bonds with anionic nucleophiles. This leaves the nucleophile highly reactive and available to attack the aromatic ring.[4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with the nucleophile.[3][5] This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and, consequently, its nucleophilicity. This leads to significantly slower reaction rates.[3]

Q3: Can non-polar solvents like Toluene or Hexane be used?

A3: While occasionally used, non-polar solvents are generally poor choices for SNAr reactions involving charged nucleophiles.[4] The charged Meisenheimer complex has very low solubility and stability in a non-polar environment, which typically grinds the reaction to a halt. However, for reactions with highly reactive starting materials or neutral nucleophiles, a non-polar solvent might be used, sometimes with a phase-transfer catalyst or a small amount of a polar aprotic solvent as an additive to increase the reaction rate.[4]

Q4: How does solvent choice affect potential side reactions?

A4: Solvent choice can be pivotal in mitigating side reactions. For instance, in reactions run at high temperatures, some amine-based solvents (like DMF) or nucleophiles can decompose. Protic solvents can sometimes act as competing nucleophiles (solvolysis), leading to unwanted ether or alcohol byproducts. Using anhydrous solvents is crucial, as water can hydrolyze the starting material or react with strong bases, inhibiting the primary reaction.[3]

Troubleshooting Guide

Issue 1: My SNAr reaction is extremely slow or shows no conversion.

Potential Cause Recommended Solution & Rationale
Inappropriate Solvent Choice Switch to a polar aprotic solvent. If you are using a protic (e.g., ethanol) or non-polar (e.g., toluene) solvent, the Meisenheimer intermediate is likely not being stabilized, or your nucleophile is being deactivated. Change to DMF, DMSO, or NMP to enhance reactivity.[3]
Water Contamination in Solvent Use anhydrous solvent. Water can deactivate strong bases and reduce the efficacy of anionic nucleophiles. Ensure your solvent is freshly distilled or from a sealed, anhydrous-grade bottle.
Low Reaction Temperature Increase the temperature. SNAr reactions often require thermal energy to overcome the activation barrier. Incrementally increase the temperature (e.g., from 80 °C to 120 °C) while monitoring for product formation and potential decomposition.
Poor Nucleophile Strength Consider a stronger base or a different nucleophile. If using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) can deprotonate it in situ, increasing its nucleophilicity. The solvent can also modulate this; for instance, the basicity of amines is enhanced in DMSO compared to protic solvents.

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#EA4335"];

start [label="Issue: Low/No Product\nFormation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q_solvent [label="Is the solvent\npolar aprotic\n(DMF, DMSO)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_solvent [label="Action: Switch to\nDMF or DMSO.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q_water [label="Is the solvent\nanhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_water [label="Action: Use dry\nsolvent/reagents.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q_temp [label="Is the temperature\n> 80 °C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_temp [label="Action: Increase\nreaction temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Re-evaluate\nNucleophile/Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q_solvent;
q_solvent -> q_water [label="Yes"];
q_solvent -> sol_solvent [label="No"];
sol_solvent -> q_water;
q_water -> q_temp [label="Yes"];
q_water -> sol_water [label="No"];
sol_water -> q_temp;
q_temp -> end_node [label="Yes"];
q_temp -> sol_temp [label="No"];
sol_temp -> end_node;

} Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: The reaction works, but purification is difficult due to a high-boiling point solvent (DMSO/DMF).

Potential Cause Recommended Solution & Rationale
High Boiling Point of Solvent Perform an aqueous workup. Many products are less soluble in water than DMF or DMSO. After cooling, dilute the reaction mixture significantly with water (often ice-water) to precipitate the product, which can then be collected by filtration.
Product is Water-Soluble Use liquid-liquid extraction. If the product does not precipitate, extract it with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions (3-4 times) will be necessary to efficiently transfer the product to the organic layer while leaving the bulk of the high-boiling solvent in the aqueous phase.
Solvent Co-distillation Use a rotary evaporator with a high-vacuum pump. For stubborn, residual amounts of DMSO or DMF, co-distillation with a higher-boiling, non-polar solvent like toluene under high vacuum can be effective.

Experimental Protocols

Protocol 1: General SNAr Reaction with an Amine Nucleophile

This protocol describes a general method for the reaction of 3-Chloro-4-methylanisole with a primary or secondary amine using DMF as the solvent.

Materials:

  • 3-Chloro-4-methylanisole (1.0 eq)
  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)
  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
  • Dimethylformamide (DMF), anhydrous
  • Ethyl acetate
  • Deionized Water
  • Brine (saturated aqueous NaCl solution)
  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-4-methylanisole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
  • Add the amine nucleophile (1.2 eq) to the stirring suspension.
  • Heat the reaction mixture to 90-110 °C.
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. 6. Once complete, allow the mixture to cool to room temperature.7. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).
  • Extract the aqueous mixture with ethyl acetate (3x the volume of DMF used).
  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF. [3]10. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.11. Purify the crude product by flash column chromatography on silica gel.

  • Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. --INVALID-LINK--2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health (NIH). --INVALID-LINK--3. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. --INVALID-LINK--4. Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem. --INVALID-LINK--5. SNAr Reaction in Other Common Molecular Solvents. WordPress. --INVALID-LINK--6. Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). --INVALID-LINK--7. Effect of the nature of the nucleophile and solvent on an SNAr reaction. Royal Society of Chemistry. --INVALID-LINK--8. Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline. BenchChem. --INVALID-LINK--9. A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. BenchChem. --INVALID-LINK--10. Technical Support Center: Analytical Methods for3-Chloro-4-fluoroaniline Reactions. BenchChem. --INVALID-LINK--11. Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). --INVALID-LINK--12. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 6-chloro-4-(methylamino)nicotinate. BenchChem. --INVALID-LINK--13. Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine. BenchChem. --INVALID-LINK--14.3-chloro-4-methylanisole. Stenutz. --INVALID-LINK--15.3-Chloro-2-methylanisole. National Institutes of Health (NIH). --INVALID-LINK--16. Solubility Profile of 4-Methylanisole-d3 in Common Organic Solvents: A Technical Guide. BenchChem. --INVALID-LINK--17. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. --INVALID-LINK--18.4-Chloro-2-methylanisole. PubChem. --INVALID-LINK--19.4-Methylanisole. National Institutes of Health (NIH). --INVALID-LINK--20.3-Chloro-4-methylaniline SDS, 95-74-9 Safety Data Sheets. ECHEMI. --INVALID-LINK--21.3-Chloro-4-methylanisole. Santa Cruz Biotechnology. --INVALID-LINK--22. Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. ResearchGate. --INVALID-LINK--23. An overview on Common Organic Solvents and their Toxicity. ResearchGate. --INVALID-LINK--24. Application Notes and Protocols for Nucleophilic Substitution on 2,3,4-Trichlorothiophene. BenchChem. --INVALID-LINK--25.4-Methylanisole. Santa Cruz Biotechnology. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Purity Assessment: Leveraging Quantitative NMR for 2-Chloro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which the reliability of subsequent research and the safety of final products are built. For an intermediate like 2-Chloro-4-methoxytoluene, a key building block in various syntheses, an accurate purity value is critical. This guide offers an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose. As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality of experimental design, comparing qNMR's performance against established chromatographic techniques like HPLC and GC, supported by practical, validated methodologies.

The Ascendancy of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful analytical tool, distinguished by its fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2][3] This intrinsic relationship allows qNMR to function as a primary ratio method of measurement, capable of determining the purity of a substance by comparing its NMR signal integral to that of a certified reference material (the internal standard), without needing a reference standard of the analyte itself.[2][4][5] This non-destructive technique is increasingly recognized by pharmacopeias, including the USP, for its accuracy and reliability in the purity assessment of organic compounds.[5][6][7][8][9]

Designing a Validated qNMR Assay for 2-Chloro-4-methoxytoluene

A successful qNMR experiment is not the result of chance but of a meticulously planned methodology. Each parameter is chosen to ensure accuracy, precision, and robustness.

The Cornerstone: Selecting the Internal Standard (IS)

The choice of an internal standard is the most critical decision in designing a qNMR experiment. The IS acts as the anchor for the entire quantification, so its properties dictate the quality of the result.[10] An ideal IS must exhibit:

  • High Purity: Certified purity of ≥99.5% is essential to minimize the introduction of measurement uncertainty.[11]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.

  • Signal Separation: Its NMR signals must be in a clear region of the spectrum, well-resolved from any analyte or solvent signals.[6][11]

  • Simple Spectrum: An IS that produces a simple spectrum, ideally a single sharp peak (a singlet), simplifies integration and improves accuracy.[12]

For 2-Chloro-4-methoxytoluene, whose ¹H NMR spectrum features signals in the aromatic (~6.8-7.2 ppm), methoxy (~3.8 ppm), and methyl (~2.2 ppm) regions, Maleic Acid is an excellent choice for an IS. It provides a sharp singlet at approximately 6.3 ppm (in DMSO-d₆), a region devoid of signals from the analyte, and it is highly soluble in this polar aprotic solvent.[6][13]

The Medium: Solvent Selection

The chosen deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is crucial for accurate and reproducible results.[1][11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile solvent suitable for this analysis, effectively dissolving both 2-Chloro-4-methoxytoluene and the polar maleic acid.

The Target: Choosing Signals for Quantification

For quantification, one must select signals from both the analyte and the IS that are sharp, well-resolved, and free from any overlap.

  • Analyte (2-Chloro-4-methoxytoluene): The singlet corresponding to the three methoxy protons (-OCH₃) or the singlet from the three methyl protons (-CH₃) are ideal candidates. They are sharp and represent a known, fixed number of protons (three).

  • Internal Standard (Maleic Acid): The singlet from the two olefinic protons is used for quantification.

The Engine: Optimizing Acquisition Parameters

To ensure that the signal integrals are truly proportional to the number of nuclei, the NMR acquisition parameters must be carefully optimized.

  • Relaxation Delay (D1): This is arguably the most critical acquisition parameter for quantification. To prevent signal saturation and ensure complete relaxation of all relevant nuclei between scans, the relaxation delay (D1) should be set to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals being integrated.[10] A conservative D1 of 30-60 seconds is often sufficient for many small molecules.

  • Signal-to-Noise (S/N) Ratio: For integration errors to be below 1%, a signal-to-noise ratio of at least 250:1 is recommended for the signal being integrated.[14] This is achieved by adjusting the number of scans (transients).

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Purity Calculation weigh_analyte Accurately weigh 2-Chloro-4-methoxytoluene dissolve Dissolve both in DMSO-d6 in NMR tube weigh_analyte->dissolve weigh_is Accurately weigh Maleic Acid (IS) weigh_is->dissolve setup Load sample & lock/shim dissolve->setup optimize Optimize parameters (Pulse width, D1 > 5*T1) setup->optimize acquire Acquire 1H NMR Spectrum (NS for S/N > 250:1) optimize->acquire process Apply Fourier Transform acquire->process phase_baseline Phase & Baseline Correction process->phase_baseline integrate Integrate selected signals (Analyte & IS) phase_baseline->integrate calculate Calculate Purity (%) using the qNMR equation integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for purity determination by qNMR.

Experimental Protocol: Purity of 2-Chloro-4-methoxytoluene by ¹H-qNMR

This protocol is designed as a self-validating system, ensuring traceability and robustness.

1. Sample Preparation

  • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of 2-Chloro-4-methoxytoluene directly into a clean, dry NMR tube. Record the weight to 0.01 mg.

  • Accurately weigh approximately 8-10 mg of Maleic Acid (certified reference material) into the same NMR tube. Record the weight to 0.01 mg.

  • Add approximately 0.7 mL of DMSO-d₆ to the tube.

  • Cap the tube securely and vortex or sonicate gently until both the sample and the internal standard are fully dissolved.

2. NMR Data Acquisition (Example on a 500 MHz Spectrometer)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectrometer Frequency: 500 MHz.

  • Temperature: 298 K (25 °C).

  • Acquisition Time (AQ): ≥ 3.0 s.

  • Relaxation Delay (D1): 30 s (ensure this is > 5x T₁ of the slowest relaxing proton).

  • Pulse Width: Calibrated 90° pulse (~10 µs).

  • Number of Scans (NS): 16-64 (adjust to achieve S/N > 250:1 on the smallest integrated peak).

  • Dummy Scans (DS): 4.

3. Data Processing

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to achieve a pure absorption signal.

  • Apply an automatic baseline correction algorithm across the entire spectrum.

  • Integrate the selected signals:

    • Analyte: The singlet from the -OCH₃ protons.

    • Internal Standard: The singlet from the olefinic protons of maleic acid.

4. Purity Calculation The purity of the analyte is calculated using the following equation:

Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte & IIS: Integral values for the analyte and internal standard.

  • Nanalyte & NIS: Number of protons for the integrated signals (3 for the methoxy group of the analyte, 2 for maleic acid).

  • MWanalyte & MWIS: Molar masses of the analyte (156.61 g/mol ) and internal standard (116.07 g/mol ).

  • manalyte & mIS: Masses of the analyte and internal standard.

  • PIS: Purity of the internal standard (as stated on its certificate).

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, it is essential to understand its performance relative to traditional methods like HPLC and GC.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal area is proportional to the number of nuclei.Differential partitioning between mobile and stationary phases.Separation based on volatility and interaction with a stationary phase.[15]
Analyte Standard Not required; uses a universal internal standard.[16]Required for accurate quantification (analyte-specific).Required for accurate quantification (analyte-specific).
Universality High; applicable to nearly any soluble organic molecule.[4]Moderate; dependent on analyte having a chromophore (for UV detection).Limited to volatile and thermally stable compounds.[15][17]
Analysis Type Non-destructive; sample can be recovered.[2][18]Destructive.Destructive.
Precision Excellent (RSD < 1% achievable).[19]Excellent (RSD < 1% achievable).Excellent (RSD < 1% achievable).
Impurity Info Provides structural information about impurities simultaneously.Provides retention time and peak area; MS detector needed for structure.Provides retention time; MS detector provides structural information.[20]
Throughput Moderate; longer acquisition times due to relaxation delays.High; well-suited for automated, high-throughput screening.High; fast run times are possible.
High-Performance Liquid Chromatography (HPLC-UV)

A robust and widely used technique for routine quality control.[21] For 2-Chloro-4-methoxytoluene, a reversed-phase HPLC method would be suitable.

  • Protocol Snapshot:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

    • Detection: UV at a suitable wavelength (e.g., 225 nm).

    • Quantification: Based on a calibration curve generated from a certified reference standard of 2-Chloro-4-methoxytoluene.

Gas Chromatography (GC-FID/MS)

Given its volatility, 2-Chloro-4-methoxytoluene is an excellent candidate for GC analysis, which is particularly adept at separating volatile impurities.

  • Protocol Snapshot:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Inlet: Split/splitless injection at ~250 °C.

    • Oven Program: Temperature ramp (e.g., 50 °C to 280 °C).

    • Detection: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification.[21][22]

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of 2-Chloro-4-methoxytoluene, quantitative NMR stands out as a superior primary method. Its ability to provide an accurate, SI-traceable purity value without requiring an analyte-specific reference standard is a significant advantage in research and development settings.[23][24][25] It offers the unique benefit of simultaneously quantifying the main component and providing structural information on any proton-containing impurities present.

However, the ideal strategy often involves a combination of techniques. HPLC remains the workhorse for routine quality control due to its high throughput, while GC-MS is unparalleled for identifying and quantifying trace volatile impurities. Using qNMR to certify the primary purity of a batch, which can then serve as an in-house reference standard for developing high-throughput HPLC or GC methods, represents a robust, efficient, and scientifically sound approach to quality assurance. This integrated strategy leverages the strengths of each technique, ensuring the highest confidence in the final purity assessment.[26]

References

comparison of reactivity between "2-Chloro-4-methoxy-1-methylbenzene" and other substituted anisoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Reactivity of 2-Chloro-4-methoxy-1-methylbenzene and Related Anisoles

Introduction: Unpacking the Reactivity of Substituted Anisoles

In the landscape of pharmaceutical and fine chemical synthesis, substituted anisoles are privileged scaffolds. Their reactivity is a delicate interplay of electronic and steric effects, governed by the substituents adorning the aromatic core. This guide offers a comparative analysis of This compound (also known as 2-Chloro-4-methoxytoluene, CAS 54788-38-4), a versatile building block, against other substituted anisoles.[1][2] We will dissect its behavior in three critical classes of aromatic reactions: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling.

The reactivity of an aromatic ring is fundamentally dictated by the electron density of its π-system. Substituents modulate this density through two primary mechanisms:

  • Inductive Effects (-I/+I): The withdrawal or donation of electron density through the sigma (σ) bonds, driven by electronegativity.[3]

  • Resonance Effects (+R/-R): The donation or withdrawal of electron density through the pi (π) system via delocalization of lone pairs or π-electrons.[3][4]

In this compound, we have a fascinating combination of three distinct substituents whose effects coalesce to define the molecule's reactivity profile:

  • Methoxy (-OCH₃): A potent activating group. It exerts a strong electron-donating resonance effect (+R) by delocalizing an oxygen lone pair into the ring, which far outweighs its moderate inductive electron-withdrawal (-I).[5] This significantly increases the ring's nucleophilicity and strongly directs incoming electrophiles to the ortho and para positions.[6]

  • Methyl (-CH₃): A weak activating group. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation, directing to the ortho and para positions.[6]

  • Chloro (-Cl): A deactivating group. Halogens are unique in that their strong inductive withdrawal (-I) deactivates the ring overall, making it less reactive than benzene. However, they possess lone pairs that can be donated via resonance (+R), which directs incoming electrophiles to the ortho and para positions.[6]

This guide will systematically explore how this specific constellation of substituents positions this compound in the broader family of anisole derivatives.

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directors

EAS is the hallmark reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring.[7] The reaction rate and regioselectivity are exquisitely sensitive to the substituents present. Activating groups enhance the reaction rate compared to benzene, while deactivating groups slow it down.[8]

Reactivity and Regioselectivity of this compound

In this compound, the directing effects of the three substituents must be considered in concert. The methoxy group is the most powerful activating group, followed by the methyl group. The chloro group is a deactivator.[9]

  • Dominant Director: The strongly activating methoxy group (-OCH₃) at C4 is the dominant directing group. It strongly activates the positions ortho to it (C3 and C5) and para to it (C1, which is already substituted).

  • Secondary Directors: The methyl group (-CH₃) at C1 activates its ortho positions (C2 and C6) and its para position (C4, already substituted). The chloro group (-Cl) at C2 directs to its ortho (C1, C3) and para (C5) positions.

  • Predicted Outcome: The positions most activated for electrophilic attack are C3 and C5, as they are ortho to the powerful methoxy group. Position C5 is also para to the chloro group, and C3 is ortho to the chloro group. Steric hindrance from the adjacent chloro and methyl groups might disfavor attack at C3 and C6, respectively.[10][11] Therefore, substitution is most likely to occur at position C5 , which is ortho to the methoxy group and unencumbered.

The overall reactivity will be higher than that of chlorobenzene due to the presence of the activating methoxy and methyl groups, but likely lower than that of anisole or 4-methylanisole (p-cresol methyl ether) due to the deactivating effect of the chlorine atom.

Predicted regioselectivity for electrophilic attack.
Comparative Reactivity Data (Qualitative)
CompoundKey SubstituentsOverall Effect on RingPredicted Relative Rate of EAS
Anisole-OCH₃Strongly Activating++++
4-Methylanisole-OCH₃, -CH₃Very Strongly Activating+++++
This compound -OCH₃, -CH₃, -Cl Moderately Activating +++
4-Chloroanisole-OCH₃, -ClWeakly Activating++
Chlorobenzene-ClDeactivating-
Benzene(Reference)(Reference)0
Experimental Protocol: Nitration of this compound

This protocol describes a standard method for electrophilic nitration, a common benchmark for aromatic reactivity.

Causality: Fuming nitric acid is used as the source of the nitronium ion (NO₂⁺) electrophile.[5] Concentrated sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The reaction is performed at low temperature to control the exothermic reaction and prevent over-nitration or side reactions.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.57 g, 10 mmol).

  • Cooling: Cool the flask in an ice/methanol bath to an internal temperature of -5°C.[12]

  • Acid Mixture Preparation: In a separate beaker, cautiously add concentrated sulfuric acid (10 mL) to fuming nitric acid (5 mL) while cooling in an ice bath.

  • Electrophile Addition: Add the cold acid mixture dropwise to the stirred anisole derivative over 30 minutes, ensuring the internal temperature does not exceed 0°C.[12]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product. Recrystallize from ethanol to yield the purified 2-chloro-1-methoxy-5-nitro-4-methylbenzene.

Nucleophilic Aromatic Substitution (SNAr): A Challenging Transformation

SNAr is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[13] Unlike EAS, SNAr is facilitated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14] These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[15]

Reactivity of this compound

The structure of this compound is fundamentally unsuited for classical SNAr at the C-Cl bond.

  • Lack of Activation: The ring lacks the necessary strong EWGs (like -NO₂ or -CN) to stabilize the anionic Meisenheimer complex.

  • Destabilizing Substituents: The methoxy and methyl groups are electron-donating, which actively destabilize the negative charge of the intermediate, thereby dramatically increasing the activation energy for the reaction.

Consequently, this compound is effectively inert to SNAr under standard conditions. Its reactivity is negligible compared to a molecule like 2,4-dinitrochlorobenzene, which reacts readily with nucleophiles.

SNAr_Reactivity cluster_0 SNAr on Activated Anisole (e.g., 2-Chloro-4-nitroanisole) cluster_1 SNAr on this compound A 2-Chloro-4-nitroanisole + Nu- B Meisenheimer Complex (Stabilized by -NO2) A->B Low Ea C Product + Cl- B->C Fast X Target Molecule + Nu- Y Meisenheimer Complex (Destabilized by -OCH3, -CH3) X->Y Very High Ea Z No Reaction Y->Z Highly Unfavorable

Energy profile comparison for SNAr reactions.
Comparative Reactivity Data (Qualitative)

CompoundKey Substituents (ortho/para to Cl)Overall Effect on SNArPredicted Relative Rate of SNAr
1-Chloro-2,4-dinitrobenzene-NO₂ (x2)Strongly Activating+++++
1-Chloro-4-nitrobenzene-NO₂Activating+++
Chlorobenzene(Reference)Inert0
This compound -OCH₃, -CH₃ Strongly Deactivating --
Experimental Protocol: Attempted Amination of this compound

This protocol illustrates conditions that would typically effect SNAr on an activated aryl chloride. We predict minimal to no product formation for the target molecule.

Causality: Sodium methoxide is a strong nucleophile.[14] A polar aprotic solvent like DMSO is used to solvate the cation but not the nucleophile, maximizing its nucleophilicity. Elevated temperatures are used to provide the necessary activation energy.

Methodology:

  • Reaction Setup: To a sealed tube, add this compound (1.57 g, 10 mmol), sodium methoxide (0.81 g, 15 mmol), and anhydrous Dimethyl Sulfoxide (DMSO) (20 mL).

  • Heating: Seal the tube and heat the mixture in an oil bath at 150°C.

  • Reaction Monitoring: Monitor the reaction over 24 hours using Gas Chromatography-Mass Spectrometry (GC-MS) by taking aliquots.

  • Expected Result: It is anticipated that over 99% of the starting material will remain unreacted, demonstrating the compound's inertness towards SNAr. In contrast, performing this reaction with 1-chloro-4-nitrobenzene would likely result in a high yield of 4-nitroanisole.

Palladium-Catalyzed Cross-Coupling: The Modern Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination proceed via a catalytic cycle, with the initial, often rate-determining, step being the oxidative addition of the aryl halide to a Pd(0) complex.[16][17]

Reactivity of this compound

The reactivity of an aryl halide in cross-coupling depends on two main factors:

  • C-X Bond Strength: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, often requiring more specialized, electron-rich phosphine ligands and higher temperatures to facilitate oxidative addition.[18]

  • Electronic Effects: Electron-withdrawing groups on the aryl ring can accelerate the oxidative addition step, while electron-donating groups tend to slow it down.

For this compound, the C-Cl bond is relatively unactivated. The electron-donating methoxy and methyl groups make the ring electron-rich, which can slightly retard the rate of oxidative addition compared to electron-poor aryl chlorides. However, with modern catalyst systems (e.g., those employing bulky, electron-rich biarylphosphine ligands like SPhos or XPhos), the coupling of such "unactivated" aryl chlorides is routinely achievable.[19]

Its reactivity will be significantly lower than its bromo- or iodo-analogs but comparable to other electron-rich aryl chlorides.

Cross_Coupling_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd2_complex Ar-Pd(II)(Cl)L2 ox_add->pd2_complex transmetal Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetal pd2_diorgano Ar-Pd(II)(R)L2 transmetal->pd2_diorgano red_elim Reductive Elimination pd2_diorgano->red_elim red_elim->pd0 Catalyst Regenerated product Ar-R (Product) red_elim->product

Generalized catalytic cycle for Suzuki cross-coupling.
Comparative Reactivity Data (Qualitative)

SubstrateC-X BondRing ElectronicsPredicted Relative Rate of Cross-Coupling
2-Iodo-4-methoxy-1-methylbenzeneC-IElectron-Rich+++++
2-Bromo-4-methoxy-1-methylbenzeneC-BrElectron-Rich++++
This compound C-Cl Electron-Rich ++
2-Chloro-1-methoxy-4-nitrobenzeneC-ClElectron-Poor+++
4-ChlorotolueneC-ClWeakly Electron-Rich++
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust set of conditions for coupling an unactivated aryl chloride, leveraging a modern palladium pre-catalyst system.[20]

Causality: The use of a palladium G3 pre-catalyst with a bulky biarylphosphine ligand (BrettPhos) generates a highly active, low-coordinate Pd(0) species in situ, which is capable of activating the strong C-Cl bond.[20] Sodium tert-butoxide is a strong base necessary to facilitate the transmetalation step with the boronic acid. Dioxane is a common high-boiling solvent suitable for these reactions.

Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (313 mg, 2.0 mmol), Phenylboronic acid (366 mg, 3.0 mmol), Sodium tert-butoxide (288 mg, 3.0 mmol), and BrettPhos Pd G3 pre-catalyst (36 mg, 0.04 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heating: Heat the reaction mixture to 100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the coupled product.

Conclusion

This compound exhibits a nuanced reactivity profile that makes it a valuable and predictable synthetic intermediate.

  • In Electrophilic Aromatic Substitution, it is a moderately activated substrate, with the powerful ortho, para-directing methoxy group dictating the regioselectivity, primarily towards the C5 position. Its reactivity is tempered by the deactivating chloro substituent.

  • In Nucleophilic Aromatic Substitution, it is essentially inert due to the presence of electron-donating groups that destabilize the required anionic intermediate.

  • In Palladium-Catalyzed Cross-Coupling, it behaves as a typical, albeit electron-rich, aryl chloride. While less reactive than its bromo- or iodo-counterparts, it undergoes efficient coupling with the application of modern, highly active catalyst systems.

This predictable, multi-faceted reactivity allows chemists to selectively perform electrophilic substitutions on the ring or engage the C-Cl bond in cross-coupling reactions, simply by choosing the appropriate reaction conditions, while the rest of the molecule remains intact.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 3-Chloro-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led walkthrough for the structural validation of 3-Chloro-4-methylanisole, a key intermediate in various synthetic pathways. We will move beyond a simple checklist of techniques, delving into the "why" behind our experimental choices and demonstrating how a multi-spectroscopic approach provides a self-validating system for structural confirmation.

The Imperative of Orthogonal Validation

In chemical synthesis, the intended product is rarely the only compound in the reaction flask. Isomers, unreacted starting materials, and byproducts are common occurrences. Relying on a single analytical technique can lead to misinterpretation and costly errors in downstream applications. Therefore, we employ a suite of orthogonal spectroscopic methods—¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry—to probe different aspects of the molecular structure. This multi-faceted approach ensures that the determined structure is consistent across various physical principles, providing a high degree of confidence in the final assessment.

The Validation Workflow: A Holistic Approach

Our validation process is a systematic workflow designed to build a comprehensive and self-reinforcing structural picture of the synthesized 3-Chloro-4-methylanisole.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Proton Environment C_NMR ¹³C NMR Purification->C_NMR Carbon Skeleton IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Comparative_Analysis Comparative Analysis of Spectra H_NMR->Comparative_Analysis C_NMR->Comparative_Analysis IR->Comparative_Analysis MS->Comparative_Analysis Structure_Confirmation Structure Confirmation Comparative_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report & Archiving

Caption: Workflow for the structural validation of synthesized 3-Chloro-4-methylanisole.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-Chloro-4-methylanisole in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectrum of 3-Chloro-4-methylanisole:

The structure of 3-Chloro-4-methylanisole dictates a specific pattern of signals in the ¹H NMR spectrum. The electron-donating methoxy group and the weakly electron-donating methyl group, along with the electron-withdrawing chloro group, will influence the chemical shifts of the aromatic protons.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-OCH₃~ 3.8Singlet3HThe three equivalent protons of the methoxy group are shielded and do not couple with other protons.
-CH₃~ 2.3Singlet3HThe three equivalent protons of the methyl group are attached to the aromatic ring and appear as a singlet.
Ar-H (ortho to -OCH₃)~ 6.8Doublet1HThis proton is shielded by the electron-donating methoxy group and is split by the adjacent aromatic proton.
Ar-H (meta to -OCH₃)~ 7.1Doublet of doublets1HThis proton is influenced by both adjacent aromatic protons, resulting in a more complex splitting pattern.
Ar-H (ortho to -Cl)~ 7.2Doublet1HThis proton is deshielded by the electron-withdrawing chlorine atom and is split by the adjacent aromatic proton.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Comparative Analysis:

A crucial step in validation is to compare the obtained spectrum with that of potential starting materials or isomers. For instance, the precursor 3-chloro-4-methylaniline would show a broad singlet for the -NH₂ protons, which would be absent in the product spectrum.[1][2] Isomers such as 4-chloro-2-methylanisole would exhibit a different splitting pattern for the aromatic protons due to the different substitution pattern.[3][4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the carbon framework of a synthesized compound.

Experimental Protocol:
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method and results in a spectrum where each unique carbon atom appears as a singlet. A larger number of scans is typically required compared to ¹H NMR.

Expected ¹³C NMR Spectrum of 3-Chloro-4-methylanisole:

Due to the lack of symmetry in 3-Chloro-4-methylanisole, we expect to see eight distinct signals in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.

Assignment Expected Chemical Shift (δ, ppm) Rationale
-OCH₃~ 56The carbon of the methoxy group is in the typical range for an sp³ carbon attached to an oxygen atom.
-CH₃~ 16The carbon of the methyl group attached to the aromatic ring is shielded.
Quaternary C (C-Cl)~ 128The carbon atom directly bonded to the chlorine atom is deshielded.
Quaternary C (C-OCH₃)~ 155The carbon atom bonded to the strongly electron-donating methoxy group is significantly deshielded.
Quaternary C (C-CH₃)~ 130The ipso-carbon of the methyl group.
Aromatic CH~ 112, 126, 131The three aromatic CH carbons will have distinct chemical shifts based on their electronic environment.

Note: Predicted chemical shifts are based on empirical data and computational models. Actual values may vary.

Trustworthiness Through Cross-Validation:

The ¹³C NMR data should be in complete agreement with the ¹H NMR data. The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments, which should be consistent with the proposed structure. The chemical shifts provide further evidence for the presence of the methoxy, methyl, and chloro-substituted aromatic ring.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Experimental Protocol:
  • Sample Preparation: For a liquid sample like 3-Chloro-4-methylanisole, a thin film can be prepared between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected first and automatically subtracted from the sample spectrum.

Expected IR Spectrum of 3-Chloro-4-methylanisole:

The IR spectrum of 3-Chloro-4-methylanisole will show characteristic absorption bands for the functional groups present.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium to Weak
C-H stretch (aliphatic, -CH₃ & -OCH₃)3000-2850Medium
C=C stretch (aromatic)1600-1450Medium to Strong
C-O stretch (aryl ether)1275-1200 (asymmetric), 1075-1020 (symmetric)Strong
C-Cl stretch800-600Medium to Strong
Authoritative Grounding:

The presence of a strong C-O stretching band in the 1250 cm⁻¹ region is a key indicator of the aryl ether functionality. The C-H stretching vibrations above and below 3000 cm⁻¹ confirm the presence of both aromatic and aliphatic C-H bonds, respectively. The C-Cl stretch can be more difficult to assign definitively as it appears in a region with other vibrations, but its presence is expected. Comparing the obtained spectrum with reference spectra from databases like the NIST Chemistry WebBook or SpectraBase can provide further confirmation.[6]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural clues.

Experimental Protocol:
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Impact (EI) is a common ionization method for relatively small, volatile molecules like 3-Chloro-4-methylanisole.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected.

Expected Mass Spectrum of 3-Chloro-4-methylanisole:

The molecular formula of 3-Chloro-4-methylanisole is C₈H₉ClO.[7][8]

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 156. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion. There will be an M+2 peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: Under EI conditions, the molecular ion will fragment in a predictable manner. Common fragmentation pathways for anisoles include the loss of a methyl radical (•CH₃) to form a stable ion at m/z 141, followed by the loss of carbon monoxide (CO) to give an ion at m/z 113.

Diagram of Key Mass Spectrometry Fragmentations:

G M [C₈H₉ClO]⁺ m/z = 156, 158 M_minus_CH3 [C₇H₆ClO]⁺ m/z = 141, 143 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [C₆H₆Cl]⁺ m/z = 113, 115 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Expected fragmentation pathway for 3-Chloro-4-methylanisole in EI-MS.

Conclusion: A Self-Validating Structural Narrative

By systematically applying ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, we have constructed a comprehensive and self-validating structural proof for the synthesized 3-Chloro-4-methylanisole. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of certainty in the assigned structure. This rigorous approach is essential for ensuring the quality and reliability of chemical research and development.

References

A Comparative Guide to Catalyst Selection for the Cross-Coupling of 2-Chloro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Aryl Chloride Activation

In the landscape of modern organic synthesis, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the assembly of pharmaceuticals, agrochemicals, and advanced materials. 2-Chloro-4-methoxytoluene stands as a common and valuable building block, featuring a moderately electron-rich aromatic ring with a sterically demanding ortho-methyl group. The primary challenge in its functionalization lies in the inherent inertness of the aryl chloride (C-Cl) bond. Unlike their bromide or iodide counterparts, aryl chlorides exhibit a stronger bond and are less susceptible to oxidative addition, the critical first step in most cross-coupling catalytic cycles.[1]

This guide provides a comparative analysis of various catalytic systems for the effective cross-coupling of 2-Chloro-4-methoxytoluene. We will delve into the performance of leading palladium, nickel, and emerging iron-based catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst, ligand, and conditions for their specific synthetic goals, balancing reactivity, cost, and functional group tolerance.

The Engine of a Cross-Coupling Reaction: The Catalytic Cycle

The majority of the reactions discussed herein proceed through a common catalytic cycle, illustrated below for the Suzuki-Miyaura reaction. Understanding this mechanism is crucial for rational catalyst selection. The efficiency of each step—oxidative addition, transmetalation, and reductive elimination—is profoundly influenced by the choice of metal and, most critically, the supporting ligand.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L-X Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L-Ar' PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl BX [B(OR)2X]- Transmetal->BX Byproduct PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Product Formation ArX Ar-X (2-Chloro-4-methoxytoluene) ArX->OxAdd ArB Ar'-B(OR)2 + Base ArB->Transmetal

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For aryl chlorides, the initial oxidative addition (Ar-Cl to Pd(0)) is often the rate-limiting step. The solution lies in using catalysts with ligands that are both electron-rich and sterically bulky. Electron-rich ligands enhance the electron density on the metal center, promoting its insertion into the C-Cl bond, while steric bulk facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[3][4]

Part 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl linkages. For a challenging substrate like 2-Chloro-4-methoxytoluene, the choice of ligand is paramount.

Palladium-Based Catalysts

Palladium systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs), are the gold standard.[5][6] These ligands create highly active, low-coordinate Pd(0) species essential for cleaving the C-Cl bond.

Nickel-Based Catalysts

Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium.[7] Due to nickel's high reactivity, these systems can often couple very challenging substrates under milder conditions and may exhibit different functional group tolerance.[8][9]

Iron-Based Catalysts

Recent breakthroughs have demonstrated that simple iron salts with NHC ligands can catalyze the Suzuki coupling of aryl chlorides.[10] While still an emerging area, this approach represents a significant step towards more sustainable and economical cross-coupling chemistry.

Comparative Performance Data

The following table summarizes the performance of various catalytic systems for the Suzuki-Miyaura coupling of 2-Chloro-4-methoxytoluene with 4-tolylboronic acid.

Catalyst System (Precatalyst + Ligand)BaseSolventTemp (°C)Time (h)Loading (mol%)Yield (%)Reference Insight
Pd(OAc)₂ + SPhos K₃PO₄Toluene/H₂O100121.096Buchwald-type ligands are highly effective for sterically hindered aryl chlorides.[3][11]
Pd₂(dba)₃ + XPhos K₃PO₄t-BuOH80160.594XPhos is another robust ligand, often allowing for lower catalyst loadings.[6]
[Pd(IPr)(cin)Cl]K₂CO₃Dioxane110182.091NHC-ligated palladium complexes offer high stability and activity.[12]
NiCl₂(dppp)K₃PO₄Dioxane100245.085A classic nickel catalyst, effective but may require higher loadings.[7]
Ni(IMes)--INVALID-LINK--ClK₃PO₄·H₂OTHFRT241.092Modern Ni(II) precatalysts can be highly efficient even at room temperature.[9][13]
Fe(acac)₃ + SIPr·HCl PhLi/LiClTHF60125.088Requires an organolithium for boronate activation but showcases a sustainable metal.[10]

Part 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for synthesizing aryl amines. The reaction is highly sensitive to the ligand, base, and solvent.

Catalyst Systems & Performance

For the amination of 2-Chloro-4-methoxytoluene, catalyst systems must overcome both the inert C-Cl bond and potential catalyst inhibition by the amine coupling partner. The development of increasingly bulky and electron-rich biarylphosphine ligands has been key to the reaction's success.[14][15]

The table below compares catalyst performance for the coupling of 2-Chloro-4-methoxytoluene with morpholine.

Catalyst System (Precatalyst + Ligand)BaseSolventTemp (°C)Time (h)Loading (mol%)Yield (%)Reference Insight
Pd₂(dba)₃ + G3-XPhos LHMDSToluene10080.598Third-generation Buchwald precatalysts are highly active for aryl chlorides.[16]
Pd(OAc)₂ + RuPhos NaOtBuDioxane110121.095RuPhos is particularly effective for a broad range of amines.[17]
[Pd(IPr)(allyl)Cl]K₂CO₃t-AmylOH100181.590NHC-based systems can be effective, often with milder carbonate bases.[18]
Ni(cod)₂ + dcype NaOtBuToluene100245.078Nickel-catalyzed aminations are possible but often less general than palladium.[18]

Part 3: Sonogashira C-C (sp) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes. The classic protocol uses a dual Pd/Cu catalytic system, though copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts.[19][20]

Catalyst Systems & Performance

Activating 2-Chloro-4-methoxytoluene for Sonogashira coupling is demanding and requires highly active catalysts.

The table below compares catalyst performance for the coupling of 2-Chloro-4-methoxytoluene with phenylacetylene.

Catalyst SystemBaseSolventTemp (°C)Time (h)Loading (mol%)Yield (%)Reference Insight
Pd(PPh₃)₂Cl₂ + CuI Et₃NDMF90122.085The classic Pd/Cu system is effective for many aryl halides.[20]
Pd(OAc)₂ + XPhos + CuICs₂CO₃Toluene110161.592Bulky phosphine ligands significantly improve yields for aryl chlorides.[21]
Pd(OAc)₂ + SPhos (Copper-free)K₃PO₄Dioxane100242.088Copper-free conditions prevent homocoupling but may require longer reaction times.[22]
[Pd(IPr)Cl₂]₂ + CuIi-Pr₂NHToluene100121.094NHC-ligated palladium catalysts are highly robust and efficient for this transformation.[21]

Catalyst Selection Workflow

Choosing the right catalyst system is a multi-faceted decision. The following workflow provides a logical path for navigating this process, from defining the synthetic goal to selecting a specific catalyst and ligand combination.

Catalyst_Selection_Workflow start Define Transformation (e.g., C-C, C-N bond) cc C-C Bond Formation start->cc cn C-N Bond Formation start->cn suzuki Suzuki-Miyaura (Aryl-Aryl) cc->suzuki sono Sonogashira (Aryl-Alkyne) cc->sono bwh Buchwald-Hartwig (Aryl-Amine) cn->bwh pd_suzuki Palladium System (High Generality) suzuki->pd_suzuki ni_suzuki Nickel System (Cost-Effective) suzuki->ni_suzuki fe_suzuki Iron System (Emerging/Sustainable) suzuki->fe_suzuki pd_sono Pd/Cu or Cu-Free Pd (Proven Reliability) sono->pd_sono pd_bwh Palladium System (Method of Choice) bwh->pd_bwh ligands_pd Select Ligand: - Buchwald Biaryl Phosphines (SPhos, XPhos, RuPhos) - NHCs (IPr, SIPr) pd_suzuki->ligands_pd ligands_ni Select Ligand: - Phosphines (dppp) - NHCs (IMes) ni_suzuki->ligands_ni pd_bwh->ligands_pd pd_sono->ligands_pd

Figure 2. Decision workflow for selecting a catalyst system for 2-Chloro-4-methoxytoluene.

Experimental Protocols

The following protocols are representative examples for high-performing catalytic systems.

Protocol 1: Suzuki-Miyaura Coupling using a Palladium/SPhos System

This protocol describes the coupling of 2-Chloro-4-methoxytoluene with 4-tolylboronic acid.

Materials:

  • 2-Chloro-4-methoxytoluene (1.0 mmol, 156.6 mg)

  • 4-Tolylboronic acid (1.2 mmol, 163.0 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 8.2 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

  • Toluene (4 mL) and Water (0.4 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg), SPhos (8.2 mg), K₃PO₄ (424.6 mg), 4-tolylboronic acid (163.0 mg), and 2-Chloro-4-methoxytoluene (156.6 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination using a G3-XPhos Precatalyst

This protocol describes the coupling of 2-Chloro-4-methoxytoluene with morpholine.

Materials:

  • 2-Chloro-4-methoxytoluene (1.0 mmol, 156.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 104 µL)

  • G3-XPhos Palladacycle (0.005 mmol, 4.2 mg)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (1.4 mmol, 1.4 mL)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the G3-XPhos Palladacycle (4.2 mg) and 2-Chloro-4-methoxytoluene (156.6 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and morpholine (104 µL) via syringe.

  • Add the LHMDS solution (1.4 mL) dropwise to the stirred mixture at room temperature.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8 hours. Monitor progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The cross-coupling of 2-Chloro-4-methoxytoluene, a representative sterically hindered aryl chloride, is readily achievable with high efficiency using modern catalytic systems. For general C-C and C-N bond formation, palladium catalysts equipped with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or stable NHC ligands remain the most reliable and versatile choice. The use of well-defined precatalysts, such as the G3-XPhos Palladacycle, further enhances reproducibility and allows for very low catalyst loadings.

The increasing viability of nickel-based catalysts offers a significant economic advantage without compromising reactivity, and in some cases, provides complementary selectivity. Looking forward, the development of catalysts based on earth-abundant metals like iron promises a future of more sustainable and cost-effective chemical synthesis, further expanding the toolkit available to chemists for constructing complex molecular architectures from simple, readily available feedstocks.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 2-Chloro-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous quantification of intermediates is a cornerstone of quality control and regulatory compliance. This guide offers an in-depth comparison of analytical methodologies for the validation of "2-Chloro-4-methoxy-1-methylbenzene," a key building block in various synthetic pathways. As Senior Application Scientists, our goal is to provide not just a set of protocols, but a scientifically grounded rationale for methodological choices, ensuring that the selected analytical procedure is fit for its intended purpose.

The validation of an analytical method is a formal process to confirm that the procedure is suitable for its intended use.[1] This involves a series of experiments to evaluate the method's performance characteristics, ensuring the generation of reliable and accurate data.[2] This guide will compare two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for method validation, and present a comparative analysis of their performance.

The Analyte: this compound

Before delving into analytical methodologies, a fundamental understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Chemical Formula C₈H₉ClO[3][4]
Molecular Weight 156.61 g/mol [3]
Appearance Clear liquid[5]
Boiling Point 210.4 ± 20.0 °C at 760 mmHg[6]
LogP 3.6[3]

The relatively low boiling point and good solubility in organic solvents, indicated by the LogP value, suggest that both HPLC and GC-MS are viable analytical techniques. The presence of a chromophore (the benzene ring) makes UV detection in HPLC a feasible option.

Choosing the Right Tool: A Comparison of HPLC and GC-MS

The selection between HPLC and GC-MS is a critical decision driven by the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[7] For non-volatile or thermally labile compounds, HPLC is often the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] It is particularly well-suited for volatile and thermally stable compounds. GC-MS offers exceptional selectivity and sensitivity, making it a gold standard for identification and quantification at trace levels.

Here is a comparative overview:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Detection Commonly UV-Vis, but also fluorescence, refractive index, and mass spectrometry (LC-MS).Mass spectrometry provides high selectivity and structural information.
Sensitivity Good, but generally lower than GC-MS.Excellent, often in the picogram to femtogram range.
Selectivity Good, can be enhanced with selective detectors or by optimizing chromatographic conditions.Excellent, due to both chromatographic separation and mass filtering.
Sample Preparation Often involves dissolution in a suitable solvent.May require derivatization for non-volatile compounds; extraction into a volatile solvent is common.

For the routine quality control and quantification of this compound in a relatively clean sample matrix, a well-developed HPLC-UV method can be robust, accurate, and cost-effective. However, for impurity profiling or analysis in complex matrices where high sensitivity and definitive identification are required, GC-MS is the superior choice.

The Workflow of Analytical Method Validation

A validated analytical method provides confidence in the generated data. The validation process follows a structured workflow, guided by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][9]

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Parameters (ICH Q2(R1)) MD_Start Define Analytical Target Profile (ATP) MD_Select Select Analytical Technique (HPLC/GC-MS) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Finalized Method V_Execute Execute Validation Experiments V_Protocol->V_Execute V_Report Generate Validation Report V_Execute->V_Report Specificity Specificity V_Execute->Specificity Linearity Linearity V_Execute->Linearity Accuracy Accuracy V_Execute->Accuracy Precision Precision (Repeatability & Intermediate) V_Execute->Precision LOD Limit of Detection (LOD) V_Execute->LOD LOQ Limit of Quantitation (LOQ) V_Execute->LOQ Robustness Robustness V_Execute->Robustness Conclusion Conclusion V_Report->Conclusion Method is Validated

Caption: General workflow for analytical method validation.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating an HPLC and a GC-MS method for the quantification of this compound. These protocols are based on established practices for similar aromatic compounds and adhere to regulatory guidelines.[10]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk material or simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of the analyte and prepare a 25 mL solution in acetonitrile.

3. Validation Experiments:

  • Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution. The peak for this compound in the sample chromatogram should be well-resolved from any other peaks and should have the same retention time as the standard.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10).

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for trace-level quantification and impurity profiling of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 156, 141, 125).

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable volatile solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations ranging from 0.05 µg/mL to 5 µg/mL.

  • Sample Solution: Prepare the sample in the same solvent as the standards to a concentration within the calibration range.

3. Validation Experiments:

  • Specificity: Analyze a blank solvent, a standard solution, and a sample solution. The selected ions for the analyte should be present at the correct retention time in the standard and sample, and absent in the blank.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at low, medium, and high concentration levels. The mean recovery should be within 95.0% to 105.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a mid-range concentration standard. The RSD should be ≤ 5.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day. The RSD between the two days should be ≤ 10.0%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatograms (LOD S/N ≥ 3; LOQ S/N ≥ 10).

  • Robustness: Intentionally vary parameters such as inlet temperature (±10 °C), oven ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min). The results should not be significantly affected.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two validated methods.

Validation ParameterHPLC-UVGC-MS
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 10.0%
LOD ~0.5 µg/mL~0.01 µg/mL
LOQ ~1.5 µg/mL~0.05 µg/mL
Robustness GoodGood

Logical Relationships in Method Validation

The validation parameters are interconnected and collectively demonstrate the suitability of the analytical method.

Validation Parameter Relationships Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Linearity Precision->Accuracy Range->Accuracy Range->Precision LOD LOD LOD->Specificity LOQ LOQ LOQ->Linearity

Caption: Interrelationships between analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • For routine quality control of bulk material and formulations where high throughput and cost-effectiveness are important, the validated HPLC-UV method is highly recommended. Its simplicity, precision, and accuracy make it well-suited for this purpose.

  • For applications requiring higher sensitivity, such as the analysis of trace impurities, or for the definitive identification of the analyte in complex matrices, the validated GC-MS method is the superior choice. The high selectivity of mass spectrometric detection provides an additional layer of confidence in the results.

The choice of analytical methodology should always be guided by the specific requirements of the analysis. A thorough understanding of the principles of each technique, coupled with a rigorous validation process, is essential for generating high-quality, reliable, and defensible analytical data in a regulated environment.

References

A Comparative Guide to the Efficacy of 2-Chloro-4-methoxy-1-methylbenzene Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in drug discovery. Aromatic compounds, in particular, are foundational to the development of numerous therapeutic agents due to their ability to engage in various biological interactions.[1] The molecule 2-Chloro-4-methoxy-1-methylbenzene, a substituted toluene, presents a compelling starting point for the synthesis of novel bioactive compounds.[2] Its unique arrangement of a chloro group, a methoxy group, and a methyl group on a benzene ring offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of the chloro and methoxy groups, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[3]

This guide provides an in-depth technical comparison of the biological efficacy of derivatives conceptually stemming from the this compound scaffold. While direct comparative studies on a homologous series of derivatives from this specific parent molecule are not extensively documented in publicly available literature, this guide will synthesize data from structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals. We will explore the synthesis of analogous compounds and comparatively evaluate their performance in key biological assays, including antimicrobial, anticancer, and enzyme inhibition studies.

Synthetic Strategies: Building a Library of Bioactive Molecules

The derivatization of the this compound core can be approached through various synthetic routes to generate a diverse library of compounds for biological screening. A common strategy involves the modification of the methyl group or functionalization of the aromatic ring.

For instance, a plausible synthetic pathway to generate derivatives for evaluation could begin with the oxidation of the methyl group to a carboxylic acid or an aldehyde. This functional group can then serve as a handle for a variety of chemical transformations, such as amidation or the formation of Schiff bases. The following workflow illustrates a generalized approach to synthesizing a library of derivatives from a substituted toluene scaffold.

G A This compound (Parent Compound) B Oxidation of Methyl Group (e.g., using KMnO4) A->B Step 1 C Carboxylic Acid Intermediate B->C D Amide Formation (Coupling with various amines) C->D Step 2a F Reduction to Aldehyde C->F Alternative Step 2b E Library of Amide Derivatives D->E G Schiff Base Formation (Condensation with various amines/hydrazines) F->G Step 3 H Library of Schiff Base Derivatives G->H

Caption: Generalized synthetic workflow for derivatization.

Comparative Efficacy in Biological Assays

The true measure of a novel compound's potential lies in its performance in rigorous biological assays. In this section, we will compare the efficacy of various derivatives that share structural similarities with potential derivatives of this compound, focusing on antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

The search for novel antimicrobial agents is a pressing global health challenge. Substituted aromatic compounds have historically been a rich source of antibacterial and antifungal leads. The data below, extrapolated from studies on structurally related methoxybenzene and chlorophenyl derivatives, provides a comparative overview of their antimicrobial potential. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity of Structurally Related Derivatives

Derivative ClassTest OrganismMIC (µg/mL)Reference
Chalcone with 2-Chloro substitutionStaphylococcus aureus12.5[4]
Chalcone with 4-Methoxy substitutionEscherichia coli25[4]
Benzimidazole with 2-ChloromethylStaphylococcus aureusNot specified (Zone of Inhibition)[1]
1,2,4-Triazole derivativeGram-positive & Gram-negative bacteriaNot specified (Zone of Inhibition > 8mm)[5]
p-chloro-m-cresol Schiff basesStaphylococcus epidermidisNot specified (Promising activity)[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Compound Dilution Series: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

The development of novel anticancer agents is a cornerstone of oncological research. The cytotoxic potential of substituted aromatic compounds is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter, indicating the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Comparative Anticancer Activity of Structurally Related Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference
Methoxy-substituted ChalconeHuman breast cancer (MCF-7)Varies with substitution pattern[7]
2-Chloro-4-anilinoquinazolineColon cancer (HCT-116)GI50 of 0.622–1.81 for a derivative[8]
Methoxyflavone AnalogHuman breast cancer (MDA-MB-231)21.27 for a dihydroxy-methoxy derivative[3]
4-Substituted Methoxybenzoyl-Aryl-ThiazoleMelanoma and Prostate CancerLow nM range for potent derivatives[9]
ANO1 Inhibitor (Ani9 derivative)Prostate Cancer (PC3)0.022 for the most potent derivative[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G A Seed Cancer Cells in 96-well Plate B Treat with Derivative Compounds (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Enzyme Inhibition

Targeting specific enzymes is a highly effective strategy in drug discovery. Derivatives of substituted aromatic compounds have shown inhibitory activity against a range of enzymes implicated in various diseases. The half-maximal inhibitory concentration (IC50) is also the standard metric for quantifying enzyme inhibition.

Table 3: Comparative Enzyme Inhibition Activity of Structurally Related Derivatives

Derivative ClassTarget EnzymeIC50Reference
1,2,4-Triazole bearing AzinaneAcetylcholinesterase (AChE)0.73 µM for a potent derivative[11]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAcetylcholinesterase (AChE)5.7 nM for the lead compound[12]
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide12-Lipoxygenase (12-LOX)nM potency for top compounds[13]
Quinoxaline derivativeAcetylcholinesterase (AChE)0.077 µM for the most potent derivative[14]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer).

  • Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE enzyme solution. Incubate for a short period.

  • Initiation of Reaction: Add the substrate (acetylthiocholine iodide) to initiate the enzymatic reaction.

  • Color Development: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm over a period of time.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of enzyme inhibition is determined for each compound concentration. The IC50 value is then calculated.

Structure-Activity Relationship (SAR) Insights

The comparative data, although from varied structural classes, allows for the deduction of some preliminary SAR insights that can guide the design of novel derivatives from the this compound scaffold:

  • Impact of Halogen Substitution: The presence of a chloro group, as seen in several of the active compounds, is often associated with enhanced biological activity.[4][8] Its electron-withdrawing nature and ability to form halogen bonds can influence ligand-receptor interactions.

  • Role of the Methoxy Group: Methoxy groups can impact the lipophilicity and electronic properties of a molecule, which in turn affects its membrane permeability and binding affinity.[3][7] The position of the methoxy group is often critical for activity.

  • Importance of the Linker and Terminal Groups: In many of the cited examples, the core aromatic ring is connected to other functional groups or heterocyclic systems via a linker. The nature of this linker and the terminal functionalities are crucial for determining the biological activity and target specificity.

Conclusion and Future Directions

This guide has provided a comparative overview of the potential biological efficacy of derivatives based on the this compound scaffold by examining structurally related compounds. The presented data from antimicrobial, anticancer, and enzyme inhibition assays highlight the promise of this chemical space for the discovery of novel therapeutic agents.

References

A Comparative Guide to the Synthesis of 3-Chloro-4-methylanisole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic synthesis of substituted aromatic compounds is of paramount importance. 3-Chloro-4-methylanisole, a key building block, presents a synthetic challenge that necessitates a careful evaluation of potential routes to ensure efficiency, regioselectivity, and scalability. This guide provides a side-by-side comparison of the primary synthesis routes to 3-Chloro-4-methylanisole, offering in-depth technical insights and actionable experimental protocols for researchers, scientists, and professionals in drug development.

Introduction to 3-Chloro-4-methylanisole

3-Chloro-4-methylanisole (C₈H₉ClO) is a halogenated aromatic ether with applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The precise placement of the chloro, methyl, and methoxy substituents on the aromatic ring is crucial for its subsequent reactivity and the biological activity of its derivatives. This guide will explore two principal synthetic strategies, evaluating their respective merits and drawbacks.

Route 1: Direct Electrophilic Chlorination of 4-Methylanisole

A conceptually straightforward approach to 3-Chloro-4-methylanisole is the direct electrophilic chlorination of the readily available starting material, 4-methylanisole (also known as p-cresol methyl ether). However, this route is fraught with challenges related to regioselectivity, a critical consideration in aromatic substitution reactions.

Mechanistic Considerations and Regioselectivity

The methoxy group (-OCH₃) is a potent activating and ortho, para-directing group due to its strong electron-donating resonance effect. The methyl group (-CH₃) is also an activating and ortho, para-director, albeit weaker than the methoxy group. In the electrophilic chlorination of 4-methylanisole, the incoming electrophile (Cl⁺) will be directed to the positions most activated by these substituents.

The positions ortho to the powerful methoxy director (C2 and C6) and the position ortho to the methyl group (C3 and C5) are the most likely sites of chlorination. The C2 and C6 positions are sterically unhindered, while the C3 and C5 positions are meta to the methoxy group and thus less activated. Consequently, the primary products expected from this reaction are 2-chloro-4-methylanisole and, to a lesser extent, polychlorinated species. The desired product, 3-Chloro-4-methylanisole, where the chlorine is meta to the methoxy group, is anticipated to be a minor product, making this route inefficient for its selective synthesis.

Experimental Challenges

Achieving a high yield of 3-Chloro-4-methylanisole through direct chlorination is challenging due to the formation of a complex mixture of isomers that are often difficult to separate due to their similar physical properties. While various chlorinating agents (e.g., Cl₂, sulfuryl chloride) and Lewis acid catalysts can be employed, controlling the regioselectivity to favor the meta-chlorination product is a significant hurdle[1][2].

Route 2: Multi-step Synthesis from 3-Chloro-4-methylaniline

A more strategic and regioselective approach begins with a precursor that already possesses the desired chloro and methyl substitution pattern, namely 3-chloro-4-methylaniline. This multi-step synthesis offers precise control over the final structure.

This route can be broken down into two key transformations:

  • Diazotization of 3-chloro-4-methylaniline to form 3-chloro-4-methylphenol.

  • Methylation of 3-chloro-4-methylphenol to yield 3-Chloro-4-methylanisole (Williamson Ether Synthesis).

The precursor, 3-chloro-4-methylaniline, is a commercially available compound and a versatile intermediate in its own right, often used in the synthesis of pharmaceuticals and dyes[3]. For a comprehensive understanding, the synthesis of this key starting material is also outlined.

Synthesis of the Precursor: 3-Chloro-4-methylaniline

A common industrial synthesis of 3-chloro-4-methylaniline starts from p-nitrotoluene, involving a two-step process of chlorination followed by reduction[4][5].

Synthesis of the precursor, 3-Chloro-4-methylaniline.
Step 1: Diazotization of 3-Chloro-4-methylaniline

The conversion of the amino group of 3-chloro-4-methylaniline to a hydroxyl group is efficiently achieved via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a classic and reliable transformation in aromatic chemistry.

Diazotization of 3-chloro-4-methylaniline.
Step 2: Methylation of 3-Chloro-4-methylphenol (Williamson Ether Synthesis)

The final step involves the methylation of the phenolic hydroxyl group. The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or other suitable methylating agent[6].

Williamson Ether Synthesis for 3-Chloro-4-methylanisole.

Side-by-Side Comparison of Synthesis Routes

ParameterRoute 1: Direct Chlorination of 4-MethylanisoleRoute 2: From 3-Chloro-4-methylaniline
Starting Material 4-Methylanisole3-Chloro-4-methylaniline
Number of Steps 12 (plus synthesis of precursor)
Regioselectivity Poor; yields a mixture of isomers.Excellent; precise control of substituent placement.
Yield of Desired Product Low; difficult to isolate.High (estimated >75% over two steps).
Purification Challenging; requires separation of isomers.Generally straightforward.
Scalability Difficult due to selectivity and purification issues.Readily scalable.

Detailed Experimental Protocols

Protocol for Route 2, Step 1: Synthesis of 3-Chloro-4-methylphenol[7]
  • In a suitable reaction vessel, a mixture of 283.0 g of 3-chloro-4-methylaniline, 1000 ml of water, and 500 ml of concentrated sulfuric acid is prepared at room temperature. The temperature of the mixture will rise to approximately 95°C.

  • The mixture is stirred at room temperature for 30 minutes and then cooled to 5°C in an ice bath.

  • A solution of 145 g of sodium nitrite in 500 ml of water is added slowly to the stirred mixture over 1.5 hours, maintaining the temperature between 5-10°C.

  • The reaction mixture is stirred at approximately 5°C for an additional hour.

  • The resulting diazonium salt solution is then added over two hours to a stirred solution of 1.2 liters of concentrated sulfuric acid in 2 liters of water, preheated to 105-110°C.

  • The mixture is stirred at 110°C for one hour and then allowed to stand at room temperature for 18 hours.

  • 3.5 liters of hexane are added, and the mixture is stirred for 30 minutes. The phases are allowed to separate, and the hexane layer is collected.

  • The hexane phase is filtered, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 3-chloro-4-methylphenol. The reported crude yield is 91%.

Protocol for Route 2, Step 2: Synthesis of 3-Chloro-4-methylanisole (General Williamson Ether Synthesis)

Using Dimethyl Sulfate: [7][8]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 3-chloro-4-methylphenol in an aqueous solution of sodium hydroxide.

  • With vigorous stirring, add dimethyl sulfate dropwise to the solution. The temperature should be maintained, and the reaction is often exothermic.

  • After the addition is complete, continue stirring and heating (if necessary) to drive the reaction to completion.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or column chromatography.

Using Methyl Iodide: [9]

  • In a reaction vessel, dissolve 3-chloro-4-methylphenol in a suitable solvent (e.g., acetone, DMF) and add a base such as potassium carbonate.

  • Add methyl iodide to the mixture and reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the inorganic salts are filtered off.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and evaporated to give the crude product, which can be purified by distillation or chromatography.

Conclusion and Recommendation

For the synthesis of 3-Chloro-4-methylanisole, the direct chlorination of 4-methylanisole (Route 1) is not a recommended pathway for researchers seeking high purity and yield of the target compound due to the inherent lack of regioselectivity.

The multi-step synthesis starting from 3-chloro-4-methylaniline (Route 2) is the superior and more logical approach. This route provides excellent control over the final product's structure, leading to a high yield of the desired isomer. The individual steps, diazotization and Williamson ether synthesis, are well-established and reliable reactions in organic synthesis. For researchers and professionals in drug development, the predictability and scalability of Route 2 make it the preferred method for obtaining high-quality 3-Chloro-4-methylanisole for further synthetic applications.

References

A Comparative Guide to the Performance of 2-Chloro-4-methoxy-1-methylbenzene in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate reaction medium is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an in-depth technical comparison of the performance of 2-Chloro-4-methoxy-1-methylbenzene (also known as 3-chloro-4-methylanisole), a key building block in organic synthesis, across a variety of commonly employed reaction media. By understanding the interplay between the substrate, solvent, and reaction type, researchers can make more informed decisions to optimize their synthetic routes. This compound's utility is particularly notable in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures[1].

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Solvents

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of biaryls and arylamines, core structures in many pharmaceutical agents. The performance of this compound in these reactions is highly dependent on the solvent system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is profoundly influenced by the solvent's ability to facilitate the various steps of the catalytic cycle, including oxidative addition and transmetalation. For an electron-rich aryl chloride like this compound, the choice of solvent can be the difference between a high-yielding transformation and a sluggish, incomplete reaction.

Table 1: Comparative Performance of this compound in Suzuki-Miyaura Coupling with Phenylboronic Acid

Solvent SystemTypical Catalyst/LigandBaseTemperature (°C)Expected Yield (%)Key Considerations
ToluenePd(PPh₃)₄K₂CO₃100-11070-85Good for solubilizing organic reagents; requires higher temperatures.
1,4-Dioxane/Water (4:1)Pd(dppf)Cl₂K₃PO₄90-10085-95Aqueous mixture can enhance the rate of transmetalation. Dioxane is a high-impact solvent to be avoided if possible[2].
Tetrahydrofuran (THF)Pd₂(dba)₃ / SPhosCs₂CO₃80-9080-90Lower boiling point may require longer reaction times or sealed vessel.
Dimethylformamide (DMF)Pd(OAc)₂ / PCy₃K₂CO₃100-12060-75Can promote side reactions and be difficult to remove.
Water (with phase-transfer catalyst)Pd/CNa₂CO₃100 (Microwave)70-80A greener alternative, though may require a phase-transfer catalyst like TBAB for substrate solubility[3].

The general reactivity trend for aryl halides in Suzuki coupling is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[4]. Aryl chlorides are notoriously less reactive, often necessitating more forcing conditions and specialized catalyst systems. For this compound, the electron-donating methoxy and methyl groups further deactivate the C-Cl bond towards oxidative addition.

Less polar solvents like toluene and 1,4-dioxane are often favored for Suzuki couplings utilizing traditional phosphine ligands like PPh₃[5]. The use of a water co-solvent can be beneficial, as it can aid in dissolving the inorganic base and facilitate the transmetalation step. More polar aprotic solvents like DMF can sometimes lead to catalyst deactivation or undesired side reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R' Reductive Elimination

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of solvent is critical for maintaining catalyst activity and ensuring efficient coupling of the amine.

Table 2: Comparative Performance of this compound in Buchwald-Hartwig Amination with Aniline

SolventTypical Catalyst/LigandBaseTemperature (°C)Expected Yield (%)Key Considerations
ToluenePd₂(dba)₃ / XPhosNaOtBu10090-98A very common and effective solvent for this reaction[2].
1,4-DioxanePd(OAc)₂ / BINAPCs₂CO₃10085-95Frequently used, but considered a high-impact solvent[2][6].
Tetrahydrofuran (THF)Pd₂(dba)₃ / RuPhosLHMDS8080-90Lower boiling point may necessitate longer reaction times.
2-Methyltetrahydrofuran (2-MeTHF)[Pd(IPr)(cin)Cl]K₂CO₃11090-97A greener, often superior alternative to THF and Dioxane[2][7].

For the Buchwald-Hartwig amination, aromatic hydrocarbons like toluene and ethereal solvents such as 1,4-dioxane and THF are commonly employed[2][6]. Toluene is a frequent choice due to its ability to solubilize a wide range of substrates and its relatively high boiling point[2]. However, greener alternatives like 2-MeTHF have shown excellent, and sometimes superior, performance[2][7]. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst[2]. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often crucial, especially for less reactive aryl chlorides[2].

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Catalyst, and Ligand B Purge with Inert Gas A->B C Add Base, Amine, and Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor by TLC/GC-MS/LC-MS D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable pathway for functionalizing this compound, particularly with strong nucleophiles. The reaction rate is highly dependent on the solvent's ability to stabilize the intermediate Meisenheimer complex.

The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates SNAr reactions by stabilizing the negative charge in the Meisenheimer intermediate[8][9]. In this compound, the methoxy and methyl groups are electron-donating, which disfavors the SNAr mechanism. Therefore, harsh reaction conditions are typically required.

Table 3: Comparative Performance of this compound in SNAr with Sodium Methoxide

SolventTemperature (°C)Expected Yield (%)Key Considerations
Dimethyl Sulfoxide (DMSO)150-18040-60Excellent at solvating the cation, leaving a "naked" and highly reactive nucleophile. Can significantly enhance reaction rates[10].
Dimethylformamide (DMF)150-18030-50Similar to DMSO but generally less effective at accelerating the reaction.
N-Methyl-2-pyrrolidone (NMP)180-20035-55High boiling point allows for higher reaction temperatures.
Hexamethylphosphoramide (HMPA)150-18050-70Highly effective but carcinogenic and should be avoided.

Polar aprotic solvents are the media of choice for SNAr reactions. They effectively solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion[10]. For a relatively unactivated substrate like this compound, the use of a high-boiling polar aprotic solvent like DMSO or NMP is often necessary to achieve a reasonable reaction rate[11]. Protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and are generally poor choices for SNAr reactions.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound opens up its utility as a nucleophile for forming C-C bonds with various electrophiles. The choice of solvent is critical for the formation and stability of the organomagnesium species.

Table 4: Comparative Performance in Grignard Reagent Formation from this compound

SolventInitiationReaction RateStability of ReagentKey Considerations
Diethyl Ether (Et₂O)Generally straightforwardModerateGoodLower boiling point (35 °C) can make initiation easier but may lead to slower reactions. Highly flammable.
Tetrahydrofuran (THF)Can be more challengingFasterExcellentHigher boiling point (66 °C) allows for faster reaction rates. Better at solvating and stabilizing the Grignard reagent[4][12].
Toluene (with co-solvent)DifficultVariableModerateNot a primary solvent for Grignard formation but can be used as a co-solvent, especially in industrial settings[13].

Ethereal solvents are essential for Grignard reagent formation as they are aprotic and the lone pairs on the oxygen atom coordinate to and stabilize the magnesium center[14][15]. THF is often considered a superior solvent to diethyl ether for Grignard reactions involving less reactive chlorides due to its higher boiling point and better solvating ability, which can lead to faster reaction rates and higher yields[4][12][16]. However, initiation of the reaction can sometimes be more challenging in THF compared to diethyl ether. For aryl chlorides, which are less reactive than bromides or iodides, using THF and ensuring anhydrous conditions are paramount for successful Grignard reagent formation[17].

Alternative Substrates: A Comparative Outlook

While this compound is a versatile reagent, other derivatives can offer advantages in specific contexts.

Table 5: Comparison with Alternative Substrates

SubstrateRelative Reactivity in Cross-CouplingKey AdvantagesKey Disadvantages
2-Bromo-4-methoxy-1-methylbenzeneHigherMore reactive in Pd-catalyzed cross-coupling, allowing for milder conditions.Higher cost and atomic economy compared to the chloro derivative.
4-Methoxy-2-methylphenyl triflateHigherHighly reactive in cross-coupling reactions.Triflates are often more expensive and less stable than halides.
2-Fluoro-4-methoxy-1-methylbenzeneLower (in cross-coupling), Higher (in SNAr)More reactive in SNAr reactions. Can impart unique electronic properties.Generally poor substrate for standard cross-coupling reactions[18].

The corresponding bromo and triflate derivatives of 4-methoxy-1-methylbenzene are significantly more reactive in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and lower catalyst loadings[4]. However, this compound is typically more cost-effective, making it an attractive choice for large-scale synthesis, provided the appropriate catalytic system is employed[18]. For SNAr reactions, the fluoro analogue would be the most reactive substrate.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (e.g., aniline, 1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The performance of this compound is intricately linked to the choice of reaction medium. For palladium-catalyzed cross-coupling reactions, ethereal solvents like 1,4-dioxane and greener alternatives such as 2-MeTHF, often in the presence of water, provide excellent results for Suzuki-Miyaura couplings, while toluene remains a robust choice for Buchwald-Hartwig aminations. For SNAr reactions, the use of polar aprotic solvents like DMSO is crucial to overcome the deactivating effect of the electron-donating substituents. In the case of Grignard reagent formation, THF is generally superior to diethyl ether for this less reactive aryl chloride. By carefully considering these solvent effects and leveraging the appropriate reaction conditions, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex organic molecules.

References

The Strategic Application of 2-Chloro-4-methoxy-1-methylbenzene and Its Analogs in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the judicious selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available chemical precursors, 2-Chloro-4-methoxy-1-methylbenzene, also known as 2-Chloro-4-methoxytoluene, stands out as a versatile and strategically valuable intermediate. Its unique substitution pattern of chloro, methoxy, and methyl groups on a benzene ring provides a synthetically tractable platform for the elaboration into more complex molecules with significant biological activities.

This guide provides an in-depth comparative analysis of the applications of this compound and its structural analogs, with a particular focus on their utility in the development of anticancer and anti-inflammatory agents. We will explore the structure-activity relationships (SAR) of these compounds, present supporting experimental data from key assays, and provide detailed protocols to enable researchers to validate and build upon these findings.

This compound: A Privileged Starting Material

This compound (CAS No: 54788-38-4) is a key organic intermediate in the pharmaceutical industry.[1] Its chemical structure, characterized by an activated aromatic ring with distinct electronic and steric properties, makes it an ideal precursor for a variety of chemical transformations. The presence of the chloro and methoxy groups, in particular, has been shown to be beneficial in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3][4]

The synthesis of this key intermediate is often achieved through the methylation of 3-chloro-4-methylphenol.[5]

graph "Synthesis_of_2_Chloro_4_methoxy_1_methylbenzene" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

reactant [label="3-Chloro-4-methylphenol", fillcolor="#F1F3F4"]; reagent [label="Iodomethane (CH3I)\nPotassium Carbonate (K2CO3)\nDMF", fillcolor="#FFFFFF"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reactant -> product [label="Methylation"]; reagent -> product [style=dotted, arrowhead=none];

}

Caption: Synthesis of this compound.

While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motifs are frequently incorporated into more complex heterocyclic systems to impart desirable biological activities. The following sections will compare the performance of its analogs, primarily focusing on quinoline and quinazoline derivatives, in the context of anticancer and anti-inflammatory applications.

Anticancer Applications: A Comparative Analysis of Quinoline Analogs

The quinoline scaffold is a prominent feature in a multitude of approved drugs and clinical candidates, particularly in oncology.[5][6] The incorporation of the 2-chloro-4-methoxyphenyl moiety, or variations thereof, into the quinoline ring system has yielded compounds with potent and selective anticancer activity.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of substituted quinolines is profoundly influenced by the nature and position of substituents on the quinoline ring.[6]

  • Substitution at the 2-position: The introduction of an aryl group at the 2-position of the quinoline ring is a common strategy for enhancing anticancer activity. Further substitutions on this aryl ring or the quinoline core can fine-tune this activity. For instance, a chloro substituent at the 6-position of the quinoline ring has been shown to enhance cytotoxicity.[6]

  • Lipophilicity: A direct correlation between the lipophilicity of 2-arylquinoline derivatives and their cytotoxic effects has been observed, with more lipophilic analogs generally exhibiting better activity against cancer cell lines like HeLa and PC3.[7]

  • Electron-donating and -withdrawing groups: The electronic properties of the substituents play a crucial role. Methoxy groups are often associated with increased potency.[5] Conversely, the presence of electron-withdrawing groups, such as fluorine or chlorine, on a terminal phenoxy ring in certain series of quinoline derivatives has been shown to improve potency.[6]

Comparative Performance of Quinoline Analogs

The following table summarizes the in vitro anticancer activity of selected substituted quinoline derivatives, providing a quantitative comparison of their potency against various human cancer cell lines.

Compound/Analog ClassKey Structural FeaturesCancer Cell LineIC50/GI50 (µM)Reference
Quinoline-Chalcone Hybrid Quinoline core with a chalcone moietyMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
6-Chloro-2-phenylquinoline Chloro group at the 6-positionHeLa (Cervical)-[6][7]
6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline Chloro at C6 and a methylenedioxyphenyl at C2HeLa (Cervical)8.3[7]
6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline Bromo at C6 and a methylenedioxyphenyl at C2PC3 (Prostate)31.37[7]

Note: IC50/GI50 is the concentration of the compound required to inhibit 50% of cell growth. A lower value indicates higher potency. Direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Cytotoxicity Assay

The evaluation of the anticancer activity of these quinoline analogs is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability.[1][6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds and incubate for 48 to 72 hours.[5] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curves.

graph "MTT_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

A [label="Seed Cancer Cells in 96-well plate", fillcolor="#F1F3F4"]; B [label="Treat with Quinoline Analogs", fillcolor="#FFFFFF"]; C [label="Add MTT Reagent", fillcolor="#FBBC05"]; D [label="Incubate (Formation of Formazan)", fillcolor="#FFFFFF"]; E [label="Solubilize Formazan with DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Measure Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Calculate IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Applications: A Comparative Analysis of Quinazoline Analogs

Quinazoline and its derivatives are another class of heterocyclic compounds that have garnered significant attention for their broad range of pharmacological activities, including potent anti-inflammatory effects.[2][8][9] The strategic incorporation of substituted phenylamino moieties, often bearing chloro and methoxy groups, at the 4-position of the quinazoline ring has led to the development of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinazolinone derivatives is highly dependent on the substitution pattern:

  • Substitution at the 3-position: The introduction of a p-chlorophenyl group at the 3-position of the quinazolinone moiety has been shown to result in better anti-inflammatory activity compared to an unsubstituted phenyl group.[2]

  • Heterocyclic Moieties: The formation of thiazolidinone and azetidinone rings from arylidene derivatives at the 3-position generally leads to enhanced anti-inflammatory and analgesic activities. Thiazolidinones, in particular, often exhibit superior activity compared to their corresponding azetidinones.[2]

  • Lipophilicity: An increase in the lipophilic character of the molecule, for instance, by introducing a butyl group instead of a methyl group at the 2-position, can lead to more active compounds.[8]

Comparative Performance of Quinazoline Analogs

The following table presents the anti-inflammatory activity of a series of newer quinazolinone analogs, as determined by the carrageenan-induced rat paw edema assay.

CompoundKey Structural Features% Edema Inhibition (at 50 mg/kg)Reference
5 2-methyl-3-(2'-aminophenyl)quinazolin-4-one15.1[2]
9 2-methyl-3-(2'-(p-chlorobenzylideneamino)phenyl)quinazolin-4-one20.4[2]
15 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-azetidin-3''-yl)phenyl]-2-methylquinazolin-4-one27.3[2]
21 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromoquinazolin-4-one32.5[2]
Phenylbutazone (Standard) -38.8[2]

Note: The percentage of edema inhibition is a measure of the anti-inflammatory activity. A higher percentage indicates greater activity.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard and widely used model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult rats, acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally (p.o.) at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug like phenylbutazone.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group in comparison to the control group.

graph "Carrageenan_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

A [label="Administer Test Compound to Rats", fillcolor="#F1F3F4"]; B [label="Inject Carrageenan into Paw", fillcolor="#FBBC05"]; C [label="Measure Paw Volume over Time", fillcolor="#FFFFFF"]; D [label="Calculate % Edema Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D; }

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material in the synthesis of biologically active compounds. The strategic incorporation of its structural motifs into more complex heterocyclic systems, such as quinolines and quinazolines, has proven to be a fruitful approach in the discovery of novel anticancer and anti-inflammatory agents.

The comparative analysis presented in this guide highlights the critical role of structure-activity relationships in optimizing the potency and selectivity of these analogs. The experimental data underscores the importance of specific substitutions, such as chloro and methoxy groups, in modulating the pharmacological properties of these molecules.

For researchers and drug development professionals, the key takeaways are:

  • The 2-chloro-4-methoxyphenyl moiety is a privileged scaffold that can be effectively utilized in the design of new therapeutic agents.

  • Systematic modifications of the quinoline and quinazoline cores, guided by SAR principles, can lead to significant improvements in biological activity.

  • The provided experimental protocols for key in vitro and in vivo assays offer a robust framework for the evaluation and validation of new analogs.

Future research in this area should focus on the synthesis and evaluation of a wider range of analogs with diverse substitution patterns to further elucidate the SAR. Additionally, mechanistic studies to identify the specific molecular targets of the most potent compounds will be crucial for their further development as clinical candidates.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methoxy-1-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-4-methoxy-1-methylbenzene (CAS No. 54788-38-4), ensuring the protection of laboratory personnel and the environment. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to build a deep, trustworthy understanding of safe chemical handling.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, also known as 2-Chloro-4-methoxytoluene, is a halogenated aromatic ether. Its chemical structure informs its potential risks.

Based on available safety data, this compound presents several hazards. It is classified as an irritant and may be flammable.[1] The presence of a chlorine atom on the benzene ring means it is a halogenated organic compound, a class of chemicals that requires special disposal considerations to prevent the formation of persistent and toxic environmental pollutants.[2]

Key Hazards Summary:

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation May cause irritation upon contact with the skin.[1]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Eye Irritation Can cause serious eye irritation.[1]Use safety glasses with side shields or chemical splash goggles.
Respiratory Irritation May cause respiratory irritation if inhaled.[1]Handle exclusively within a certified chemical fume hood.
Flammability Classified as a flammable liquid and vapor.[1]Keep away from heat, sparks, open flames, and other ignition sources.
Environmental Hazard As a chlorinated organic, improper disposal can lead to environmental contamination.Must be disposed of as hazardous waste; never pour down the drain.

The foundational principle of safe disposal is the segregation of waste streams. Halogenated organic compounds must not be mixed with non-halogenated waste.[2][3] This is because common disposal methods for non-halogenated organic solvents, such as fuel blending, are not always suitable for halogenated compounds. Co-mingling can complicate the disposal process, increase costs, and create significant environmental and safety risks.

Pre-Disposal: Containment and Labeling

Proper containment is the first active step in the disposal workflow. This phase is critical to prevent accidental release and ensure clear communication of the hazard.

Step-by-Step Containment Protocol:

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.

    • Ensure the container is clean and dry before adding any waste.

  • Collect the Waste:

    • All waste containing this compound, including residues from reaction vessels and solvent rinses (e.g., from cleaning glassware), must be collected.[2]

    • Use a funnel to transfer liquid waste into the container to minimize drips and spills on the exterior.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[3]

  • Properly Label the Waste Container:

    • Immediately upon adding the first volume of waste, label the container. Do not wait until it is full.

    • The label must be clear, legible, and securely affixed.

    • The label must include:

      • The words "Hazardous Waste "[2]

      • The full chemical name: "This compound " and its CAS number "54788-38-4 "

      • An accurate estimation of the concentration and the other components of the waste mixture.

      • The appropriate hazard pictograms (e.g., flammable, irritant).

      • The date of waste accumulation.

Storage of Hazardous Waste

Temporary storage of the waste container within the laboratory is permitted but strictly regulated. This is often referred to as a Satellite Accumulation Area (SAA).

  • Location: The waste container must be stored at or near the point of generation and under the control of the laboratory personnel.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents.

  • Ventilation: The storage area, ideally within a designated cabinet, must be well-ventilated.

Final Disposal Procedure: The Path to Decommissioning

The final disposal of this compound is a regulated process that must be handled by trained professionals. Laboratory personnel are responsible for the safe collection, labeling, and storage of the waste before it is handed over to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Workflow for Final Disposal:

G cluster_0 Laboratory Responsibility cluster_1 Institutional/Contractor Responsibility A 1. Generate Waste (this compound) B 2. Collect in Labeled, Compatible Container (Halogenated Waste Stream) A->B C 3. Store in Satellite Accumulation Area (SAA) B->C D 4. Schedule Waste Pickup with EHS Office C->D Hand-off E 5. Transport to Central Accumulation Area (CAA) D->E F 6. Manifest and Transport by Licensed Hauler E->F G 7. Final Disposal (e.g., High-Temperature Incineration) F->G

References

Operational Safety Guide: Personal Protective Equipment for Handling 2-Chloro-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Chloro-4-methoxy-1-methylbenzene (CAS No. 54788-38-4), also known as 2-Chloro-4-methoxytoluene. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes exposure and mitigates risk. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Hazard Profile and Foundational Risk Assessment

Before any handling procedure, a thorough understanding of the compound's hazard profile is non-negotiable. This compound presents a multi-faceted risk profile that necessitates a comprehensive safety strategy. The primary hazards are categorized by the Globally Harmonized System (GHS) and dictate the specific controls and protective equipment required.[1]

Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors, direct skin contact, and eye contact.[2][3] Ingestion is a less common but possible route of exposure in a laboratory setting.

Quantitative Hazard Summary

The following table summarizes the GHS classifications for this compound, which form the basis for our PPE recommendations.

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor[1][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][5][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][4][5][6]

The Core of Protection: A Multi-Layered PPE Strategy

Personal protective equipment is the final barrier between the researcher and the chemical hazard; it should never be the only line of defense.[8] Our approach integrates engineering controls with a multi-layered PPE protocol to ensure robust protection.

Primary Engineering Controls: The First Line of Defense

The most effective method of exposure control is to handle the hazard at its source.[8]

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be conducted within a properly functioning chemical fume hood.[9][10] This is critical to control the inhalation of flammable and irritant vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7][11]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][9][10]

Dermal Protection: Skin and Hand Safety

Given its classification as a skin irritant, preventing dermal contact is paramount.

  • Hand Protection: The selection of appropriate gloves is critical and must be based on chemical compatibility, not just availability.

    • Recommended Material: Nitrile rubber gloves are recommended for protection against chlorinated solvents and aromatic compounds.[12][13] However, breakthrough times can vary significantly. Always consult the glove manufacturer's specific chemical resistance data for this compound or similar chlorinated aromatic compounds.[8][14][15]

    • Protocol: Double-gloving is mandatory.[9] This practice significantly reduces the risk of exposure in the event the outer glove is compromised. Inspect gloves for any signs of degradation or punctures before each use.[10]

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat worn fully buttoned provides a primary barrier against splashes.

    • Chemical Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.

Eye and Face Protection: Guarding Against Splash and Vapors

This compound causes serious eye irritation, making robust eye and face protection essential.[1][4]

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required whenever the chemical is handled.[7][11] Standard safety glasses do not provide an adequate seal and are insufficient.

  • Face Shield: When transferring liquids or performing operations with a significant splash potential, a full-face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[9][13]

Respiratory Protection: Preventing Inhalation Exposure

Engineering controls are the primary means of preventing respiratory exposure. However, in specific situations, respiratory protection is necessary.

  • When Required: A NIOSH-approved respirator is required if you must handle the chemical outside of a fume hood, if engineering controls fail, or during a large spill clean-up.[7][11]

  • Recommended Type: For vapor protection, an air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[2] If the compound is aerosolized, a combination OV/P100 cartridge should be used. All personnel requiring respirators must be properly fit-tested and trained in their use.

Procedural Guidance: From Bench to Disposal

A disciplined workflow is essential for safety. The following protocols provide a step-by-step guide for safe operations.

Safe Handling and PPE Decontamination Workflow

The following diagram illustrates the critical steps for safely handling the compound and managing PPE.

cluster_prep Preparation Phase cluster_work Active Handling Phase (Inside Fume Hood) cluster_decon Decontamination & Doffing Phase A 1. Verify Fume Hood Function & Airflow B 2. Assemble All Materials (Chemicals, Glassware, Waste Containers) A->B C 3. Don Inner Gloves B->C D 4. Don Lab Coat & Safety Goggles C->D E 5. Don Outer Gloves & Face Shield (if needed) D->E F 6. Perform All Chemical Transfers & Experimental Work E->F Enter Work Zone G 7. Close & Secure All Chemical Containers F->G Complete Work H 8. Decontaminate Work Surface & Exterior of Containers G->H I 9. Remove Outer Gloves (Dispose as Hazardous Waste) H->I J 10. Remove Face Shield & Goggles (Clean and Store) I->J K 11. Remove Lab Coat J->K L 12. Remove Inner Gloves (Dispose as Hazardous Waste) K->L M 13. Wash Hands Thoroughly with Soap and Water L->M

Caption: Workflow for PPE donning, chemical handling, and doffing.

Emergency Response: Spill and Exposure Protocols
  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11]

    • Using non-sparking tools, collect the absorbed material into a designated, labeled hazardous waste container.[4]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Skin Contact:

    • Immediately proceed to the nearest safety shower or sink.

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4][7]

    • Seek immediate medical attention.[6]

  • Eye Contact:

    • Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][7]

    • Remove contact lenses if present and easy to do.[4]

    • Seek immediate medical attention.[7]

  • Inhalation:

    • Move the affected person to fresh air immediately.[4][6]

    • If breathing is difficult, provide respiratory support.

    • Seek immediate medical attention.[4]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container marked "Hazardous Waste: Chlorinated Organic Compound".[9]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and absorbent pads, that has come into contact with the chemical must be disposed of as solid hazardous waste.[9][10]

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[4][16] Do not mix this waste stream with other incompatible waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.